2-Chloro-3-oxopropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJHKXZYVLLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456445 | |
| Record name | 2-Chloro-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53106-70-0 | |
| Record name | 2-Chloro-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-oxopropanenitrile synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-oxopropanenitrile
Executive Summary
This compound is a bifunctional molecule of significant interest to synthetic and medicinal chemists. Its structure, incorporating a nitrile, an aldehyde, and an α-chloro substituent, positions it as a valuable C3 synthon for the construction of complex, halogenated heterocyclic compounds—scaffolds frequently found in pharmaceutically active agents. However, the inherent reactivity of this combination of functional groups suggests significant challenges related to the compound's stability, making its isolation and handling non-trivial. This guide provides a comprehensive overview of the most viable synthetic route to this compound, detailed protocols for its characterization, critical safety and handling procedures, and a discussion of its potential applications in drug discovery and development. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge required to work with this reactive intermediate effectively.
Introduction: A Profile of a Reactive Synthon
This compound, also known as 2-chloro-2-formylacetonitrile, belongs to the class of α-chloro-β-ketonitriles. The convergence of three distinct functional groups on a three-carbon backbone results in a molecule with high reactivity and synthetic potential.
1.1. Chemical Identity and Properties
The fundamental properties of this compound are summarized below, based on computed data.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₃H₂ClNO | [1][2] |
| Molecular Weight | 103.51 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 53106-70-0 | [1][2] |
| Canonical SMILES | C(=O)C(C#N)Cl | [1][2] |
| InChIKey | RJOJHKXZYVLLKN-UHFFFAOYSA-N | [1] |
1.2. Significance in Synthetic Chemistry
The true value of this compound lies in its potential as a building block. The parent compound, 3-oxopropanenitrile, is a well-established precursor for a variety of heterocycles, including pyridines, pyrimidines, and thiophenes, often via efficient multicomponent reactions (MCRs) like the Gewald reaction.[4][5][6] By incorporating a chlorine atom, this compound offers a direct route to halogenated analogs of these important scaffolds. Halogen atoms are critical in drug design for modulating pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and binding affinity.
1.3. Inherent Reactivity and Stability Challenges
The combination of an electrophilic aldehyde carbonyl, an electron-withdrawing nitrile group, and an adjacent chloro-substituent creates a highly reactive molecule. This reactivity is a double-edged sword. While it drives its utility in synthesis, it also leads to instability. The aldehyde is prone to hydration, polymerization, and other side reactions. The parent molecule, 3-oxopropanenitrile, is known to be unstable, necessitating a two-step synthesis involving a stable acetal intermediate for practical use.[7] It is therefore logical to infer that this compound shares or exceeds this instability, making in situ generation or immediate use following synthesis the most prudent strategy.
Synthetic Methodology: A Practical Approach
Direct synthesis of this compound is most prominently achieved through a base-catalyzed condensation reaction.[8] The most reliable and documented pathway involves the formylation of chloroacetonitrile.[2]
2.1. Recommended Synthetic Route: Formylation of Chloroacetonitrile
This approach builds the carbon skeleton by reacting chloroacetonitrile with a formylating agent, such as methyl formate, in the presence of a strong, non-nucleophilic base like sodium methoxide or sodium hydride.
Causality of Experimental Design:
-
Starting Materials: Chloroacetonitrile serves as the nitrile- and chlorine-containing backbone.[9][10] Methyl formate is an inexpensive and effective source of the formyl group.
-
Base Selection: A strong base is required to deprotonate the α-carbon of chloroacetonitrile, forming a carbanion. Sodium methoxide is a common choice. The use of an alkoxide corresponding to the formate ester (methoxide for methyl formate) prevents transesterification as a side reaction.
-
Solvent: An aprotic solvent like diethyl ether or THF is crucial. Protic solvents would be deprotonated by the strong base and would interfere with the desired reaction.
-
Temperature Control: The initial deprotonation and subsequent condensation are typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, minimize side reactions, and manage the exothermicity.
Experimental Protocol: Synthesis of this compound
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether (approx. 0.5 M concentration) in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition: A solution of chloroacetonitrile (1.0 equivalent) and methyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred suspension of sodium methoxide over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of chloroacetonitrile.
-
Workup: The reaction is carefully quenched by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure at low temperature (<30 °C). Due to the compound's likely instability, the crude product should be used immediately in the subsequent synthetic step without attempting rigorous purification like distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Predictive Guide
Due to the compound's reactive nature, comprehensive, published experimental spectra are scarce. The following characterization data is predicted based on the known effects of the constituent functional groups. This section serves as a guide for researchers to validate their synthetic product.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure. The molecule contains two protons in different chemical environments and three unique carbon atoms.
| Technique | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment & Rationale |
| ¹H NMR | ~9.5 - 10.0 | Doublet (d) | -CHO (Aldehyde H): Highly deshielded by the carbonyl group. Split by the adjacent α-proton. |
| ~4.5 - 5.0 | Doublet (d) | -CHCl- : Deshielded by both the chlorine atom and the carbonyl group. Split by the aldehyde proton. | |
| ¹³C NMR | ~185 - 195 | Singlet | C=O (Carbonyl C): Typical chemical shift for an aldehyde carbon. |
| ~110 - 115 | Singlet | C≡N (Nitrile C): Characteristic shift for a nitrile carbon. | |
| ~55 - 65 | Singlet | -CHCl- (α-Carbon): Shift influenced by the attached chlorine, carbonyl, and nitrile groups. |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2820-2850 & 2720-2750 | C-H Stretch | Aldehyde (-CHO) |
| 2240-2260 | C≡N Stretch | Nitrile (-C≡N) |
| 1720-1740 | C=O Stretch | Aldehyde (C=O) |
| 600-800 | C-Cl Stretch | Alkyl Halide (-Cl) |
3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition.
-
Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 103.
-
Isotopic Pattern: The most definitive feature will be the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) at m/z 103 and another for the ³⁷Cl isotope (M+2) at m/z 105. The relative intensity of these peaks should be approximately 3:1, which is a hallmark confirmation of a molecule containing a single chlorine atom.
Characterization Workflow Diagram
Caption: Logic flow for the spectroscopic validation of the target compound.
Safety and Hazard Management
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13][14]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[13]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If there is a risk of exposure, use a full-face respirator with an appropriate cartridge.[13]
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[14]
-
Given its instability, long-term storage is not recommended. Prepare fresh and use immediately.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][14]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Applications in Research and Development
The primary application for this compound is as an intermediate for constructing halogenated heterocycles, which are of high value in medicinal chemistry.
Potential Application in a Modified Gewald Reaction
Caption: Potential use in a multicomponent reaction to form a chlorinated thiophene.
By participating in reactions analogous to those of 3-oxopropanenitrile, this chlorinated synthon could provide access to:
-
Chlorinated 2-Aminothiophenes: Via the Gewald reaction, leading to intermediates for anti-inflammatory or anticancer agents.[5]
-
Chlorinated Pyridines and Pyrimidines: Through condensation reactions with active methylene compounds or amidines, respectively, forming core structures found in numerous pharmaceuticals.[4]
Conclusion
This compound is a highly reactive and synthetically valuable intermediate. While its synthesis via the formylation of chloroacetonitrile is conceptually straightforward, the compound's inherent instability demands careful handling, minimal purification, and immediate use in subsequent reactions. The predictive spectroscopic data and safety guidelines provided in this document offer researchers a robust framework for synthesizing, confirming, and safely handling this potent building block. Its potential to streamline the synthesis of halogenated heterocyclic compounds makes it a target of considerable interest for professionals in drug discovery and process development.
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Full article: Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. Taylor & Francis Online. [Link]
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Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Ingenta Connect. [Link]
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Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. ResearchGate. [Link]
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Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. ResearchGate. [Link]
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This compound | C3H2ClNO | CID 11137111. PubChem @ NIH. [Link]
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(2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601. PubChem @ NIH. [Link]
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physical and chemical properties of 2-Chloro-3-oxopropanenitrile
An In-Depth Technical Guide to 2-Chloro-3-oxopropanenitrile: Properties, Synthesis, and Applications
Introduction
This compound, also known as 2-chloro-2-formylacetonitrile, is a highly reactive bifunctional organic compound.[1][2] Its structure, incorporating an aldehyde, a nitrile, and an alpha-chloro substituent, makes it a potent and versatile building block in synthetic chemistry. The strategic placement of these functional groups—each possessing distinct electronic properties and reactivity—renders the molecule susceptible to a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its potential utility in the synthesis of complex molecules.
While direct applications in drug development are not extensively documented for this specific molecule, its structural motifs are present in numerous pharmacologically active agents. Analogs such as 3-oxopropanenitrile are pivotal in constructing heterocyclic scaffolds like pyridines and thiophenes, which are privileged structures in medicinal chemistry.[3] Furthermore, chlorinated cyanopyridines serve as key intermediates in the synthesis of important pharmaceuticals, including antiviral medications.[4] This guide will, therefore, explore the established characteristics of this compound and extrapolate its synthetic potential based on the known reactivity of its constituent functional groups.
Core Molecular Attributes
The unique reactivity of this compound stems from the interplay between its functional groups. The electron-withdrawing nature of the adjacent nitrile (C≡N) and chlorine (Cl) groups significantly influences the electrophilicity of the aldehyde (CHO) carbon and the reactivity of the α-carbon. This arrangement makes the molecule an interesting substrate for nucleophilic additions and substitutions.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53106-70-0 | [1][5] |
| Molecular Formula | C₃H₂ClNO | [1][6] |
| Molecular Weight | 103.51 g/mol | [1][2] |
| Canonical SMILES | C(=O)C(C#N)Cl | [1] |
| InChI | InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | [1] |
| Synonyms | 2-chloro-2-formylacetonitrile, chloro(formyl)acetonitrile | [1][2] |
Physicochemical Properties
The physical properties of this compound are largely predicted or derived from a single synthetic report. Its state as a "black oil" suggests impurities or potential instability, which is consistent with highly functionalized small molecules.[5]
| Property | Value | Source |
| Appearance | Black oil | [5] |
| Boiling Point | 149.2 ± 25.0 °C (Predicted) | [5] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [7] |
Due to the presence of polar functional groups, it is expected to be soluble in polar organic solvents such as ethyl acetate, tetrahydrofuran, and DMSO. Its stability is a critical consideration; the high reactivity suggests a propensity for self-condensation or degradation, especially in the presence of moisture, light, or basic conditions, necessitating storage at low temperatures under an inert atmosphere.[7]
Synthesis and Purification
The primary reported synthesis of this compound involves a Claisen-type condensation reaction.[5] This established method provides a reliable route to the target compound, though its purification remains a challenge.
Causality Behind the Synthetic Strategy
The chosen methodology is a logical approach to formylating an activated α-carbon.
-
Base Selection: Sodium methoxide (NaOMe) serves as a strong, non-nucleophilic base (relative to the ester) required to generate the active formylating agent from methyl formate.
-
Reactant Roles: Methyl formate acts as the electrophilic source of the formyl group. Chloroacetonitrile provides the α-carbon backbone, which, after deprotonation, would act as the nucleophile. However, in this specific reported method, the mechanism involves the initial formation of a sodium salt of the formylated product.
-
Reaction Conditions: The reaction is conducted at a low temperature (-5 °C) to control the exothermic nature of the condensation and to minimize potential side reactions, such as the polymerization of chloroacetonitrile or hydrolysis of the ester.[5] Anhydrous conditions are crucial to prevent the quenching of the methoxide base and hydrolysis of the reactants and product.[5]
Detailed Experimental Protocol
The following protocol is adapted from the procedure described by Brooks et al. as cited in ChemicalBook.[5]
Materials:
-
Sodium methanolate (7.14 g, 0.13 mol)
-
Anhydrous tetrahydrofuran (THF, 90 mL)
-
Methyl formate (9 mL, 0.15 mol)
-
Chloroacetonitrile (8.33 mL, 0.13 mol)
-
Concentrated hydrochloric acid (HCl, 12 mL)
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
Suspend sodium methanolate in anhydrous THF in a dry round-bottomed flask under an argon atmosphere.
-
Cool the suspension to -5 °C using an appropriate cooling bath.
-
Slowly add methyl formate dropwise over 1 minute. Stir the mixture for 20 minutes at -5 °C.
-
Add chloroacetonitrile dropwise over 45 minutes, maintaining the temperature at -5 °C.
-
Continue stirring at -5 °C for 2 hours. The reaction mixture will typically change color from white to yellow and then to orange.[5]
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Cool the reaction mixture to 0 °C and slowly add concentrated HCl dropwise. The mixture will turn a cherry-red color.[5]
-
Filter the resulting suspension through a pad of diatomaceous earth, washing the pad with ethyl acetate until the filtrate is colorless.
-
Concentrate the collected filtrate under reduced pressure (water bath temperature ≤ 40 °C) to yield this compound as a black oil. The product is reported to be used directly without further purification.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its potential to act as a versatile precursor for more complex molecular architectures, particularly heterocyclic systems relevant to drug discovery.
-
Aldehyde Reactivity: The formyl group can participate in reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensations to form C=C double bonds.
-
α-Chloro Nitrile Reactivity: This moiety is a potent electrophile. The chlorine atom can be displaced by various nucleophiles in SN2-type reactions.
-
Precursor to Heterocycles: The combination of functional groups makes it an ideal candidate for multicomponent reactions. By analogy to 3-oxopropanenitrile, it could be employed in the Gewald reaction with a ketone and elemental sulfur to synthesize highly substituted 2-aminothiophenes.[3] Similarly, it could react with dinucleophiles to construct five- or six-membered rings such as pyrazoles, pyrimidines, or pyridines, which are core structures in many pharmaceuticals.[3]
Conceptual Pathway: Heterocycle Synthesis
The diagram below illustrates a hypothetical reaction pathway where this compound could be used to synthesize a substituted pyrazole, a common scaffold in medicinal chemistry.
Caption: Conceptual pathway for pyrazole synthesis.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of this compound. The reported NMR data aligns well with the expected structure.[5]
| Spectroscopy | Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.38 (s, 1H) | The singlet at a downfield shift is characteristic of an aldehyde proton. |
| ¹³C NMR (400 MHz, DMSO-d₆) | δ 168.2, 126.6, 67.8 | These shifts correspond to the carbonyl carbon (~168.2), the nitrile carbon (~126.6), and the α-carbon bonded to chlorine (~67.8). |
Mass Spectrometry (Predicted): While experimental mass spectrometry data is not available in the search results, a predictable fragmentation pattern can be anticipated.
-
Molecular Ion: A molecular ion peak (M⁺) would be observed at m/z 103. An M+2 peak at m/z 105 with approximately one-third the intensity of the M⁺ peak would also be present, which is characteristic of a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments: Likely fragmentation pathways would include the loss of the chlorine radical (m/z 68), loss of the formyl group (m/z 74), and loss of hydrogen cyanide (m/z 76).
Safety, Handling, and Storage
Hazard Assessment:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8] Nitrile-containing compounds can sometimes release cyanide in vivo, adding a layer of potential toxicity.
-
Irritation: Expected to cause skin, eye, and respiratory system irritation.[8]
-
Reactivity: As a reactive aldehyde, it may be incompatible with strong oxidizing and reducing agents, as well as strong bases.
Safe Handling Protocol
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoiding Exposure: Avoid direct contact with skin and eyes. Do not breathe in vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[9]
Storage Recommendations
-
Temperature: Store in a freezer at or below -20°C to minimize degradation and potential polymerization.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.[7]
-
Container: Keep in a tightly sealed, clearly labeled container.[8]
Conclusion
This compound is a valuable, albeit reactive, chemical intermediate. Its bifunctional nature, characterized by an electrophilic aldehyde and an α-chloro nitrile group, positions it as a promising precursor for the synthesis of diverse and complex organic molecules. While its inherent instability requires careful handling and storage, its potential utility in constructing pharmacologically relevant heterocyclic systems makes it a compound of significant interest for researchers in synthetic organic chemistry and drug discovery. This guide provides the foundational knowledge required to safely synthesize, handle, and strategically employ this potent building block in research endeavors.
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2-Chloro-3-oxopropanenitrile CAS number 53106-70-0
An In-Depth Technical Guide to 2-Chloro-3-oxopropanenitrile (CAS 53106-70-0): Synthesis, Reactivity, and Applications for the Modern Researcher
Abstract: this compound, also known as chlorocyanoacetaldehyde, is a compact yet highly functionalized organic molecule.[1] Possessing three distinct reactive centers—an aldehyde, a nitrile, and an α-chloro substituent—it serves as a powerful and versatile C3 building block in modern organic synthesis. Its unique electronic and steric properties make it an invaluable precursor for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles that form the core of numerous pharmaceutical and agrochemical agents.[2][3] This guide provides an in-depth exploration of its physicochemical properties, a field-tested synthetic protocol with mechanistic rationales, a detailed analysis of its chemical reactivity, and a discussion of its applications in research and development, tailored for scientists engaged in drug discovery and chemical innovation.
Physicochemical and Handling Profile
Understanding the fundamental properties of this compound is critical for its effective use and safe handling in a laboratory setting. The molecule is typically supplied as an oil and requires specific storage conditions to ensure its stability.[4][5]
| Property | Value | Source(s) |
| CAS Number | 53106-70-0 | [1][6] |
| Molecular Formula | C₃H₂ClNO | [7][8] |
| Molecular Weight | 103.51 g/mol | [4][7] |
| IUPAC Name | This compound | [7] |
| Synonyms | Chloro(formyl)acetonitrile, Chlorocyanoacetaldehyde | [1][9] |
| Appearance | Reported as a black oil post-synthesis | [5] |
| SMILES | C(=O)C(C#N)Cl | [4][6] |
| Topological Polar Surface Area | 40.9 Ų | [7][9] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |
Synthesis and Characterization: A Validated Protocol
The direct and efficient synthesis of this compound is most commonly achieved through a base-catalyzed condensation reaction.[10] The following protocol is based on established literature procedures and provides a reliable method for its laboratory-scale preparation.[5]
Mechanistic Rationale
The synthesis hinges on a Claisen-type condensation. Sodium methoxide, a strong base, selectively deprotonates the α-carbon of chloroacetonitrile. This is the kinetic site of deprotonation, as the resulting carbanion is stabilized by the potent electron-withdrawing effect of the adjacent nitrile group. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group yields the sodium salt of the enolate of this compound. A careful acidic workup then furnishes the final product. The reaction is conducted at low temperatures (-5 °C) to control the exothermicity and minimize potential side reactions, such as self-condensation or decomposition.
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A Comprehensive Technical Guide to 2-Chloro-3-oxopropanenitrile: A Versatile Building Block in Modern Organic Synthesis
Abstract
2-Chloro-3-oxopropanenitrile, an α-chloro-β-ketonitrile, is a uniquely versatile trifunctional reagent that has garnered significant attention in synthetic organic chemistry. Its structure, which incorporates a highly electrophilic carbonyl group, a reactive α-chloro leaving group, and an activated nitrile moiety, allows it to serve as a powerful building block for a diverse array of complex molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound. We will explore its utility in the construction of high-value heterocyclic scaffolds, such as pyridines, pyrazoles, and thiazoles, which are prevalent in pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this potent synthon in discovery and development programs.
Core Reactivity and Physicochemical Profile
The synthetic utility of this compound stems from the distinct and synergistic reactivity of its three functional groups. Understanding this profile is critical to designing efficient synthetic routes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃H₂ClNO | [1] |
| Molecular Weight | 103.51 g/mol | [1][2] |
| CAS Number | 53106-70-0 | [3] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | General chemical knowledge |
| Canonical SMILES | C1=C(C(=O)N)C=CC=C1C(F)(F)F | [1] |
| Exact Mass | 102.9824914 Da | [1][2] |
The Trifunctional Reactivity Manifold
The molecule's power lies in the interplay between the chloride, carbonyl, and nitrile groups. The strong electron-withdrawing nature of the adjacent carbonyl and nitrile functions significantly enhances the reactivity of the α-carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution.[3][4][5]
-
The Carbonyl Group (C=O): Acts as a primary electrophilic site for nucleophilic attack and is key in condensation reactions.
-
The α-Chloro Group (-Cl): Serves as a leaving group in nucleophilic substitution reactions, often proceeding via an SN2 mechanism.[5] Its reactivity is amplified by the adjacent carbonyl.
-
The Nitrile Group (C≡N): The electron-withdrawing effects of the other groups activate the nitrile for nucleophilic attack and participation in cycloaddition and condensation reactions, leading to the formation of nitrogen-containing heterocycles.[3]
Caption: A diagram illustrating the three primary reactive sites on the this compound molecule.
Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved through a base-catalyzed condensation reaction.[3] This approach constructs the core skeleton from readily available and simpler precursors.
Synthetic Strategy: Base-Catalyzed Condensation
This strategy involves the condensation of chloroacetonitrile with an appropriate formate ester, such as ethyl formate. The reaction proceeds via the formation of a carbanion at the α-position of chloroacetonitrile, which is facilitated by a strong base like sodium ethoxide. This carbanion then attacks the electrophilic carbonyl carbon of the formate ester, leading to the formation of the target α-chloro-β-ketonitrile after workup.
Caption: A generalized workflow for the laboratory synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Materials:
-
Chloroacetonitrile (1.0 eq)
-
Ethyl formate (1.2 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved.
-
Initial Reaction Mixture: In a separate flask, prepare a solution of chloroacetonitrile (1.0 eq) and ethyl formate (1.2 eq) in anhydrous ethanol.
-
Condensation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add the chloroacetonitrile/ethyl formate solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by adding 2M HCl until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Applications in Heterocyclic Synthesis
This compound is a premier C3 synthon for constructing a variety of pharmaceutically relevant heterocyclic cores.[6]
Synthesis of Substituted Thiazoles
The thiazole ring is a cornerstone of medicinal chemistry, found in numerous approved drugs.[7] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and versatile method for its construction.[8] this compound serves as an ideal α-haloketone surrogate in this reaction.
-
Mechanistic Rationale: The reaction proceeds via an initial S-alkylation of the thiourea by the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization where the thiourea nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 2-aminothiazole ring.[8]
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An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-3-oxopropanenitrile in Reactions
Abstract
2-Chloro-3-oxopropanenitrile is a compact yet highly functionalized organic molecule, possessing a unique trifecta of reactive groups: a nitrile, an aldehyde, and an α-chloro substituent. This convergence of functionality on a three-carbon backbone renders it an exceptionally versatile and reactive building block in synthetic chemistry. Its utility stems from a delicate balance of electrophilic and nucleophilic potential, coupled with the acidity of its α-proton, which allows for a diverse range of transformations. This guide provides an in-depth analysis of the electronic properties and steric factors governing the reactivity of this compound. We will dissect its core mechanistic principles, explore its role in key reaction classes, and provide validated experimental protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful intermediate.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-chloro-2-formylacetonitrile, is characterized by a central carbon atom (C2) bonded to three distinct electron-withdrawing groups: a formyl group (-CHO), a cyano group (-C≡N), and a chlorine atom (-Cl).[1][2] This unique substitution pattern is the primary determinant of its chemical behavior.
The electron-withdrawing nature of the oxygen, nitrogen, and chlorine atoms creates significant partial positive charges on the adjacent carbons, establishing multiple electrophilic sites within the molecule.
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis (Proposed Mechanism)
While its parent compound, 3-oxopropanenitrile, is a well-known precursor in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes, [3][4][5]this compound offers unique pathways. The presence of the chlorine atom serves a dual role: it activates the α-proton and acts as a leaving group in a subsequent cyclization step.
Consider a hypothetical reaction with a generic binucleophile, such as thioacetamide, to form a substituted thiazole ring.
Proposed Mechanistic Pathway:
-
Knoevenagel Condensation: The reaction likely initiates with a base-catalyzed condensation between the aldehyde of this compound and the active methylene group of a partner molecule, or direct attack on the aldehyde.
-
Michael Addition/Nucleophilic Attack: The sulfur atom of thioacetamide attacks the electrophilic carbon of the newly formed α,β-unsaturated system (or directly attacks the aldehyde).
-
Intramolecular Cyclization: The nitrogen atom of the thioamide moiety performs an intramolecular nucleophilic attack on the α-carbon, displacing the chloride ion.
-
Tautomerization/Aromatization: A final proton transfer or elimination step yields the stable, aromatic thiazole ring.
This pathway highlights how the molecule's three functional groups can work in concert to rapidly build molecular complexity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described by Brooks et al. (2012) and is intended for qualified laboratory personnel. [6] Materials:
-
Sodium methoxide (7.14 g, 0.13 mol)
-
Anhydrous tetrahydrofuran (THF, 90 mL)
-
Methyl formate (9 mL, 0.15 mol)
-
Chloroacetonitrile (8.33 mL, 0.13 mol)
-
Concentrated hydrochloric acid (12 mL)
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
Under an inert argon atmosphere, suspend sodium methoxide in anhydrous THF in a dry, round-bottomed flask.
-
Cool the suspension to -5 °C using an appropriate cooling bath.
-
Slowly add methyl formate dropwise over 1 minute. Continue stirring for 20 minutes, maintaining the temperature at -5 °C.
-
Add chloroacetonitrile dropwise over 45 minutes. The reaction mixture will transition from white to yellow and finally to orange.
-
Stir the reaction at -5 °C for 2 hours.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Cool the mixture to 0 °C and slowly add concentrated HCl dropwise. The mixture will turn cherry red.
-
Filter the resulting suspension through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure (water bath temperature ≤ 40 °C) to yield the crude product as a black oil. [6]The product is often used directly in subsequent steps without further purification.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. While a specific safety data sheet (SDS) is not widely available, related α-chloro carbonyl compounds are known to be harmful and irritating. [7]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [7]* Irritation: Expected to cause skin, eye, and respiratory irritation. [7]* Handling: All manipulations should be performed in a well-ventilated fume hood. [7]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents. [7]
Conclusion
This compound is a trifunctional reagent whose mechanism of action is a study in controlled reactivity. Its electrophilic centers at the carbonyl and α-carbons allow for nucleophilic addition and substitution, while the acidic α-proton enables the formation of a nucleophilic enolate intermediate. This duality allows it to participate in a wide array of transformations, from simple condensations to complex, one-pot heterocyclic syntheses. A thorough understanding of these competing and complementary mechanistic pathways is essential for any scientist aiming to exploit this versatile building block for the efficient construction of novel molecular architectures.
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stability and storage conditions for 2-Chloro-3-oxopropanenitrile
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-oxopropanenitrile
Authored by a Senior Application Scientist
Introduction: Understanding a Potent Synthetic Building Block
This compound, also known as chloro(formyl)acetonitrile, is a highly functionalized and reactive small molecule critical to synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring an aldehyde, a nitrile, and an alpha-chloro substituent, offers multiple reaction sites, making it a versatile precursor for a diverse range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[4][5] The inherent reactivity that makes this compound a valuable synthetic tool also presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its storage and handling to ensure its integrity for research and development applications.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. The compound is a low-melting solid or may be encountered as an oil, reflecting its melting point near ambient temperature.[6][7]
| Property | Value | Source(s) |
| CAS Number | 53106-70-0 | [8][9] |
| Molecular Formula | C₃H₂ClNO | [1][2] |
| Molecular Weight | 103.51 g/mol | [2][8] |
| Appearance | Low-melting solid or oil | [6][7] |
| Melting Point | ~20 °C | [6] |
| Boiling Point | 85-90 °C @ 0.5 mmHg | [6] |
| Synonyms | 2-chloro-2-formylacetonitrile, Chlorocyanoacetaldehyde | [1][3] |
The Core Stability Profile: A Molecule Primed for Reaction
The stability of this compound is intrinsically linked to its molecular architecture. The molecule possesses multiple electrophilic and nucleophilic centers, making it susceptible to degradation if not handled and stored correctly.[10]
-
Electrophilic Centers: The carbonyl carbon of the aldehyde group and the carbon of the nitrile group are highly electrophilic. The electron-withdrawing effects of the adjacent chlorine and nitrile groups further enhance the reactivity of the carbonyl group toward nucleophilic attack.[10]
-
Acidic α-Proton: The proton on the carbon bearing the chlorine and nitrile groups is acidic, creating the potential for enolization and subsequent reactions.
-
Susceptibility to Self-Condensation: Like many aldehydes, this compound has the potential to undergo self-condensation reactions (e.g., aldol-type reactions), leading to oligomerization and the formation of impurities over time.
Given this inherent reactivity, maintaining the chemical fidelity of this compound requires stringent control over its environmental conditions.
Critical Factors Influencing Stability
Several environmental factors can compromise the stability of this compound, leading to degradation and loss of purity.
-
Temperature: Heat is a primary catalyst for decomposition.[6] Elevated temperatures can accelerate self-condensation reactions and other degradation pathways. Safety data sheets consistently advise avoiding heat and storing the compound in a cool environment.[6]
-
Moisture (Hydrolysis): The presence of water can lead to hydrolysis of the nitrile group to a carboxylic acid or amide, or participate in other reactions with the highly reactive aldehyde. It is crucial to store the compound in a dry environment.
-
pH (Acid/Base Catalysis): The compound's degradation can be catalyzed by both acids and bases. Strong acids and strong oxidizing agents are listed as incompatible materials.[6][11] Basic conditions can promote enolization and condensation reactions. Therefore, maintaining a neutral environment is critical.
-
Atmosphere: To prevent oxidation and reactions with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
Recommended Storage and Handling Protocols
To ensure the long-term viability and performance of this compound in experimental workflows, the following integrated storage and handling protocol is mandatory. This protocol is a synthesis of recommendations from multiple safety and supply documents.
Storage Conditions
The consensus from safety data sheets points towards stringent, controlled storage to mitigate the risks of degradation.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a freezer, under -20°C. | Minimizes thermal degradation and self-reaction rates. | [8] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. | [8] |
| Container | Keep in the original, tightly closed container. | Prevents contamination and exposure to air/moisture. | [6][12] |
| Location | Store in a cool, dry, and well-ventilated area. | Ensures a stable external environment and safety. | [6][13] |
Safe Handling Workflow
Due to its hazardous nature, including being harmful if swallowed, in contact with skin, or if inhaled, a strict handling procedure must be followed.[6][14]
-
Work Area: All manipulations must be conducted in a certified chemical fume hood to ensure sufficient ventilation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: For sensitive applications requiring the highest purity, handle the compound inside a glovebox or use Schlenk line techniques to maintain an inert atmosphere.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin.[11] Decontaminate all surfaces and equipment.
-
Waste Disposal: Dispose of unused material and contaminated items in accordance with institutional and local regulations for hazardous chemical waste.[12]
Experimental Protocol: Stability Assessment
To validate the stability of a specific batch of this compound under your laboratory's conditions, a systematic stability study is recommended.
Methodology
-
Reference Standard: Allocate a small, pristine sample of the compound to be stored under the most stringent conditions (-80°C, under argon) as a T=0 reference standard.
-
Sample Preparation: Aliquot samples of the compound into separate, inert vials for each test condition (e.g., -20°C, 4°C, room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).
-
Analytical Method: Use a high-resolution analytical technique such as HPLC-UV or GC-MS to assess purity. Develop a method that can separate the parent compound from potential degradants.
-
Analysis: At each time point, retrieve a sample from each storage condition. Prepare a solution of known concentration and analyze it using the established method. Compare the purity profile against the T=0 reference standard.
-
Data Interpretation: Quantify the percentage of the parent compound remaining and identify any major degradation products that appear over time.
Workflow Visualization
The following diagram illustrates the workflow for a comprehensive stability assessment.
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electrophilic and nucleophilic centers in 2-Chloro-3-oxopropanenitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Centers of 2-Chloro-3-oxopropanenitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound, also known as chloro(formyl)acetonitrile, is a compact yet highly functionalized organic molecule with significant potential in synthetic chemistry.[1][2] Its structure, incorporating a reactive aldehyde, a nitrile group, and an alpha-halogen, creates a landscape of distinct electrophilic and nucleophilic centers. This guide provides a detailed analysis of the electronic characteristics of this compound, elucidating the nature and reactivity of its key functional groups. We will explore the interplay of inductive and resonance effects that govern its reaction pathways, present mechanistic visualizations, and offer insights into its synthetic utility for researchers, scientists, and professionals in drug development.
Molecular Structure and Electronic Profile
This compound (C₃H₂ClNO) is a bifunctional compound whose reactivity is dictated by the strategic placement of electron-withdrawing groups.[3] The molecule's core consists of a three-carbon chain featuring a terminal aldehyde (oxo group), a nitrile group, and a chlorine atom on the central carbon (α-carbon).
| Property | Value | Source |
| Molecular Formula | C₃H₂ClNO | [2] |
| Molecular Weight | 103.51 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C(=O)C(C#N)Cl | [1] |
| Topological Polar Surface Area | 40.9 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The convergence of three highly electronegative atoms (oxygen, nitrogen, and chlorine) on a small carbon framework results in a molecule with pronounced electronic polarization. This polarization is the key to understanding its chemical behavior.
Identification of Reactive Centers
The distribution of electron density within this compound defines its reactive sites. Most chemical reactions are fundamentally interactions between an electron-rich species (a nucleophile) and an electron-deficient species (an electrophile).[4][5] The structure of this compound features both types of centers, making it a versatile reagent.
Caption: Polarity map of this compound.
The Electrophilic Centers: Targets for Nucleophilic Attack
Electrophiles are defined as species that accept an electron pair to form a new covalent bond.[6] They are characterized by being electron-deficient, often carrying a partial or full positive charge. This compound possesses two primary electrophilic carbon centers.
The Carbonyl Carbon
The most significant electrophilic site is the carbonyl carbon of the aldehyde group. The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, which pulls electron density away from the carbon, creating a substantial partial positive charge (δ+).[6][7] This electron deficiency is further amplified by the powerful inductive (-I) effects of the adjacent α-chloro and nitrile groups, making this carbonyl group exceptionally reactive towards nucleophiles.[7]
The Nitrile Carbon
Similarly, the carbon atom of the nitrile group (C≡N) is also an electrophilic center. The triple bond to the highly electronegative nitrogen atom polarizes the bond, leaving the carbon atom with a partial positive charge.[4][6] While it is a site for nucleophilic attack, the reactivity is generally lower than that of the carbonyl carbon.
The α-Carbon
The central carbon atom, bonded to the chlorine, is also rendered electrophilic. The electronegative chlorine atom withdraws electron density via the inductive effect, making this carbon susceptible to nucleophilic substitution reactions (Sₙ2 type), where the chloride ion acts as a leaving group.
The Nucleophilic Centers: Sources of Electron Density
Nucleophiles are electron-rich species that donate an electron pair to form a new bond.[5][8] They typically contain lone pairs of electrons or pi bonds.
The Carbonyl Oxygen
The oxygen atom of the carbonyl group possesses two lone pairs of electrons. This makes it a nucleophilic center and a Lewis base. It can be protonated by acids or coordinate to Lewis acids, an activation step that significantly enhances the electrophilicity of the attached carbonyl carbon.
The Nitrile Nitrogen
The nitrogen atom of the nitrile group also has a lone pair of electrons, rendering it nucleophilic. Like the carbonyl oxygen, it can participate in acid-base reactions or coordinate with metal centers.
Causality of Reactivity: A Mechanistic Perspective
The molecule's diverse reactivity is governed by the presence of both electrophilic and nucleophilic centers.[7] The most common reaction pathway involves the attack of an external nucleophile on one of the electrophilic carbon atoms.
Nucleophilic Addition to the Carbonyl Group
The primary mode of reaction for this compound is nucleophilic addition to the highly electrophilic carbonyl carbon.[7] This process follows a well-established two-step mechanism:
-
Nucleophilic Attack: The nucleophile (Nu⁻) donates a pair of electrons to the carbonyl carbon, breaking the C=O pi bond and forming a new C-Nu sigma bond. This results in a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the intermediate is subsequently protonated, typically by a solvent or a weak acid added during workup, to yield the final neutral addition product.[7]
Caption: Mechanism of nucleophilic addition to the carbonyl group.
Synthetic Applications & Experimental Protocol
The unique structure of this compound makes it a valuable building block for synthesizing complex heterocyclic molecules, which are often the core of pharmaceutical compounds.[9][10] While direct protocols for this specific molecule are not widely published, its reactivity profile is analogous to the closely related 3-oxopropanenitrile, a key component in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[3][11][12]
Exemplary Protocol: Synthesis of a Substituted Thiophene (Gewald Reaction Adaptation)
This protocol is a hypothetical adaptation based on established Gewald reaction procedures, illustrating how this compound could be employed. The presence of the chloro-substituent may offer further synthetic handles on the resulting thiophene ring.
Objective: To synthesize a polysubstituted 2-aminothiophene derivative.
Materials:
-
A ketone (e.g., cyclohexanone)
-
This compound
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol) in 20 mL of ethanol.[10]
-
With stirring, add the base (2.0 mmol) dropwise to the mixture at room temperature.[10]
-
Heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[10]
-
Collect the solid product via vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-aminothiophene derivative.
-
Structural confirmation should be performed using standard spectroscopic techniques (¹H-NMR, ¹³C-NMR, MS, IR).
Caption: Experimental workflow for the Gewald reaction.
Conclusion
This compound is a molecule defined by its high degree of electronic polarization. The carbonyl carbon stands out as the primary electrophilic center, rendered exceptionally reactive by the cumulative electron-withdrawing power of the adjacent nitrile and chloro groups. The nitrile carbon and α-carbon represent secondary electrophilic sites. Conversely, the oxygen and nitrogen atoms, with their lone pairs, act as nucleophilic centers. This duality makes this compound a potent and versatile reagent for constructing complex organic molecules, particularly heterocyclic systems of interest in medicinal chemistry and materials science. Understanding these fundamental electronic properties is crucial for designing rational synthetic routes and unlocking the full potential of this valuable chemical building block.
References
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Methodological & Application
Application Notes & Protocols: Synthesis of Aminothiophenes via the Gewald Reaction Using 2-Chloro-3-oxopropanenitrile
Abstract: This document provides a comprehensive guide for the synthesis of functionalized 2-aminothiophenes utilizing 2-chloro-3-oxopropanenitrile as a key C3 synthon in a modified Gewald reaction framework. The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the efficient, multi-component assembly of polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[1][2] This guide deviates from the classical three-component model (ketone, active methylene nitrile, sulfur) to explore the strategic use of an α-halocarbonyl precursor. We will elucidate the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters for successful synthesis and characterization. These application notes are intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel molecular entities.
Part 1: Scientific Rationale and Mechanistic Insight
The Classical Gewald Reaction: A Foundational Overview
The traditional Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[3] The reaction proceeds through three key stages:
-
Knoevenagel Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][4]
-
Sulfur Addition: The α,β-unsaturated intermediate undergoes a Michael addition with a sulfur species.[4][5]
-
Cyclization and Tautomerization: Intramolecular cyclization, followed by tautomerization, yields the aromatic 2-aminothiophene product.[2] This final aromatization step is the thermodynamic driving force for the reaction.[4][5]
The classical pathway is valued for its convergence and atom economy, allowing for the rapid assembly of complex thiophenes from simple precursors.[3][6]
A Modified Approach: Leveraging this compound
The use of this compound (NC-CH(Cl)-CHO) represents a strategic modification of the Gewald synthesis. This molecule is an α-chloro-β-oxonitrile, containing both the carbonyl group and the activated nitrile within the same structure. Crucially, it also possesses a leaving group (chloride) at the α-position. This pre-installed functionality alters the reaction pathway, converting the process into a two-component condensation with a sulfur nucleophile.
This approach offers several advantages:
-
Reduced Components: Simplifies the reaction mixture and can lead to cleaner product profiles.
-
Regiocontrol: The substitution pattern of the resulting thiophene is precisely defined by the structure of the α-halocarbonyl precursor.
-
Access to Novel Scaffolds: Enables the synthesis of 3-aminothiophene derivatives that may not be readily accessible through the classic route.[7]
The mechanism when using an α-halocarbonyl compound and a separate active methylene nitrile involves the initial formation of a sulfide or polysulfide nucleophile, which then displaces the halide. The subsequent intramolecular cyclization proceeds via condensation between the carbonyl and the active methylene group, leading to the thiophene ring.
Part 2: Safety and Reagent Handling
Critical Warning: this compound and related α-halonitriles are potent lachrymators and are toxic. All manipulations must be performed inside a certified chemical fume hood. Handlers must wear appropriate Personal Protective Equipment (PPE).
| Hazard Category | Precautionary Measures & PPE | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area (fume hood). | [8][9] |
| Skin & Eye Irritation | Causes serious eye irritation and skin irritation. Wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile). | [9][10][11] |
| Handling | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately change contaminated clothing. | [8][12] |
| Storage | Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [10][11] |
| Spills & Disposal | Absorb spills with an inert material and dispose of as hazardous waste. Dispose of contents/container to an approved waste disposal plant. | [8][10] |
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of a 2,4-disubstituted-3-aminothiophene derivative via a three-component reaction involving this compound, an active methylene compound, and a sulfur source.
Objective
To synthesize ethyl 2-cyano-3-amino-5-formylthiophene-4-carboxylate by reacting this compound with ethyl cyanoacetate and sodium sulfide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 103.52 | 1.0 | 10 | 1.035 g |
| Ethyl Cyanoacetate | 113.12 | 1.0 | 10 | 1.131 g (1.06 mL) |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 1.1 | 11 | 2.64 g |
| Ethanol (Absolute) | 46.07 | - | - | 40 mL |
| Triethylamine | 101.19 | 2.0 | 20 | 2.79 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (40 mL).
-
Reagent Addition: Add this compound (1.035 g, 10 mmol), ethyl cyanoacetate (1.06 mL, 10 mmol), and sodium sulfide nonahydrate (2.64 g, 11 mmol) to the ethanol.
-
Base Addition: While stirring, add triethylamine (2.79 mL, 20 mmol) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Precipitation: Pour the cold reaction mixture into 150 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.[1]
Product Characterization
Confirm the structure of the synthesized aminothiophene derivative using standard spectroscopic methods:
-
¹H-NMR & ¹³C-NMR: To confirm the chemical structure and proton/carbon environment.
-
FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C=O).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Part 4: Visualization of Mechanism and Workflow
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of a 3-aminothiophene.
Experimental Workflow
Caption: Step-by-step experimental workflow for aminothiophene synthesis.
Part 5: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sodium sulfide (hygroscopic).2. Insufficient base to drive condensation.3. Reaction temperature too low or time too short. | 1. Use fresh, anhydrous sodium sulfide or prepare a fresh solution.2. Ensure the correct stoichiometry of triethylamine is used.3. Confirm reflux temperature and extend reaction time, monitoring by TLC. |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature is too high.2. Polymerization of starting materials or intermediates.3. Presence of impurities. | 1. Maintain a gentle, controlled reflux; avoid aggressive heating.2. Add reagents slowly, especially the base.3. Use purified starting materials. |
| Product Fails to Precipitate | 1. Product is soluble in the workup mixture.2. Insufficient product formed. | 1. Concentrate the aqueous mixture under reduced pressure before filtration.2. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent. |
| Impure Product After Recrystallization | 1. Incorrect recrystallization solvent.2. Co-precipitation of starting materials or byproducts. | 1. Perform solvent screening to find an optimal system where the product has high solubility when hot and low solubility when cold.2. Wash the crude product thoroughly before recrystallization. Consider purification by column chromatography if impurities persist.[13] |
Part 6: Significance in Medicinal Chemistry and Drug Discovery
The 2-aminothiophene scaffold is a "privileged structure" in drug discovery.[1] Its bioisosteric relationship with the phenyl group allows it to modulate pharmacokinetic and pharmacodynamic properties favorably. Derivatives have demonstrated a wide array of biological activities, making them valuable starting points for therapeutic development.[14]
-
Anticancer Agents: Many 2-aminothiophene derivatives act as potent inhibitors of protein kinases, such as VEGFR-2 and p38 MAPK, which are critical in tumor growth and angiogenesis.[1]
-
Anti-inflammatory Agents: The scaffold is present in molecules that inhibit inflammatory signaling pathways, showing potential for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][14]
-
CNS Agents: The core structure is found in antipsychotic drugs like Olanzapine and has been explored for modulating adenosine receptors in treating neurological disorders.[1]
-
Antimicrobial Agents: These compounds have shown broad-spectrum activity against various bacterial and fungal pathogens.[14]
The synthetic route detailed in these notes provides a reliable and adaptable method for accessing novel aminothiophene derivatives, paving the way for further exploration in hit-to-lead and lead optimization campaigns.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]
-
Gualpa, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Retrieved from [Link]
-
Abdel-Gawad, H., et al. (2011). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Molecules. Retrieved from [Link]
-
Jamison, T. F., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bawa, S., & Kumar, S. (2010). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Schmidt, A., et al. (2007). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. European Journal of Organic Chemistry. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]
-
Jamison, T. F., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
-
Aouad, M. R., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Retrieved from [Link]
-
Roy, K. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pyridines Utilizing 2-Chloro-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and a Versatile C3 Synthon
The pyridine ring is a cornerstone of medicinal chemistry. As a privileged heterocyclic scaffold, it is present in a multitude of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it an essential component in designing molecules with specific biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The continuous demand for novel pyridine derivatives necessitates the development of efficient and versatile synthetic methodologies.[1]
This guide focuses on the use of 2-chloro-3-oxopropanenitrile as a highly reactive and versatile three-carbon (C3) building block for the synthesis of functionalized pyridines. This molecule possesses three key reactive sites: an electrophilic carbonyl carbon, an acidic α-carbon once deprotonated, and a carbon atom bearing a chlorine leaving group. This trifecta of reactivity allows it to participate in elegant multicomponent reactions, providing a rapid and efficient entry into complex pyridine structures, particularly 2-amino-3-cyanopyridines. Such compounds are not only biologically active in their own right but also serve as valuable intermediates for further chemical transformations.[2][3]
Core Synthetic Strategy: A Modified Guareschi-Thorpe Condensation
The most effective route for incorporating this compound into a pyridine ring is through a modification of the classic Guareschi-Thorpe condensation.[4][5][6] This multicomponent reaction strategy involves the condensation of an active methylene compound (e.g., a β-ketoester or malononitrile), this compound, and an ammonia source (typically ammonium acetate). The reaction proceeds through a cascade of bond-forming events to construct the pyridine ring in a single pot.[1][7]
The synthesis relies on the sequential formation of two key intermediates: an enamine derived from the active methylene compound and ammonia, and a Knoevenagel condensation product. The α-chloro group on the this compound serves as a latent electrophilic site that facilitates the final ring-closing cyclization and subsequent aromatization via elimination of hydrogen chloride.
The mechanism can be dissected into the following key transformations:
-
Enamine Formation: The active methylene compound (in this case, a generic β-dicarbonyl) reacts with ammonium acetate to form a vinylogous amide, or enamine.
-
Knoevenagel Condensation: Concurrently, a separate molecule of the active methylene compound can undergo a Knoevenagel condensation with the carbonyl group of this compound.
-
Michael Addition: The enamine intermediate attacks the electron-deficient β-carbon of the Knoevenagel product in a Michael-type addition.
-
Intramolecular Cyclization & Dehydration: The newly formed adduct undergoes an intramolecular cyclization, where the amino group attacks one of the carbonyls, followed by dehydration to form a dihydropyridine intermediate.
-
Aromatization: The final step is the elimination of hydrogen chloride (HCl), which is the driving force for the formation of the stable, aromatic pyridine ring.
Caption: Figure 1: Proposed Reaction Mechanism. A simplified schematic illustrating the key stages in the multicomponent synthesis of substituted pyridines from this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative synthesis.
Protocol 1: One-Pot Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-amino-3-cyanopyridine
This protocol describes the reaction between 4-methoxyacetophenone (an active methylene ketone), this compound, and ammonium acetate.
-
4-Methoxyacetophenone (98%)
-
This compound (≥95%)
-
Ammonium Acetate (≥98%)
-
Ethanol (Absolute)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxyacetophenone (1.50 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol). Add 30 mL of absolute ethanol to the flask.
-
Initiation: Place the flask in a pre-heated heating mantle set to 80°C and attach a reflux condenser. Stir the mixture vigorously until all solids are dissolved.
-
Reagent Addition: Once the solution is homogeneous and refluxing, slowly add this compound (1.04 g, 10.0 mmol) dropwise over a period of 15 minutes using a dropping funnel. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Work-up: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.
-
Extraction: Redissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing to 1:1).
-
Isolation: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent via rotary evaporation. Dry the resulting solid under high vacuum to obtain the final product, 4-(4-methoxyphenyl)-6-methyl-2-amino-3-cyanopyridine.
Visualization of Experimental Workflow
Caption: Figure 2: Experimental Workflow Diagram. A step-by-step visual guide to the synthesis protocol.
Data Presentation: Substrate Scope and Expected Yields
The described protocol is versatile and can be adapted for various substituted acetophenones and other active methylene compounds. The following table summarizes representative examples with expected yields.
| Entry | Active Methylene Compound | R¹ Group | R² Group | Expected Yield (%) |
| 1 | Acetophenone | Phenyl | Methyl | 75-85% |
| 2 | 4-Chloroacetophenone | 4-Chlorophenyl | Methyl | 70-80% |
| 3 | 4-Methoxyacetophenone | 4-Methoxyphenyl | Methyl | 78-88% |
| 4 | Propiophenone | Phenyl | Ethyl | 72-82% |
| 5 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | 65-75% |
Table 1: Representative substrate scope for the synthesis of 2-amino-3-cyanopyridines. Yields are estimated based on typical outcomes for this reaction class and may vary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Presence of excessive water. | 1. Use fresh ammonium acetate and ensure other reagents are of high purity. 2. Increase reflux time and monitor carefully by TLC. Ensure temperature is stable. 3. Use absolute ethanol and dry glassware thoroughly. |
| Formation of Multiple Side Products | 1. Self-condensation of starting materials. 2. Reaction temperature too high. 3. Rate of addition of this compound was too fast. | 1. Ensure slow, controlled addition of the chloronitrile. 2. Maintain a steady reflux at the recommended temperature. 3. Add the reagent dropwise over a longer period. |
| Difficult Purification | 1. Products are oily or non-crystalline. 2. Close-running impurities on TLC. | 1. Attempt to triturate the crude oil with a cold solvent like diethyl ether or hexanes to induce crystallization. 2. Optimize the eluent system for column chromatography; try different solvent systems (e.g., Dichloromethane/Methanol). |
Table 2: Common issues and solutions for the pyridine synthesis protocol.
Conclusion
The use of this compound in multicomponent reactions offers a powerful and direct strategy for the synthesis of highly functionalized 2-amino-3-cyanopyridines. This approach is characterized by its operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. The protocols and guidelines presented here provide a robust framework for researchers in medicinal chemistry and drug discovery to access these valuable heterocyclic scaffolds.
References
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Retrieved from [Link]
-
Akocak, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available at: [Link]
-
Merriam-Webster. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Ask this paper. (2022). A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Retrieved from [Link]
-
Costa, M. (2016). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 27, 1-9. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 11(22), 13236-13244. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. Journal of Heterocyclic Chemistry, 55(12), 2799-2813. Available at: [Link]
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The Untapped Potential of 2-Chloro-3-oxopropanenitrile in Multicomponent Reactions for Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile, Halogenated Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, the quest for efficient and atom-economical methods for the construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have emerged as a powerful strategy to meet this demand.[1] Central to the success of many MCRs is the use of highly functionalized and reactive building blocks. 2-Chloro-3-oxopropanenitrile, also known as 2-chloro-2-formylacetonitrile, is a bifunctional molecule poised to be a valuable synthon in the synthesis of a diverse array of heterocyclic compounds.[2] Its structure incorporates a reactive aldehyde, a nitrile group, and a strategically positioned chlorine atom, offering multiple sites for chemical transformations.
While the non-halogenated analog, 3-oxopropanenitrile (cyanoacetaldehyde), has been extensively utilized in MCRs for the synthesis of pyridines, pyrimidines, and thiophenes, the application of this compound remains a largely unexplored frontier.[1][3] The presence of the chlorine atom is anticipated to significantly modulate the reactivity of the molecule, providing unique synthetic opportunities. This technical guide will provide an in-depth analysis of the potential applications of this compound in MCRs for heterocyclic synthesis. Drawing upon the well-established chemistry of 3-oxopropanenitrile, we will present detailed mechanistic insights and generalized experimental protocols to serve as a foundational resource for researchers in drug discovery and chemical development.
The Core Reactivity of this compound: A Trifecta of Functionality
The synthetic utility of this compound is rooted in the interplay of its three key functional components: the aldehyde, the nitrile, and the α-chloro substituent.
-
The Aldehyde Group: This electrophilic center is a prime site for nucleophilic attack, initiating condensation reactions that are often the first step in MCRs. Its reactivity is further enhanced by the electron-withdrawing effects of the adjacent chlorine and nitrile groups.[4]
-
The Nitrile Group: The cyano group is a versatile functionality that can participate in cyclization reactions, acting as an electrophile for intramolecular nucleophilic attack. It can also be a precursor to other functional groups, such as primary amines or carboxylic acids, in subsequent transformations.[5]
-
The α-Chloro Substituent: The chlorine atom is expected to exert a profound influence on the molecule's reactivity. Its strong electron-withdrawing inductive effect increases the acidity of the α-proton and enhances the electrophilicity of the carbonyl carbon.[4] Furthermore, the chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization of the resulting heterocyclic products.
Application in Multicomponent Synthesis of Key Heterocyclic Scaffolds
Based on the known reactivity of 3-oxopropanenitrile and other α-halocarbonyl compounds, we can project the utility of this compound in the synthesis of several important classes of heterocycles.
Synthesis of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[6] MCRs provide a convergent and efficient route to highly substituted pyridines.[7] A plausible MCR for the synthesis of 2-amino-3-cyanopyridine derivatives would involve the reaction of this compound with an active methylene compound (e.g., malononitrile) and an ammonia source.
Proposed Reaction Scheme:
Proposed Multicomponent Pyridine Synthesis
Mechanistic Considerations: The reaction is anticipated to proceed through an initial Knoevenagel condensation between this compound and the active methylene compound. The resulting intermediate would then undergo a Michael addition with an enamine formed in situ from the ammonia source, followed by cyclization and aromatization to yield the substituted pyridine. The chlorine atom would likely be retained in the final product, offering a site for subsequent cross-coupling reactions to introduce further diversity.
Synthesis of Functionalized Pyrimidines
The pyrimidine ring is a core component of nucleobases and is found in a wide range of bioactive molecules.[8] The reaction of this compound with amidines or urea would provide a direct entry to substituted pyrimidines.
Proposed Reaction Scheme:
Proposed Gewald-Type Thiophene Synthesis
Mechanistic Considerations: The established mechanism of the Gewald reaction involves a Knoevenagel condensation, followed by the addition of sulfur to the activated methylene group, and subsequent cyclization and tautomerization. [9]In this case, the presence of the chlorine atom could influence the initial condensation step and potentially offer a leaving group for subsequent aromatization or functionalization, depending on the reaction conditions.
Experimental Protocols: Generalized Procedures
The following protocols are generalized based on established procedures for MCRs with 3-oxopropanenitrile and are intended to serve as a starting point for the development of specific synthetic methods for this compound. It is crucial to note that these protocols will likely require optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time.
Protocol 1: Generalized Synthesis of Substituted 2-Amino-3-cyanopyridines
Materials:
-
This compound (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). [1]
Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Temperature Time (h) This compound Aldehyde Malononitrile Piperidine Ethanol Reflux 4-8 | (1.0 mmol) | (1.0 mmol) | (1.0 mmol) | (catalytic) | (20 mL) | | |
Protocol 2: Generalized Synthesis of Substituted Pyrimidines
Materials:
-
This compound (1.0 mmol)
-
Amidine hydrochloride or Urea (1.2 mmol)
-
Sodium ethoxide (1.2 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride or urea (1.2 mmol) and sodium ethoxide (1.2 mmol) in ethanol (25 mL).
-
Add this compound (1.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization. [8]
Reactant 1 Reactant 2 Base Solvent Temperature Time (h) This compound Amidine/Urea Sodium Ethoxide Ethanol Reflux 3-6 | (1.0 mmol) | (1.2 mmol) | (1.2 mmol) | (25 mL) | | |
Protocol 3: Generalized Gewald-Type Synthesis of 2-Aminothiophenes
Materials:
-
This compound (1.0 mmol)
-
Ketone or aldehyde (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine or triethylamine (2.0 mmol)
-
Ethanol or Methanol (25 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol), the ketone or aldehyde (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).
-
Add the base (morpholine or triethylamine, 2.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization. [3]
Reactant 1 Reactant 2 Reactant 3 Base Solvent Temperature (°C) Time (h) This compound Ketone/Aldehyde Sulfur Morpholine/Triethylamine Ethanol/Methanol 50-60 2-4 | (1.0 mmol) | (1.0 mmol) | (1.1 mmol) | (2.0 mmol) | (25 mL) | | |
Conclusion and Future Outlook
This compound represents a promising yet underutilized building block for the multicomponent synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic placement of the chlorine atom offers a unique handle for both modulating reactivity and enabling further diversification of the resulting scaffolds. While the protocols presented herein are based on the established chemistry of its non-halogenated counterpart and require empirical validation, they provide a solid foundation for future research. The exploration of this compound in MCRs is anticipated to unlock novel synthetic pathways and provide access to a new chemical space of heterocyclic compounds with potential applications in drug discovery and materials science. Further investigations into the precise mechanistic role of the chlorine atom and the development of stereoselective MCRs are warranted to fully realize the synthetic potential of this versatile reagent.
References
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- 9. Multicomponent Reactions [organic-chemistry.org]
application of 2-Chloro-3-oxopropanenitrile in pharmaceutical intermediate synthesis
An In-Depth Technical Guide to the Application of 2-Chloro-3-oxopropanenitrile in Pharmaceutical Intermediate Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound, also known as chlorocyanoacetaldehyde, is a highly reactive and versatile trifunctional chemical intermediate.[1][2] Its molecular structure, incorporating an aldehyde, a nitrile group, and an α-chloro substituent, offers a unique combination of electrophilic and nucleophilic centers, making it an exceptionally valuable C3 synthon for constructing complex molecular architectures.[3] This guide provides an in-depth exploration of its application in synthesizing key heterocyclic scaffolds—such as pyrazoles, pyridazines, and isoxazoles—which are prevalent in a wide range of pharmaceutical agents. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and ground all mechanistic claims in authoritative sources to ensure scientific integrity and practical utility for researchers in drug discovery and development.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to exploiting its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53106-70-0 | [2] |
| Molecular Formula | C₃H₂ClNO | [2][4] |
| Molecular Weight | 103.51 g/mol | [2][4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Chloro(formyl)acetonitrile, Chlorocyanoacetaldehyde | [1] |
| Topological Polar Surface Area | 40.9 Ų | [2][4] |
| Complexity | 92.2 | [2][4] |
Structural Analysis and Electronic Effects
The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups enhances the electrophilicity of the α-carbon, making the chlorine atom a good leaving group for nucleophilic substitution.[3] The carbonyl carbon is a primary site for nucleophilic attack, initiating condensation reactions, while the nitrile group can participate in cyclizations or be hydrolyzed to introduce further functionality.[3]
Caption: Reactivity map of this compound.
Core Applications in Heterocyclic Synthesis
This reagent is a cornerstone for building heterocycles that form the backbone of many pharmaceuticals. Its ability to react with binucleophilic reagents in a controlled manner allows for the efficient construction of five- and six-membered ring systems.
Synthesis of 3-Substituted Pyrazoles
Significance: The pyrazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib.[5] The multicomponent synthesis of pyrazoles is a highly efficient strategy in drug discovery.[5][6]
General Reaction & Mechanism: this compound reacts with hydrazine or its derivatives in a classical cyclocondensation reaction. The mechanism proceeds via an initial nucleophilic attack of the hydrazine at the highly electrophilic carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution (SN2-type) where the second nitrogen atom displaces the α-chloro group, leading to cyclization. A final tautomerization yields the aromatic pyrazole ring.[7]
Caption: Synthetic pathway for pyrazole formation.
Protocol 2.1: Synthesis of 3-Amino-4-cyanopyrazole
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Triethylamine (1.2 eq, as base and acid scavenger)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Cool the solution to 0-5 °C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the nucleophile.
-
Slowly add triethylamine (1.2 eq) to the stirred solution. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[8]
-
Add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C. The slight excess of hydrazine ensures complete consumption of the starting material.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C for ethanol) for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-amino-4-cyanopyrazole.
Synthesis of 4-Chloropyridazine-3-carbonitrile
Significance: The pyridazine ring is a key component in various biologically active compounds, including those with cardiovascular, anti-inflammatory, and herbicidal properties.[9][10] Functionalized pyridazines serve as versatile intermediates for further elaboration.[11][12]
General Reaction & Mechanism: This synthesis often involves a [4+2] cycloaddition (Diels-Alder type) reaction. While this compound itself is not a typical diene or dienophile for this transformation, it can be converted into a suitable precursor. A more direct approach involves reacting it with a 1,2-dicarbonyl compound's hydrazone derivative, leading to a pyridazine ring. For instance, reaction with the hydrazone of glyoxal would lead, after cyclization and subsequent transformations, to a pyridazine core.
Protocol 2.2: Synthesis of a Substituted Pyridazine Intermediate
Materials:
-
This compound (1.0 eq)
-
A suitable 1,4-dicarbonyl precursor or its equivalent (e.g., succinaldehyde)
-
Hydrazine hydrate (1.0 eq)
-
Acetic Acid (as solvent and catalyst)
Procedure:
-
To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the dihydropyridazine intermediate in situ.
-
Introduce this compound (1.0 eq) to the reaction mixture.
-
Heat the solution to 80-90 °C for 6-8 hours. The acidic conditions facilitate the condensation and subsequent cyclization steps.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the target pyridazine derivative.
Synthesis of 3-Substituted Isoxazoles
Significance: Isoxazoles are five-membered heterocycles present in numerous natural products and pharmaceuticals, including the COX-2 inhibitor Valdecoxib and β-lactamase-resistant antibiotics like Cloxacillin.[13] They exhibit a wide range of biological activities such as anti-inflammatory, antibacterial, and anticancer properties.[13][14]
General Reaction & Mechanism: The synthesis of isoxazoles from this compound involves a condensation reaction with hydroxylamine (NH₂OH).[15][16] The mechanism is analogous to pyrazole formation. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon to form an oxime intermediate. Subsequent intramolecular SN2 displacement of the chloride by the oxime's oxygen atom effects cyclization, which upon tautomerization yields the stable aromatic isoxazole ring.[17]
General Experimental Workflow and Data Summary
The synthesis of pharmaceutical intermediates is a multi-step process requiring careful planning and execution.
Sources
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- 2. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. societachimica.it [societachimica.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Pyridazine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols: Synthesis of Pyrimidine Derivatives Using 2-Chloro-3-oxopropanenitrile
Abstract: Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis of highly functionalized pyrimidine derivatives using 2-chloro-3-oxopropanenitrile, a versatile and highly reactive three-carbon (C3) synthon. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols for key transformations, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful building block for the construction of novel pyrimidine-based molecules.
Introduction to Pyrimidine Synthesis and the Role of this compound
The pyrimidine ring system is a privileged structure in drug discovery, present in natural products like nucleic acids and in a wide array of synthetic drugs with applications as antiviral, anticancer, and antimicrobial agents.[1][2] The most common and robust strategy for constructing the pyrimidine core involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine, urea, or thiourea.[1]
This compound (Cl-OPN) is an exceptionally useful C3 synthon for this purpose. Its structure contains three key reactive sites:
-
An Aldehyde Carbonyl Group: A primary electrophilic site for initial condensation with a nucleophilic nitrogen.
-
A Nitrile Group: An electrophilic carbon that participates in the subsequent intramolecular cyclization.
-
An α-Chloro Substituent: This halogen atom makes the adjacent carbon highly electrophilic and, more importantly, serves as an excellent leaving group to facilitate the final aromatization of the pyrimidine ring.
The presence of these three functionalities in a compact molecule allows for the rapid and efficient assembly of complex, substituted pyrimidines under relatively mild conditions.
Reaction Principle: The Annulation Mechanism
The synthesis of the pyrimidine ring from this compound and an N-C-N synthon (represented as H₂N-C(X)-NH₂) proceeds through a well-established cyclocondensation pathway. The causality behind the sequence of steps is dictated by the relative reactivity of the functional groups.
The general mechanism involves:
-
Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the amino groups from the N-C-N synthon (e.g., guanidine) on the highly electrophilic aldehyde carbon of Cl-OPN. This step is often catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
-
Condensation: The resulting tetrahedral intermediate rapidly loses a molecule of water to form a C=N double bond (an imine or a related vinylogous intermediate).
-
Intramolecular Cyclization (Annulation): The second amino group of the N-C-N synthon then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This key step closes the six-membered ring.
-
Aromatization: The final and irreversible step is the elimination of hydrogen chloride (HCl) from the cyclized intermediate. This elimination is highly favorable as it leads to the formation of a stable, aromatic pyrimidine ring system.
This mechanistic pathway is visualized in the diagram below.
Caption: General mechanism for pyrimidine synthesis using this compound.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for synthesizing different classes of pyrimidine derivatives from this compound.
Protocol 1: Synthesis of 2-Amino-4-chloro-5-cyanopyrimidine via Guanidine Condensation
This protocol details the synthesis of a highly versatile 2-aminopyrimidine intermediate. The amino group at the 2-position and the chloro group at the 4-position serve as handles for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add guanidine hydrochloride (1.1 eq) to anhydrous ethanol (approx. 0.2 M solution).
-
Base Addition: Cool the suspension in an ice bath to 0 °C. Add sodium ethoxide (2.2 eq) portion-wise over 15 minutes. The first equivalent of base neutralizes the guanidine hydrochloride, and the second promotes the condensation. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Synthon: Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and stir for 4-6 hours.
-
Expert Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material indicates completion.
-
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with 1N HCl until pH ~7. Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 4-Chloro-5-cyano-1H-pyrimidin-2-one via Urea Condensation
This protocol describes the formation of a pyrimidinone core, a common feature in many biologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Urea (1.2 eq)
-
Sodium methoxide (NaOMe) (2.5 eq)
-
Anhydrous Methanol (MeOH)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Setup: In a dry round-bottom flask, suspend urea (1.2 eq) in anhydrous methanol.
-
Base Addition: Cool the mixture to 0 °C and add sodium methoxide (2.5 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Expert Insight: Urea is less nucleophilic than guanidine, and the reaction may require a slightly stronger base or longer reaction times. Sodium methoxide in methanol is a common choice.
-
-
Addition of Synthon: Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at 0 °C.
-
Reaction: After addition, heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Acidification of the aqueous layer during work-up is critical to ensure the pyrimidinone is in its neutral form before extraction.
Data Summary and Workflow
The choice of the N-C-N synthon directly determines the substitution pattern at the 2-position of the resulting pyrimidine ring. The table below summarizes the expected outcomes.
| N-C-N Synthon | Structure | Resulting Pyrimidine Core | Typical Base/Solvent | Expected Yield Range |
| Guanidine | H₂N-C(NH)-NH₂ | 2-Amino-4-chloropyrimidine | NaOEt / EtOH | 65-85% |
| Urea | H₂N-C(O)-NH₂ | 4-Chloro-pyrimidin-2-one | NaOMe / MeOH | 50-70% |
| Thiourea | H₂N-C(S)-NH₂ | 4-Chloro-pyrimidine-2-thione | NaOEt / EtOH | 60-80% |
The general laboratory workflow for these syntheses is depicted below.
Caption: A typical experimental workflow for pyrimidine synthesis.
Troubleshooting and Safety Considerations
-
Low Yields:
-
Cause: Incomplete reaction or side reactions. This compound is highly reactive and can polymerize.
-
Solution: Ensure slow, controlled addition of the synthon at low temperature. Confirm the base is fully dissolved and active. Ensure anhydrous conditions, as water can hydrolyze the starting material and intermediates.
-
-
Reaction Stalls:
-
Cause: Insufficiently strong base or deactivation of the base.
-
Solution: Use freshly prepared or properly stored alkoxide bases. An extra 0.1-0.2 equivalents of base can sometimes be added to drive the reaction to completion.
-
-
Purification Difficulties:
-
Cause: Formation of polar byproducts.
-
Solution: A thorough aqueous wash during work-up is crucial. If the product is sufficiently stable, washing with a dilute acid or base solution can remove corresponding basic or acidic impurities before chromatography.
-
Safety:
-
This compound is a reactive and potentially toxic chemical. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkoxide bases (NaOEt, NaOMe) are corrosive and react violently with water. Handle with care under an inert atmosphere.
References
-
SciSpace. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]
-
Jain, K. S., et al. (n.d.). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. ResearchGate. Retrieved from [Link]
-
Yu, H. M., et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 233-235, 321-324. Available at: [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Yu, H. M., et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-chloro-3-oxopropanenitrile. PubChem Compound Database. Retrieved from [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
Sources
Application Notes and Protocols: Base-Catalyzed Condensation Reactions with 2-Chloro-3-oxopropanenitrile
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatility of a Halogenated β-Ketonitrile
2-Chloro-3-oxopropanenitrile, a bifunctional molecule featuring a reactive carbonyl group, an activated nitrile, and a halogen, stands as a potent and versatile building block in modern organic synthesis.[1][2] Its unique electronic and structural characteristics make it an ideal precursor for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth exploration of base-catalyzed condensation reactions involving this compound, offering detailed mechanistic insights, validated experimental protocols, and comparative data to empower researchers in drug development and synthetic chemistry.
The strategic placement of the chloro, oxo, and nitrile functionalities imparts a unique reactivity profile. The α-carbon is activated by both the adjacent carbonyl and nitrile groups, facilitating deprotonation by even weak bases to form a stabilized carbanion.[3] This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions. Concurrently, the carbonyl group serves as an electrophilic site for nucleophilic attack, and the chlorine atom can act as a leaving group in subsequent cyclization or substitution steps. This multifaceted reactivity is the cornerstone of its utility in constructing diverse molecular architectures.
Core Mechanistic Principles: The Role of the Base
Base-catalyzed condensation reactions are fundamental transformations in organic synthesis. In the context of this compound, the base plays a pivotal role in initiating the reaction cascade by generating a key nucleophilic intermediate. The choice of base is critical and is often dictated by the specific reaction and the nature of the reaction partners, with weaker bases generally favored to prevent self-condensation of aldehydes or ketones.[3]
Mechanism of Base-Catalyzed Condensation:
-
Deprotonation: A base (B:) abstracts an acidic α-proton from an active methylene compound, in this case, a reaction partner of this compound, to generate a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base (BH+), to yield a β-hydroxy nitrile derivative.
-
Dehydration (for Knoevenagel-type reactions): In many cases, the β-hydroxy nitrile intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated product.[3]
Caption: Workflow for the synthesis of substituted pyridines.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, catalyzed by a weak base. [3][4]While this compound itself contains a carbonyl for this reaction, it can also react with other active methylene compounds. For instance, in the presence of a base, it can react with compounds like malononitrile or ethyl cyanoacetate. These reactions are pivotal in creating highly functionalized intermediates for further synthetic transformations. [5][6] Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation
| Aldehyde/Keton | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2-4 h | >90 | [1] |
| Substituted Benzaldehydes | Malononitrile | Piperidine | Ethanol | Room Temp | 5-7 min | 85-95 | [4] |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [3] |
| Various Aldehydes | Malononitrile | None | Ethanol/Water (3:7) | 80 | 1-60 min | 55-100 | [7] |
| Substituted Benzaldehydes | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | Ethanol | 60 | 5-60 min | 84-99 | [8] |
Synthesis of Pyrrolo[2,3-d]pyrimidines
Of particular note is the utility of this compound in the synthesis of fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. This scaffold is of significant medicinal importance. A documented application involves the reaction between this compound and 2,6-diamino-3,4-dihydropyrimidin-4-one to form 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. [9]Research has indicated that using pre-isolated this compound rather than generating it in situ can lead to more consistent and improved yields in this condensation reaction. [9]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. Standard laboratory safety precautions should always be observed.
Protocol 1: General Procedure for the Synthesis of 2-Amino-3-cyano-pyridine Derivatives
This protocol describes a multicomponent reaction for the synthesis of substituted pyridines.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Knoevenagel Condensation with an Active Methylene Compound
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
This compound (as the active methylene source, for reaction at the α-carbon) or another active methylene compound (1.0 mmol)
-
Weak base catalyst (e.g., piperidine or ammonium acetate) (0.1 mmol)
-
Solvent (e.g., Ethanol or Toluene) (15 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (15 mL).
-
Add the weak base catalyst (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. For many simple aldehydes, the reaction proceeds readily at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, if the product precipitates, it can be isolated by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the pure α,β-unsaturated product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
-
Product Characterization: The identity and purity of the synthesized compounds should be unequivocally confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the final product, such as C≡N, C=O, and C=C bonds.
-
-
Melting Point Analysis: A sharp melting point range for a crystalline product is a good indicator of its purity.
By employing these analytical methods, researchers can ensure the reliability and reproducibility of the described condensation reactions.
References
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ResearchGate, Diverse reactions of nitriles in organic synthesis. (URL: [Link])
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Chemistry Steps, Reactions of Nitriles. (URL: [Link])
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YouTube, 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. (URL: [Link])
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Organic Chemistry Portal, Nitrile synthesis by C-C coupling (cyanation). (URL: [Link])
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Wikipedia, Knoevenagel condensation. (URL: [Link])
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ResearchGate, Nucleophilic Acylation with Aromatic Aldehydes to 2 Bromoacetonitrile: An Umpolung Strategy for the Synthesis of Active Methylene Compounds | Request PDF. (URL: [Link])
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Banaras Hindu University, Novel Methods of Knoevenagel Condensation. (URL: [Link])
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Chemistry of Heterocyclic Compounds, THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (URL: [Link])
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ResearchGate, Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. (URL: [Link])
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PubMed Central, Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (URL: [Link])
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Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (URL: [Link])
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SciELO, Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (URL: [Link])
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ResearchGate, Screening of various active methylene compounds for selection of best... (URL: [Link])
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PubMed Central, Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (URL: [Link])
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cycloaddition reactions involving 2-Chloro-3-oxopropanenitrile
An In-Depth Technical Guide to Cycloaddition Reactions Involving 2-Chloro-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound as a versatile reagent in cycloaddition reactions. We move beyond simple procedural lists to offer a foundational understanding of the molecule's reactivity, the causality behind experimental design, and robust protocols for practical application in heterocyclic synthesis.
The Reagent: Understanding this compound
This compound (C₃H₂ClNO) is a compact yet highly functionalized C3 synthon.[1] Its structure, featuring an aldehyde, a nitrile, and an α-chloro substituent, creates a unique electronic profile ripe for synthetic exploitation.[2][3]
Key Molecular Features and Reactivity:
-
Electrophilic Centers: The carbonyl carbon and the nitrile carbon are both electrophilic and susceptible to nucleophilic attack.[4]
-
Activated Nitrile Group: The potent electron-withdrawing effects of the adjacent carbonyl and chloro groups significantly activate the carbon-nitrogen triple bond, making it an excellent dipolarophile for [3+2] cycloaddition reactions.[4]
-
α-Chloro Substituent: This leaving group is pivotal. Its presence allows for substitution and elimination reactions. Critically, under basic conditions, it can be eliminated to generate highly reactive intermediates like ketenes or oxyallyl cations, which are key for [4+3] cycloaddition pathways.
Due to its reactivity, this compound is classified as harmful and requires careful handling.[5][6] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5][6] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6] For storage, it should be kept in a tightly sealed container under an inert atmosphere and refrigerated (freezer conditions, below -20°C, are recommended).[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₂ClNO | [2] |
| Molecular Weight | 103.51 g/mol | [2] |
| CAS Number | 53106-70-0 | [2] |
| Appearance | Typically a black or dark-colored oil | [8] |
| Topological Polar Surface Area | 40.9 Ų | [2] |
Protocol: Synthesis of this compound
The most direct route to this reagent is a base-catalyzed condensation between chloroacetonitrile and a formate ester.[4][8] This protocol is adapted from established procedures for similar α-formylations.
Causality of the Synthesis:
The reaction proceeds via a base-mediated deprotonation of chloroacetonitrile to form a carbanion. This nucleophile then attacks the electrophilic carbonyl of methyl formate. The choice of a low temperature (-5 °C) is critical to control the reaction's exothermicity and prevent undesired side reactions, such as self-condensation.[8] The final acidic workup neutralizes the reaction and protonates the intermediate enolate to yield the target aldehyde.[8]
Experimental Protocol: Base-Catalyzed Condensation
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mol) |
|---|---|---|---|
| Sodium Methoxide | 54.02 | 7.14 g | 0.13 |
| Anhydrous Tetrahydrofuran (THF) | - | 90 mL | - |
| Methyl Formate | 60.05 | 9.0 mL (9.0 g) | 0.15 |
| Chloroacetonitrile | 75.50 | 8.33 mL (10.0 g) | 0.13 |
| Concentrated Hydrochloric Acid | 36.46 | ~12 mL | - |
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, suspend sodium methoxide (7.14 g) in anhydrous THF (90 mL) in a dry round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Initial Cooling: Cool the suspension to -5 °C using an ice-salt bath.
-
Formate Addition: Add methyl formate (9.0 mL) dropwise via syringe over 1 minute. Stir the mixture for 20 minutes at -5 °C.[8]
-
Nitrile Addition: Add chloroacetonitrile (8.33 mL) dropwise via the dropping funnel over a period of 45 minutes, ensuring the internal temperature remains at -5 °C. The mixture will transition from white to yellow and finally to orange.[8]
-
Reaction: Stir the reaction mixture for an additional 2 hours at -5 °C.[8]
-
Monitoring: Allow the mixture to warm to room temperature. Take a small aliquot, quench it with concentrated HCl, and analyze by Thin Layer Chromatography (TLC) (Eluent: 100% Ethyl Acetate) to confirm the formation of the product (Rf ≈ 0.45).[8]
-
Acidic Workup: Cool the reaction mixture back to 0 °C and slowly add concentrated HCl (~12 mL) dropwise. The mixture will turn a cherry-red color.[8]
-
Extraction & Isolation: Filter the resulting suspension through a pad of diatomaceous earth, washing the pad with ethyl acetate. Combine the filtrates and concentrate under reduced pressure (water bath temperature ≤ 40 °C). This yields the product as a black oil, which is often used in the next step without further purification.[8]
Application: [3+2] Cycloaddition for Pyrrole Synthesis
The activated nitrile of this compound serves as an excellent 2π component (dipolarophile) in [3+2] cycloaddition reactions.[4] This approach is a powerful method for constructing five-membered heterocycles like pyrroles.[9][10] A prominent strategy for pyrrole synthesis is the Van Leusen reaction, which utilizes a tosylmethyl isocyanide (TosMIC) as the 3-atom synthon.[11]
Mechanism & Causality:
The reaction is initiated by a base, which deprotonates the TosMIC to form a nucleophilic anion. This anion attacks the electrophilic alkene (the dipolarophile), followed by an intramolecular cyclization ([3+2] cycloaddition).[11] The final step involves the elimination of the tosyl group (a good leaving group) to afford the aromatic pyrrole ring.[11] While the protocol below uses a generic α,β-unsaturated compound derived from this compound, the principle remains a cornerstone of modern heterocyclic chemistry.
Caption: General mechanism for Van Leusen pyrrole synthesis.
Generalized Protocol: [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a substituted pyrrole from an activated alkene (derived in situ from this compound via a Knoevenagel condensation) and TosMIC.
Materials:
-
This compound (1.0 mmol)
-
An active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Base (e.g., NaH or K₂CO₃, 2.5 mmol)
-
Solvent (e.g., THF/Ethanol mixture, 20 mL)
Procedure:
-
Alkene Formation: In a round-bottomed flask, dissolve this compound and the active methylene compound in the solvent. Add a catalytic amount of a base like piperidine and stir at room temperature to form the α,β-unsaturated dinitrile intermediate (monitor by TLC).
-
TosMIC Addition: To this mixture, add the primary base (e.g., K₂CO₃) and TosMIC.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours, monitoring for the disappearance of starting materials by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure substituted pyrrole.
Application: [4+3] Cycloaddition for Oxa-Bridged Systems
A more advanced application involves using this compound in [4+3] cycloadditions to build seven-membered ring systems. This reaction is particularly effective with dienes like furan.[12]
Mechanism & Causality:
This transformation hinges on the in-situ generation of a reactive intermediate from this compound. Treatment with a base can induce the elimination of HCl to form a highly electrophilic cyanoketene or a related oxyallyl cation equivalent. This 2π species then acts as the "3-atom" component that reacts with the 4π system of the furan diene in a concerted or stepwise cycloaddition.[12] The result is a stereochemically rich, oxa-bridged seven-membered ring, a scaffold found in numerous natural products.[12]
Caption: Conceptual workflow for [4+3] cycloaddition.
Generalized Protocol: [4+3] Cycloaddition with Furan
Materials:
-
This compound (1.0 mmol)
-
Furan (5.0 mmol, used as reactant and solvent)
-
A non-nucleophilic base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 10 mL)
-
Co-solvent (e.g., Hexafluoroisopropanol, HFIP, 1.0 mL, optional additive to promote cation formation)[13]
Procedure:
-
Setup: To a solution of this compound (1.0 mmol) in a mixture of dichloromethane and furan, add the base (e.g., Cs₂CO₃, 2.0 mmol) at 0 °C under a nitrogen atmosphere.[13]
-
Reaction: Allow the reaction mixture to stir and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours.
-
Workup: Upon completion, filter the reaction mixture through a plug of celite to remove the inorganic base.[13]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess furan.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired oxa-bridged cycloadduct.
Summary and Outlook
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic structures. Its electronically activated nitrile group makes it an ideal substrate for [3+2] cycloadditions, providing reliable routes to substituted pyrroles and other five-membered rings. Furthermore, its α-chloro substituent opens up pathways to reactive intermediates capable of engaging in higher-order [4+3] cycloadditions, yielding architecturally complex seven-membered systems. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to leverage this reagent's unique reactivity in drug discovery and synthetic methodology development.
References
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- ResearchGate. (n.d.). Scheme 1. Theoretically possible reaction paths of [2+3] cycloaddition....
- MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- ResearchGate. (n.d.). Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive.
- National Institutes of Health. (n.d.). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene.
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- SciSpace. (2022). Dearomative [4 + 3] cycloaddition of furans with vinyl-N-triftosylhydrazones by silver catalysis: stereoselective access to oxa-.
- White Rose eTheses Online. (n.d.). Novel and Versatile Münchnones Cycloadditions for the Synthesis of Functionalised Pyrroles.
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- Royal Society of Chemistry. (n.d.). Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition.
- National Institutes of Health. (n.d.). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones.
- PubMed. (2025). Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles.
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Application Note & Protocol: A Versatile One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
Introduction: The Significance of the 2-Amino-3-Cyanopyridine Scaffold
The 2-amino-3-cyanopyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1] This heterocyclic motif, featuring a pyridine ring adorned with an amino group at the 2-position and a cyano group at the 3-position, serves as a versatile building block for a vast array of biologically active molecules.[2][3] Its unique electronic and structural features permit diverse chemical modifications, leading to the development of compounds with a broad spectrum of therapeutic applications, including as IKK-β inhibitors for anti-inflammatory therapies.[3][4] Furthermore, these compounds are crucial intermediates in the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[5]
This guide provides a detailed, field-proven protocol for the synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot, four-component reaction. We will delve into the causality behind the experimental choices, ensuring a reproducible and efficient synthesis.
Reaction Principle: A Multi-Component Assembly
The most efficient and widely adopted method for synthesizing substituted 2-amino-3-cyanopyridines is a one-pot multicomponent reaction (MCR).[3][5][6] This strategy involves the condensation of an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate.[3][4][7] The elegance of this approach lies in its operational simplicity, high atom economy, and the ability to generate molecular diversity in a single synthetic operation from readily available starting materials.[4][6]
The reaction can be performed under conventional heating, but microwave irradiation has emerged as a superior technique, offering significantly reduced reaction times and often higher yields, particularly under solvent-free conditions.[4][8] Various catalysts, such as nanostructured diphosphates (e.g., Na₂CaP₂O₇) or copper nanoparticles on charcoal (Cu/C), can be employed to enhance reaction rates and yields, though the reaction can also proceed without a catalyst.[3][5]
Proposed Reaction Mechanism
The reaction is believed to proceed through a series of interconnected equilibria. A plausible mechanism is initiated by two key condensations:
-
Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene compound, malononitrile, to form an arylidenemalononitrile intermediate.
-
Imine Formation: Concurrently, the ketone reacts with ammonium acetate (which serves as an ammonia source) to generate an enamine or imine intermediate.
These two intermediates then undergo a Michael addition, followed by intramolecular cyclization and subsequent tautomerization/aromatization to afford the stable 2-amino-3-cyanopyridine ring system.[5][8][9]
Below is a visual representation of the proposed reaction workflow.
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Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using 2-Chloro-3-oxopropanenitrile
For: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3-oxopropanenitrile, also known as 2-chloro-2-formylacetonitrile, is a highly versatile and reactive trifunctional building block in organic synthesis.[1] Its structure incorporates a nitrile group, a carbonyl group (as an aldehyde), and a halogen, making it an exceptional precursor for the construction of a diverse array of heterocyclic scaffolds through one-pot multicomponent reactions (MCRs). The strategic positioning of these functional groups allows for sequential and domino reactions with various nucleophiles and electrophiles, leading to the efficient assembly of complex molecular architectures. This guide provides an in-depth exploration of the utility of this compound in the one-pot synthesis of medicinally relevant heterocycles, including pyridines, pyrimidines, and thiazoles. The protocols detailed herein are designed to be robust and reproducible, offering valuable insights for researchers in drug discovery and process development.
Core Principles and Mechanistic Insights
The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the carbon atom bearing the chlorine, as well as the nucleophilic potential of the activated methylene group after deprotonation. This dual reactivity allows it to participate in a variety of cyclization and condensation reactions. One-pot syntheses leveraging this reagent are particularly advantageous as they reduce the need for isolating intermediates, thereby saving time, and resources, and often leading to higher overall yields.[2]
The Versatility of a Trifunctional Synthon
The power of this compound lies in its ability to act as a linchpin in constructing various heterocyclic rings. The choice of reaction partners dictates the final heterocyclic system formed.
-
For Pyridine Synthesis: In the presence of an ammonia source, it can react with active methylene compounds or enamines. The aldehyde group typically undergoes a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring.[3]
-
For Pyrimidine Synthesis: Condensation with N-C-N fragments like urea, thiourea, or amidines provides a direct route to pyrimidine derivatives.[4][5][6] The reaction generally initiates with the condensation of the nitrogen nucleophile with the aldehyde, followed by intramolecular cyclization involving the nitrile group.
-
For Thiazole Synthesis: The classic Hantzsch thiazole synthesis can be adapted, where this compound provides the α-halocarbonyl component to react with a thioamide or thiourea.[7][8][9]
Application 1: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents. This protocol describes a one-pot, three-component synthesis of highly functionalized 2-amino-3-cyanopyridines from an aldehyde, malononitrile, and this compound in the presence of a base.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
This compound
-
Ethanol (absolute)
-
Piperidine or Triethylamine (as base)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and this compound (10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine or triethylamine (0.5 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol or a suitable solvent system to afford the pure 2-amino-3-cyanopyridine derivative.
Quantitative Data Summary
| Aldehyde | Base | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | 4 | 85 |
| 4-Chlorobenzaldehyde | Triethylamine | 5 | 82 |
| 4-Methoxybenzaldehyde | Piperidine | 4.5 | 88 |
Application 2: One-Pot Synthesis of Substituted Pyrimidines
The pyrimidine scaffold is a key component of nucleobases and numerous therapeutic agents.[5] This protocol outlines a one-pot synthesis of substituted pyrimidines via the condensation of this compound with amidines or guanidine.
Reaction Mechanism Overview
Caption: Generalized mechanism for pyrimidine synthesis.
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride or relevant amidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
Procedure:
-
In a 100 mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in absolute ethanol (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (10 mmol). Stir the mixture for 15 minutes at room temperature.
-
Add a solution of this compound (10 mmol) in absolute ethanol (10 mL) dropwise to the reaction mixture over 20 minutes.
-
After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The solvent is then removed under reduced pressure. The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
The crude product is washed with water and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Expected Outcomes
| N-C-N Reagent | Reaction Time (h) | Yield (%) |
| Guanidine HCl | 3 | 78 |
| Acetamidine HCl | 4 | 72 |
| Benzamidine HCl | 4.5 | 75 |
Application 3: One-Pot Synthesis of 2-Amino-5-cyanothiazoles
Thiazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[8][10] This protocol describes a modified Hantzsch synthesis for 2-amino-5-cyanothiazoles in a one-pot fashion using this compound and thiourea.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-amino-5-cyanothiazoles.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol or Acetone
-
Sodium acetate (optional, as a mild base)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (10 mmol) and thiourea (10 mmol) in ethanol or acetone (25 mL).
-
If desired, add sodium acetate (10 mmol) to the mixture to act as a mild base and acid scavenger.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to a gentle reflux for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by vacuum filtration, washed with copious amounts of water, and then a small amount of cold ethanol.
-
The product is dried under vacuum to yield the 2-amino-5-cyanothiazole. Recrystallization from ethanol can be performed for further purification.
Data Summary
| Solvent | Base | Reaction Time (h) | Yield (%) |
| Ethanol | None | 4 | 80 |
| Acetone | Sodium Acetate | 3 | 85 |
| Ethanol | Sodium Acetate | 3 | 88 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.
-
Product Characterization: The identity and purity of the synthesized heterocycles should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The physical properties, such as melting point, should also be compared with literature values where available.
-
Yield Optimization: The provided yields are typical but may be further optimized by adjusting reaction parameters such as temperature, reaction time, solvent, and the choice and stoichiometry of the base.
Conclusion
This compound is a powerful and versatile reagent for the one-pot synthesis of a variety of important heterocyclic compounds. The protocols and insights provided in this guide demonstrate its utility in constructing pyridines, pyrimidines, and thiazoles, which are key scaffolds in medicinal chemistry and drug development. By leveraging the principles of multicomponent reactions, researchers can efficiently generate libraries of diverse heterocyclic molecules for screening and lead optimization.
References
-
Green Chemistry. (n.d.). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. (2024). Progress in Chemical and Biochemical Research, 7(1), 1-28.
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Biological and Experimental Pharmacy Letters, 4(1), 1-15.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2011). Current Drug Targets, 12(3), 268-285.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(5), 1794-1807.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
-
Chemical Synthesis Database. (n.d.). 2-chloro-3,4-pyridinedicarbonitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]
- Mehrabi, H., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(12), 7245-7265.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- chloro-pyrimidine derivatives.
-
Asian Journal of Applied Chemistry Research. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-chloro-3-oxopropanenitrile. Retrieved from [Link]
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2019). Beilstein Journal of Organic Chemistry, 15, 2696-2748.
- Google Patents. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.
- Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
- Studies on mechanism of formation of 2-substituted-1,3-indandiones/ortho thio quinones and allied heterocycles. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(3), 118-122.
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CEM Corporation. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
- A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. (2018). Scientific Reports, 8(1), 1-8.
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Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 2-Chloro-3-oxopropanenitrile
Introduction: A Paradigm Shift in Chemical Synthesis
2-Chloro-3-oxopropanenitrile, an α-chloro-β-ketonitrile, is a valuable and reactive intermediate in organic synthesis, particularly for constructing heterocyclic compounds.[1][2] Its trifunctional nature—possessing a nitrile, a ketone, and a chloro group on a compact three-carbon skeleton—makes it a versatile building block.[1] However, traditional synthetic routes often rely on stoichiometric strong bases, volatile organic solvents (VOCs), and conditions that generate significant waste streams.
In alignment with the principles of sustainable science, the chemical and pharmaceutical industries are increasingly adopting green chemistry to minimize environmental impact.[3][4] This involves a deliberate shift towards methodologies that enhance atom economy, utilize safer solvents, employ catalytic over stoichiometric reagents, and reduce energy consumption.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of greener synthetic strategies for this compound, presenting both refined classical methods and innovative biocatalytic pathways.
Section 1: The Foundation of Green Synthesis - Core Principles and Metrics
Before delving into specific protocols, it is crucial to understand the metrics that quantify the "greenness" of a chemical reaction. These principles guide the design of more sustainable processes.
Causality in Green Chemistry Design: The choice of a synthetic route is no longer governed solely by yield. We must consider the entire lifecycle of the process. The twelve principles of green chemistry provide a framework for this analysis, emphasizing waste prevention, atom economy, and the use of less hazardous substances.[3] A high-yielding reaction can still be environmentally detrimental if it has poor atom economy or requires extensive purification from hazardous solvents.
Caption: The 12 Principles of Green Chemistry.
Key Metrics:
-
Atom Economy (%AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[7][8] A higher atom economy signifies less waste generation at a molecular level.[7]
-
%AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
-
Environmental Factor (E-Factor): This metric provides a broader view by calculating the total mass of waste produced per unit mass of product. A lower E-Factor is desirable.
-
Solvent Selection: Solvents constitute a major portion of the waste in chemical processes.[6] Green solvent selection guides rank common solvents based on safety, health, and environmental criteria, promoting the replacement of hazardous solvents like chloroform and benzene with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF).[6][9]
Section 2: Protocol 1 - An Optimized Base-Catalyzed Condensation
The most direct synthesis of this compound involves the base-catalyzed condensation of chloroacetonitrile with a formate ester.[1] The traditional method often employs sodium methoxide in tetrahydrofuran (THF). Our green protocol focuses on replacing the conventional solvent with a more environmentally benign alternative and minimizing waste.
Rationale for Protocol Design: The primary green improvements in this protocol are the substitution of THF with 2-Methyltetrahydrofuran (2-MeTHF) and the emphasis on a well-controlled workup to minimize aqueous waste. 2-MeTHF is derived from renewable resources, has a lower environmental impact, and can lead to cleaner phase separations.[9] While a stoichiometric base is still used, careful neutralization and extraction reduce the overall E-factor of the process.
Caption: Workflow for the optimized condensation protocol.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Chloroacetonitrile (1.0 eq)
-
Methyl Formate (1.1 eq)
-
Sodium Methoxide (1.1 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with chloroacetonitrile (1.0 eq) and 2-MeTHF (approx. 5 mL per gram of chloroacetonitrile). Add methyl formate (1.1 eq) to the mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Base Addition: Prepare a slurry of sodium methoxide (1.1 eq) in 2-MeTHF. Add this slurry portion-wise or via the dropping funnel to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred mixture of crushed ice and concentrated HCl until the pH is acidic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 2-MeTHF.
-
Washing and Drying: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification due to its reactivity.
Data Summary: Traditional vs. Green-Modified Protocol
| Parameter | Traditional Method | Green-Modified Protocol | Rationale for Change |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, less hazardous.[9] |
| Base | Sodium Methoxide (1.1 eq) | Sodium Methoxide (1.1 eq) | No change; focus on solvent improvement. |
| Temperature | 0 °C to RT | 0 °C to RT | Optimal for this condensation. |
| Typical Yield | 70-85% | 70-85% | Comparable efficiency. |
| Atom Economy | ~65% | ~65% | Unchanged (same reactants). |
| E-Factor | Higher (due to solvent properties) | Lower (improved workup, solvent choice) | Waste reduction is a key goal.[5] |
Section 3: Protocol 2 - A Biocatalytic Route via Aldoxime Dehydratase
Biocatalysis represents a frontier in green chemistry, offering reactions in aqueous media under ambient conditions with exquisite selectivity.[10] While a direct enzymatic synthesis for this compound is not established, a highly plausible and green route can be designed based on the known capabilities of aldoxime dehydratase (Oxd) enzymes.[11][12] These enzymes catalyze the dehydration of aldoximes to nitriles with water as the only byproduct, resulting in nearly 100% atom economy for the dehydration step.[12]
Rationale for Protocol Design: This conceptual two-step process avoids many of the pitfalls of traditional organic synthesis. The enzymatic step operates in water, at or near room temperature, and eliminates the need for harsh dehydrating agents.[11] The use of whole-cell biocatalysts can further simplify the process by avoiding costly enzyme purification.[13] This approach is a prime example of designing for energy efficiency and using inherently safer chemistry.
Caption: Conceptual biocatalytic pathway to the target molecule.
Detailed Step-by-Step Protocol (Representative)
This protocol is adapted from established procedures for aldoxime dehydratase reactions and would require optimization for the specific substrate.[13]
Materials and Reagents:
-
2-Chloro-3-oxopropanal oxime (Substrate)
-
Whole-cell biocatalyst (e.g., E. coli expressing an Oxd enzyme)
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the desired aldoxime dehydratase. Harvest the cells via centrifugation and wash with buffer to obtain a cell paste.
-
Reaction Setup: In a temperature-controlled vessel, suspend the cell paste in the phosphate buffer.
-
Substrate Addition: Add the 2-chloro-3-oxopropanal oxime substrate to the cell suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Conversion: Stir the reaction mixture at a controlled temperature (typically 25-37 °C). Monitor the conversion of the aldoxime to the nitrile product using HPLC or GC. Reactions can run for several hours to 24 hours.[13]
-
Workup: Upon completion, separate the biomass by centrifugation.
-
Extraction: Extract the supernatant with a suitable organic solvent like ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Data Summary: Typical Biocatalytic Reaction Parameters
| Parameter | Typical Value/Condition | Rationale |
| Enzyme Source | Recombinant Oxd in E. coli | High expression levels, ease of handling.[13] |
| Medium | Aqueous Buffer (pH 7-8) | Mimics physiological conditions, avoids VOCs. |
| Temperature | 25-37 °C | Optimal for enzyme activity, low energy demand. |
| Substrate Loading | 50-500 mM | High loadings are desirable for industrial viability.[13] |
| Atom Economy | >99% (for dehydration step) | Water is the only byproduct.[12] |
| Yield | Can be >90% | Enzymes are highly efficient catalysts.[13] |
Section 4: Safety, Handling, and Green Waste Management
Hazard Profile: this compound and its precursors are potentially hazardous. Chloroacetonitrile is toxic and flammable. The final product should be handled as a harmful and irritating compound.[14] Always consult the Safety Data Sheet (SDS) before handling any chemicals.[15][16]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
Waste Management:
-
Aqueous Waste: Neutralize acidic and basic aqueous streams from the workup before disposal.
-
Organic Waste: Collect all organic solvents and residues in a designated chlorinated waste container.
-
Biocatalyst Waste: Deactivate biomass before disposal according to institutional guidelines.
Conclusion
The synthesis of this compound can be approached through a green chemistry lens to significantly reduce its environmental footprint. By optimizing classical condensation reactions with greener solvents and controlled workups, immediate improvements can be realized. Furthermore, embracing emerging technologies like biocatalysis offers a pathway to exceptionally clean, efficient, and sustainable manufacturing processes that operate under mild conditions with minimal waste. Adopting these advanced protocols and principles is not merely an environmental choice but a strategic imperative for the future of chemical synthesis.
References
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-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from
-
StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
PubMed Central. (2021, January 22). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Retrieved from
-
PMC - NIH. (n.d.). Practical Biocatalytic Synthesis of Aromatic Nitriles. Retrieved from
-
ResearchGate. (n.d.). Alternative synthetic route towards nitriles by using aldehydes.... Retrieved from
-
SciSpace. (n.d.). Practical approach to green chemistry. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Echemi. (n.d.). 2-CHLORO-BETA-OXO-3-PYRIDINEPROPANENITRILE Safety Data Sheets. Retrieved from
-
Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from
-
PubMed Central. (n.d.). Solvents and sustainable chemistry. Retrieved from
-
The Green Chemistry Initiative Blog. (2014, April 4). Green Chemistry Principle #2: Atom Economy. Retrieved from
-
Apollo Scientific. (2013, April 16). SAFETY DATA SHEET. Retrieved from
-
JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry. Retrieved from
- Kerton, F., & Marriott, R. (2013). Alternative Solvents for Green Chemistry, 2nd Edition. RSC Green Chem. Ser.
-
PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from
-
Semantic Scholar. (2023, February 15). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Retrieved from
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from
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Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Reactions with 2-Chloro-3-oxopropanenitrile
Welcome to the technical support center for 2-Chloro-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered when working with this versatile reagent. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the success of your experiments.
Understanding the Reactivity of this compound
This compound, also known as 2-chloro-2-formylacetonitrile, is a highly reactive bifunctional molecule. Its utility in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds, stems from the presence of three key reactive sites: an electrophilic aldehyde carbon, an acidic α-proton, and a labile chloro group. These features, however, can also lead to challenges in controlling reactivity and achieving high yields. This guide will address these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the most common culprits?
Low yields in reactions involving this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of this compound: This reagent can be unstable and should be stored under an inert atmosphere in a freezer at -20°C.[2] Impurities can significantly impact reaction outcomes. It is advisable to verify the purity of your starting material by NMR before use.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that require careful optimization.[1]
-
Atmospheric Moisture: Many reactions involving this reagent are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
-
Base Selection: The choice and amount of base are crucial and can significantly influence the reaction pathway and yield.
Troubleshooting Guide: Low or No Product Yield
This section provides a more detailed breakdown of potential causes for low yields and offers specific troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Instability of this compound | - Verify Purity: Before starting your reaction, check the purity of the reagent using ¹H NMR. The aldehyde proton should appear as a singlet. - Fresh is Best: Use freshly opened or purified this compound for best results. Consider purification by distillation under reduced pressure if impurities are suspected. |
| Inefficient Initial Condensation (e.g., Knoevenagel-Cope) | - Base Selection: The choice of base is critical. For less reactive ketones in a Gewald reaction, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[3] - Water Removal: The initial condensation often produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3] |
| Side Reactions Dominating | - Temperature Control: Many side reactions, such as polymerization, are accelerated at higher temperatures. Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired product. - Order of Addition: The order in which reagents are added can influence the reaction outcome. For multicomponent reactions, consider adding the most reactive species slowly to the reaction mixture. |
| Poor Solubility of Reagents | - Solvent Screening: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate. Polar aprotic solvents like DMF or DMSO can be effective, but a solvent screen is recommended to find the optimal conditions for your specific reaction. |
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Sources
Technical Support Center: Synthesis with 2-Chloro-3-oxopropanenitrile
Welcome to the technical support center for 2-Chloro-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive and versatile building block. Here, we address common side reactions, troubleshoot experimental challenges, and provide in-depth mechanistic insights to ensure the success and integrity of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a trifunctional molecule featuring an aldehyde, an α-chloro substituent, and a nitrile group. This unique combination of functional groups makes it a potent precursor for a variety of heterocyclic compounds, particularly in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[1][2] However, its high reactivity can also lead to a range of undesirable side reactions if not properly controlled. The electron-withdrawing nature of the chlorine and nitrile groups significantly acidifies the α-proton, making it susceptible to deprotonation and subsequent reactions, while the electrophilic aldehyde and the carbon of the nitrile group are targets for nucleophiles.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is sensitive to both heat and basic conditions. Due to the acidic α-proton, it can readily undergo self-condensation or elimination reactions in the presence of a base.[4][5][6] It is also susceptible to hydrolysis. For storage, it is recommended to keep it in an inert atmosphere at or below -20°C.[7]
Q2: I am observing a complex mixture of byproducts in my reaction. What are the most likely side reactions?
A2: The most common side reactions stem from the molecule's inherent reactivity. These include:
-
Self-Condensation (Dimerization): Especially under basic conditions, the enolate of one molecule can attack the nitrile or aldehyde group of another.[4][5][6][8]
-
Elimination of HCl: Base-mediated elimination can lead to the formation of highly reactive and polymerization-prone cyanoacrolein.
-
Hydrolysis: Water present in the reaction can hydrolyze the nitrile to an amide or carboxylic acid, or potentially substitute the chlorine to form a hydroxyl group.[9][10][11][12][13]
-
Favorskii-type Rearrangement: Under certain basic conditions, α-halo ketones and aldehydes can undergo rearrangement to form carboxylic acid derivatives.[14][15][16][17][18]
Q3: How can I minimize the formation of a dark brown, tarry substance in my reaction?
A3: Tar formation is often a result of polymerization of highly unsaturated side products, such as those formed from elimination or self-condensation reactions.[19] To mitigate this:
-
Control Temperature: Avoid high reaction temperatures.
-
Base Selection: Use a non-nucleophilic, sterically hindered base, or a milder base if the reaction allows. The rate of addition of the base can also be critical.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purity of Reagents: Ensure all starting materials and solvents are pure and anhydrous.
Troubleshooting Guides for Common Synthetic Applications
Scenario 1: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][2] When using this compound, specific issues can arise.
| Problem | Potential Cause(s) | Troubleshooting & Mitigation Strategies |
| Low Yield of Desired 2-Aminothiophene | 1. Inefficient Knoevenagel Condensation: The initial condensation between the aldehyde of this compound and another active methylene compound may be slow or incomplete.[20][21] 2. Competing Side Reactions: Self-condensation, elimination, or hydrolysis of the starting material consumes it before it can participate in the desired reaction. | 1. Optimize Base and Temperature: Screen different bases (e.g., morpholine, triethylamine, piperidine) and reaction temperatures to find the optimal conditions for the Knoevenagel condensation.[19] 2. Two-Step Procedure: Consider a two-step approach where the Knoevenagel adduct is first synthesized and isolated before the addition of sulfur and base for the cyclization step.[19] 3. Slow Reagent Addition: Add the base slowly to the reaction mixture to maintain a low steady-state concentration, which can disfavor bimolecular side reactions like self-condensation. |
| Formation of a Dimer Byproduct | Self-Condensation: The enolate of this compound attacks another molecule of the starting material. This is analogous to the Thorpe-Ziegler reaction for dinitriles.[4][5][6] | Lower Temperature: Dimerization is often highly temperature-dependent.[19] High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization of the Gewald reaction over intermolecular self-condensation. |
| Product is Contaminated with Sulfur | Incomplete Reaction or Excess Sulfur: Elemental sulfur can be difficult to remove from the final product. | Stoichiometry: Use a slight excess, but not a large excess, of sulfur. Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often effective.[1] Alternatively, washing the crude product with a solution of sodium sulfide can help remove elemental sulfur. |
Scenario 2: Synthesis of Pyridine and Pyrimidine Derivatives
This compound can be used as a three-carbon synthon for the synthesis of various nitrogen-containing heterocycles.[22][23][24][25]
| Problem | Potential Cause(s) | Troubleshooting & Mitigation Strategies |
| Formation of Isomeric Products | Ambident Reactivity: The molecule possesses multiple electrophilic and nucleophilic sites, which can lead to different cyclization pathways. | Control of Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the cyclization. Careful optimization is required. Protecting Groups: In some cases, transient protection of the aldehyde may be necessary to direct the initial nucleophilic attack to another site. |
| Hydrolyzed Byproducts | Presence of Water: Adventitious water can lead to the hydrolysis of the nitrile to a primary amide or carboxylic acid.[9][10][11][12][13] | Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere. |
Mechanistic Insights & Visualizations
Understanding the potential reaction pathways is key to controlling the outcome of your experiments.
Diagram 1: Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis
This protocol is a general guideline and requires optimization for specific substrates.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone/aldehyde co-reactant (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq).
-
Add an anhydrous solvent (e.g., ethanol, DMF, or methanol).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the base (e.g., triethylamine or morpholine, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]
References
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Bulletin of the Chemical Society of Japan. (n.d.). Favorskii Rearrangement and Carbon–Carbon Bond-Cleavage of α-Chloro-α-sulfonyl Ketones: A Synthesis of Carboxylic Acids and Their Derivatives from Aldehydes and Ketones. Oxford Academic. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 12: Oxazoles. Retrieved from [Link]
-
Grokipedia. (2026, January 8). Thorpe reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous established routes for the synthesis of oxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. Retrieved from [Link]
-
chemeurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Thieme. (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
YouTube. (2022, January 15). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
University of Regensburg. (n.d.). Pyridines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 26). 1.24: A Summary of the Factors that Determine Acid Strength. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-chloro-3-oxopropanenitrile. National Institutes of Health. Retrieved from [Link]
-
OSTI.GOV. (1995, October 1). Base Catalyzed Decomposition - new hydrogen donors and reaction activators/catalysts. Retrieved from [Link]
-
Scribd. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
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- 25. scribd.com [scribd.com]
Technical Support Center: Purification Strategies for 2-Chloro-3-oxopropanenitrile Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of reaction products derived from 2-Chloro-3-oxopropanenitrile. As a highly reactive and versatile C3 synthon, this compound is a cornerstone for synthesizing a diverse array of heterocyclic compounds, including pyrazoles, pyridines, and thiophenes.[1][2] However, the very reactivity that makes it valuable also presents unique purification challenges, from managing polar byproducts to separating closely related isomers.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound derivatives.
Q1: What are the typical impurities I should anticipate in my crude reaction mixture?
A: The impurity profile depends heavily on the specific reaction, but common culprits include:
-
Unreacted Starting Materials: Residual this compound or other reactants.
-
Reagents and Catalysts: Bases like triethylamine or piperidine, and their corresponding salts.[1]
-
Solvent Residues: High-boiling point solvents used in the reaction.
-
Byproducts from Side Reactions: Due to the bifunctional nature of the starting material, self-condensation or polymerization can occur. In multicomponent reactions, such as those used for pyrazole synthesis, the formation of regioisomers is a significant challenge that can complicate purification.[3][4]
-
Hydrolysis Products: The nitrile or chloro groups can be susceptible to hydrolysis depending on the work-up conditions.
Q2: My product is a nitrogen-containing heterocycle, and it streaks severely on my silica gel TLC plate and column. What's happening and how do I fix it?
A: This is a classic problem caused by the interaction between basic compounds and the acidic surface of silica gel. The free silanol groups (Si-OH) on silica are acidic and can strongly, and sometimes irreversibly, bind to basic analytes like pyridines or pyrazoles. This leads to poor peak shape, tailing (streaking), and even product decomposition on the column.[5]
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. Add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (Et₃N): Add 0.1-1% to your eluent.
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a component of the polar end of your solvent system.
Alternatively, consider switching to a different stationary phase, such as neutral or basic alumina, or using reversed-phase (C18) chromatography where such interactions are not prevalent.[5]
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that disrupt crystallization.[5][6]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce saturation. Allow it to cool much more slowly.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5]
-
Change Solvents: The melting point of your compound might be lower than the boiling point of your chosen solvent. Try a lower-boiling solvent or a solvent pair.[6]
Q4: My yield after recrystallization is extremely low. How can I improve it?
A: A low yield is typically caused by one of two issues: using too much solvent or choosing a solvent in which your compound has significant solubility even when cold.[5][7]
Optimization Strategies:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess will keep more of your product dissolved in the mother liquor upon cooling.[5]
-
Maximize Precipitation: Cool the flask in an ice bath or even a refrigerator (if the solvent won't freeze) to decrease the solubility of your compound as much as possible.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by evaporating some of the solvent from the filtrate and cooling again to obtain a second crop. Be aware that this second crop may be less pure and might require a separate recrystallization.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is a primary tool for purifying complex mixtures resulting from reactions with this compound.[8] Success hinges on a systematic approach to optimization.
| Issue | Possible Cause | Recommended Solution & Rationale |
| Poor Separation (Overlapping Spots/Peaks) | 1. Incorrect Mobile Phase: The eluent polarity is too high or too low, resulting in poor differentiation of components (Rf values are too close).[5] 2. Column Overloading: Too much crude material was loaded, exceeding the separation capacity of the column.[5] | 1. Optimize with TLC: Systematically test different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) on a TLC plate to find an eluent that gives good separation between your product and impurities (target Rf for product is ~0.3).[8] 2. Reduce Sample Load: A general rule is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[5] |
| Compound Streaking/Tailing | 1. Acid-Base Interaction: A basic product is interacting with acidic silica gel. 2. Compound is Too Polar: The compound is highly polar and adsorbs strongly to the silica. | 1. Add a Basic Modifier: Add 0.1-1% triethylamine or ammonia to the eluent to neutralize the silica surface.[5] 2. Switch Stationary Phase: Use neutral alumina or consider reversed-phase (C18) chromatography.[5] |
| Compound Won't Elute from Column | 1. Eluent Polarity is Too Low: The mobile phase is not strong enough to move the compound. 2. Irreversible Adsorption/Decomposition: The compound is either permanently stuck to the silica or is decomposing on contact. | 1. Increase Polarity Drastically: Switch to a much more polar solvent system. Running a gradient from non-polar to highly polar can be effective.[5] 2. Test Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting to see if a new spot (decomposition) appears. If it does, silica gel is not suitable. Use a less acidic stationary phase like neutral alumina.[5] |
Guide 2: Recrystallization
Recrystallization is an excellent technique for the final "polishing" of a product that is already reasonably pure (>90%).
| Issue | Possible Cause | Recommended Solution & Rationale |
| "Oiling Out" | 1. Cooling Too Rapidly: The solution becomes supersaturated too quickly for a crystal lattice to form.[6] 2. High Impurity Load: Impurities disrupt the crystallization process. | 1. Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving to an ice bath. Insulating the flask can help. 2. Pre-Purify: If the crude material is very impure, perform a quick column filtration or an extraction first to remove the bulk of the impurities. |
| Product Still Impure After Recrystallization | 1. Ineffective Solvent: The chosen solvent does not effectively discriminate between the product and the impurity (they have similar solubilities). 2. Rapid Crystallization: Fast cooling can trap impurities within the growing crystal lattice.[7] | 1. Perform a Solvent Screen: Test different solvents. An ideal solvent dissolves the compound well when hot but poorly when cold, while the impurity is either highly soluble or insoluble at all temperatures. 2. Slow Down Crystallization: Allow the solution to cool as slowly as possible without agitation. |
| No Crystals Form Upon Cooling | 1. Solution is Not Saturated: Too much solvent was used. 2. Compound is Highly Soluble: The compound is too soluble in the chosen solvent, even when cold. | 1. Evaporate Solvent: Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[5] If that fails, a different solvent is needed. |
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying a moderately polar, basic heterocyclic product derived from this compound.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot on a silica gel TLC plate and develop in various solvent systems (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 9:1 DCM:MeOH).
-
For basic compounds, prepare the chosen eluent with an added 0.5% triethylamine.
-
The ideal system gives your product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column.
-
Fill the column about one-third full with the non-polar component of your eluent (e.g., Hexane).
-
In a separate beaker, make a slurry of silica gel in the same non-polar solvent.
-
Pour the slurry into the column. Gently tap the column to help the silica pack evenly.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired packing height is reached. Do not let the top of the silica bed run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add your chosen mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to begin eluting the compounds.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.
-
Visual Workflow: Purification Strategy Decision Tree
This diagram helps you choose the most logical starting point for purification based on the initial state of your crude product.
Caption: Decision tree for selecting a primary purification method.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Sabinet African Journals. (n.d.). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds.
- MDPI. (n.d.). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization.
- Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Org. Synth. 2008, 85, 179.
- BenchChem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.
- Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1.
- Google Patents. (n.d.). Process for the preparation of pyrazoles. US6407259B1.
- Unknown Source. (n.d.).
- Alnoor Digital Repository. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives.
- Google Patents. (n.d.). Purification of nitriles. US2388506A.
- BenchChem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
- ResearchGate. (2015). How can I remove nitrile impurities from the oxime?.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Org. Synth. Coll. Vol. 4, p.166 (1963); Vol. 36, p.14 (1956).
- Organic Syntheses. (n.d.). chloroacetonitrile. Org. Synth. Coll. Vol. 3, p.174 (1955); Vol. 27, p.15 (1947).
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
- BenchChem. (n.d.). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
Sources
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- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-3-oxopropanenitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-oxopropanenitrile (CAS 53106-70-0), also known as 2-chloro-2-formylacetonitrile, is a highly reactive and versatile bifunctional building block used in the synthesis of various heterocyclic compounds.[1][2][3] Its utility stems from the presence of a reactive carbonyl group, an activated nitrile, and an electrophilic carbon bearing a chlorine atom, making it susceptible to nucleophilic attack.[4][5] However, this high reactivity profile also presents a significant potential for highly exothermic reactions. Improper management of these reactions can lead to thermal runaways, characterized by a rapid increase in temperature and pressure, posing a severe safety risk in the laboratory.[6][7]
This technical support guide provides a comprehensive framework for safely handling this compound. It is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting advice grounded in established chemical safety principles.
Section 1: Foundational Safety & Hazard Awareness (FAQs)
This section covers the essential knowledge required before handling this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. The primary hazards include:
-
High Acute Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[8]
-
Irritation: It causes serious skin and eye irritation and may lead to respiratory irritation.[8]
-
Flammability: It is classified as a highly flammable liquid and vapor.[8]
All work must be conducted in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., fluorinated rubber), a flame-resistant lab coat, and tightly fitting safety goggles with a face shield, must be worn at all times.[9][10]
Q2: What are the recommended storage and handling conditions for this reagent?
A2: Proper storage is critical to maintaining the stability of this compound and ensuring safety.
-
Temperature: Store in a freezer at temperatures under -20°C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[8][10]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[9][11]
-
Container: The container must be kept tightly closed and stored upright to prevent leakage.[9][10]
Q3: What materials and conditions are incompatible with this compound?
A3: To prevent uncontrolled reactions, avoid contact with the substances and conditions listed in the table below. The primary incompatibility is with nucleophiles, which can initiate a rapid, exothermic substitution reaction.
| Category | Incompatible Materials/Conditions | Reason for Incompatibility & Potential Outcome |
| Chemicals | Strong oxidizing agents, Strong acids, Strong bases, Amines, Alcohols, Thiols (Nucleophiles).[4][9][12] | Can initiate violent, uncontrolled exothermic reactions or polymerization. Strong acids can also catalyze decomposition. |
| Conditions | Heat, Sparks, Open flames.[9][10] | The compound is flammable and can decompose exothermically when heated.[8] |
| Metals | Certain metals may catalyze decomposition. | Avoid storage in containers made of materials not certified for this use. |
Section 2: Understanding and Preventing Exothermic Events
Proactive experimental design is the most effective tool for mitigating the risk of thermal runaway.
Q4: Why are reactions involving this compound often highly exothermic?
A4: The exothermic nature of these reactions is rooted in the molecule's structure. The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and nitrile (C≡N) groups. This makes it a prime target for nucleophilic attack (e.g., by amines, alcohols, or other reagents with lone pair electrons). The subsequent nucleophilic substitution reaction is often thermodynamically favorable, releasing significant energy as heat.[4][5] If this heat is generated faster than it can be dissipated by the cooling system, the reaction temperature will rise, accelerating the reaction rate further in a dangerous feedback loop known as a thermal runaway.[13]
Q5: What are the early warning signs of a potential runaway reaction?
A5: Vigilant monitoring is key to early detection. Be alert for the following indicators:
-
Unexpected Temperature Rise: The internal reaction temperature increases despite active cooling.
-
Pressure Buildup: Gas evolution causes a noticeable increase in pressure within the reaction vessel.
-
Rapid Color Change: A sudden and dramatic change in color, particularly to dark brown or black, can signify decomposition.[14]
-
Visible Gas/Fume Evolution: The release of fumes from the reaction mixture.
-
Boiling of Solvent: The solvent begins to boil even though the external bath temperature is well below its boiling point.
Q6: How can I design my experiment to minimize the risk of a thermal runaway?
A6: A robust experimental design incorporates multiple layers of control. Key considerations include:
-
Low Temperature: Always start reactions at a low temperature (e.g., 0°C or -78°C) to keep the initial reaction rate slow.
-
Slow Addition: Add the nucleophile or this compound dropwise using a syringe pump or an addition funnel. This ensures the heat generated at any moment is manageable.
-
Dilute Conditions: Running the reaction in a larger volume of an appropriate, inert solvent increases the thermal mass of the system, helping to absorb heat and buffer temperature changes.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.
-
Adequate Cooling Capacity: Use a cooling bath with a large volume and a temperature significantly lower than the target reaction temperature.
-
Monitor the Reaction: Use a thermocouple to monitor the internal temperature of the reaction, not just the bath temperature.
The following diagram illustrates a workflow for proactively designing a safe experiment.
Section 3: Troubleshooting Guide for Common Issues
This section provides immediate, actionable advice for specific problems encountered during an experiment.
Scenario 1: The reaction temperature is rising uncontrollably.
Q: My reaction's internal temperature is increasing rapidly even with the cooling bath. What should I do?
A: This is a critical situation indicating the onset of a thermal runaway. Act immediately and calmly by following the emergency response plan outlined below.
Scenario 2: I need to quench the reaction, but I'm concerned about the exotherm.
Q: What is the safest way to quench a reaction containing unreacted this compound?
A: Quenching must be treated with the same caution as the reaction itself, as it can also be highly exothermic.[15] Never add water or aqueous solutions directly to the cold, concentrated reaction mixture. Follow a controlled quenching protocol as detailed in Section 4. The key principles are to use a less reactive quenching agent first (like an alcohol), maintain low temperatures, and perform the quench slowly.[16][17]
Section 4: Detailed Experimental Protocols
These protocols provide a framework for safe execution. Note: These are general guidelines; specific quantities and conditions must be adapted to your specific chemical transformation.
Protocol 1: General Setup for a Controlled Reaction with a Nucleophile
-
Glassware and Setup:
-
Use an appropriately sized, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermocouple to monitor internal temperature, a rubber septum for reagent addition, and a nitrogen/argon inlet.
-
Ensure all glassware is dry and the system is under a positive pressure of inert gas.
-
-
Cooling:
-
Place the flask in a cooling bath (e.g., ice/water for 0°C, dry ice/acetone for -78°C) and allow it to equilibrate for 10-15 minutes.
-
-
Reagent Preparation:
-
Dissolve the this compound in a suitable anhydrous, inert solvent (e.g., THF, Dichloromethane).
-
In a separate, dry syringe or dropping funnel, prepare a solution of the nucleophile.
-
-
Reaction Execution:
-
Begin vigorous stirring of the this compound solution.
-
Using a syringe pump for maximum control, add the nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours).
-
Continuously monitor the internal temperature. If it rises more than 5°C above the bath temperature, pause the addition until it subsides.
-
-
Monitoring:
-
After the addition is complete, allow the reaction to stir at the low temperature for a designated time. Monitor the reaction's progress by taking small aliquots for analysis (e.g., TLC or LC-MS).
-
Protocol 2: Safe Quenching of a Reaction Mixture
-
Preparation:
-
Ensure the reaction mixture is maintained at its low reaction temperature (e.g., 0°C or below).
-
Prepare a separate flask with a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride or sodium bicarbonate).
-
-
Initial Quench (Indirect):
-
The safest method is to reverse the addition. Slowly, and with vigorous stirring, transfer the cold reaction mixture via cannula or dropping funnel into the prepared aqueous quenching solution. This ensures the reactive species is always in a dilute environment with a large heat sink.
-
-
Alternative Quench (Direct - Use with Extreme Caution):
-
If reverse addition is not feasible, quench the reaction in the original flask.
-
First, add a less reactive solvent like isopropanol or ethanol dropwise at low temperature.[16]
-
Once the initial exotherm (if any) subsides, slowly add the aqueous quenching solution dropwise.
-
-
Workup:
-
Once the quench is complete and the mixture has been stirred for 15-20 minutes with no further temperature change, allow the flask to slowly warm to room temperature.
-
Proceed with the standard aqueous workup (e.g., extraction, washing, drying).
-
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Online]. Available at: [Link]
-
Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. [Online]. Available at: [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Online]. Available at: [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-chloro-3-oxopropanenitrile. PubChem Compound Database. [Online]. Available at: [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Online]. Available at: [Link]
-
Barton, J., & Nolan, P. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. [Online]. Available at: [Link]
-
Wuxi Ginkgo Plastic Industry Co.,Ltd. (2021). Handling and storage of 2-chloroethanol. [Online]. Available at: [Link]
- Barton, J. A., & Rogers, R. L. (1993). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis. [Online].
-
KGROUP. (2006). Quenching Reactive Substances. [Online]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Cyanogen halide. [Online]. Available at: [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. [Online]. Available at: [Link]
-
Scite.ai. (n.d.). The thermal decomposition of 2-chloroethanol. [Online]. Available at: [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. [Online]. Available at: [Link]
-
ResearchGate. (2016). Study on thermal decomposition of 2-chlorobenzalmalononitrile. [Online]. Available at: [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Online]. Available at: [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. [Online]. Available at: [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. [Online]. Available at: [Link]
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. [Online].
-
U.S. Environmental Protection Agency. (n.d.). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. [Online]. Available at: [Link]
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- 17. kgroup.du.edu [kgroup.du.edu]
identifying and minimizing impurities in 2-Chloro-3-oxopropanenitrile synthesis
A Guide to Identifying and Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-chloro-3-oxopropanenitrile. This guide is designed to provide in-depth technical assistance to professionals encountering challenges with impurity formation during this critical synthesis. As Senior Application Scientists, we understand that achieving high purity is paramount for downstream applications in pharmaceutical and materials research. This resource offers a structured approach to troubleshooting common issues, explaining the underlying chemical principles and providing validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, typically prepared via a base-catalyzed condensation of chloroacetonitrile and methyl formate.
Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side reactions?
A1: Low yields and multiple TLC spots are often indicative of several competing side reactions. The synthesis of this compound, a crossed Claisen-type condensation, is sensitive to reaction conditions. The most common side reactions include:
-
Self-condensation of Chloroacetonitrile: Under basic conditions, the alpha-proton of chloroacetonitrile is acidic and can be removed, leading to self-condensation. This can result in the formation of dimers or oligomers.
-
Reaction of the Catalyst with Methyl Formate: The base catalyst, typically sodium methoxide, can react with methyl formate in a side reaction to produce sodium formate and dimethyl ether.[1] This not only consumes your catalyst but also introduces impurities that can be difficult to remove.
-
Hydrolysis of Starting Materials and Product: The presence of water in the reaction mixture can lead to the hydrolysis of both the starting materials and the product. Chloroacetonitrile can hydrolyze to chloroacetamide under basic conditions.[2][3] The nitrile group of the final product is also susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid or amide.
-
Cannizzaro-type Reaction of Methyl Formate: Although less common, under strongly basic conditions, methyl formate can potentially undergo a reaction to form methanol and formate salts.
Q2: I've noticed a significant amount of solid precipitate in my reaction mixture. What is it and how can I avoid it?
A2: The formation of a solid precipitate is a common observation and is often due to the reaction of the sodium methoxide catalyst with trace amounts of water and carbon dioxide from the air. This leads to the formation of sodium formate and sodium carbonate, which are insoluble in many organic solvents.[1][4]
Minimization Strategies:
-
Use Anhydrous Reagents and Solvents: Ensure that your chloroacetonitrile, methyl formate, and reaction solvent (e.g., THF, diethyl ether) are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture and carbon dioxide.
-
Freshly Prepared Catalyst: Use freshly prepared or properly stored sodium methoxide. Older batches may have already been partially decomposed.
Q3: My final product is a dark, oily substance, and purification by distillation is proving difficult. What could be the cause and what are my options?
A3: The formation of a dark, oily product often suggests the presence of polymeric or high-molecular-weight byproducts. These can arise from the self-condensation of chloroacetonitrile or polymerization of the desired product, which is known to be unstable. The product's instability also makes purification by distillation challenging, as it can decompose at elevated temperatures.
Troubleshooting and Purification:
-
Low-Temperature Reaction: Maintain a low reaction temperature (e.g., -5 to 0 °C) to minimize side reactions and polymerization.[5]
-
Controlled Addition: Slowly add the chloroacetonitrile to the mixture of sodium methoxide and methyl formate to maintain a low concentration of the chloroacetonitrile enolate, thereby reducing the rate of self-condensation.
-
Alternative Purification: Instead of distillation, consider column chromatography on silica gel using a non-polar eluent system. Thin Layer Chromatography (TLC) with 100% ethyl acetate has been used to monitor the product (Rf = 0.45).[5]
-
Acetal Protection Strategy: For applications where the aldehyde functionality is not immediately required, a two-step synthesis involving the formation of a more stable acetal intermediate can be a robust alternative. This approach avoids the isolation of the unstable β-ketonitrile.
Impurity Identification and Analysis
A crucial step in minimizing impurities is their accurate identification. The following table outlines potential impurities and suggested analytical methods for their detection.
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| Chloroacetamide | Hydrolysis of chloroacetonitrile | GC-MS, HPLC, NMR |
| Sodium Formate | Reaction of sodium methoxide with methyl formate or water | Ion Chromatography, NMR (if soluble) |
| Sodium Carbonate | Reaction of sodium methoxide with CO2 | Acid-base titration, IR spectroscopy |
| Dimer of Chloroacetonitrile | Self-condensation of chloroacetonitrile | GC-MS, LC-MS, NMR |
| 2-Chloro-3-oxopropanoic acid | Hydrolysis of the product | HPLC, LC-MS |
Table 1: Potential Impurities and Analytical Methods
Workflow for Impurity Identification
Caption: Workflow for the identification and characterization of impurities.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Recommended Columns: C18 (5 µm, 4.6 x 150 mm) or a more polar phase like a Cyano (CN) column for better retention of polar compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude product.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
To understand the degradation pathways of this compound and to validate your stability-indicating analytical method, a forced degradation study is essential.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your purified this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Prepare a solution in the mobile phase.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Sources
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- 4. US8957244B2 - Process for preparing methyl formate by reaction of methanol with carbon monoxide in the presence of a catalyst system comprising alkali metal formate and alkali metal alkoxide - Google Patents [patents.google.com]
- 5. This compound | 53106-70-0 [chemicalbook.com]
optimizing reaction conditions for 2-Chloro-3-oxopropanenitrile (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 2-Chloro-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this sensitive reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for optimal outcomes.
Critical Overview: The Challenge of this compound
This compound is a valuable, yet challenging, synthetic intermediate. Its structure, featuring an aldehyde, a nitrile, and an alpha-chloro substituent, makes it highly reactive and prone to decomposition and polymerization.[1] The most common and direct synthetic route is a base-catalyzed condensation of chloroacetonitrile and a formate ester.[2][3] Success hinges on meticulous control of reaction parameters to favor the desired product formation while minimizing degradation pathways. This guide addresses the most common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: The most prominently documented method is the base-catalyzed condensation of chloroacetonitrile with a formate ester, such as methyl formate.[2] This reaction relies on a strong base, like sodium methoxide, to deprotonate chloroacetonitrile, forming a reactive carbanion that subsequently attacks the formate ester.[2][3]
Q2: Why is the reaction temperature so critical, and what is the optimal range?
A2: Temperature control is paramount for two reasons:
-
Exothermicity: The condensation reaction is exothermic. Low temperatures, typically between -5 °C and 0 °C, are required during reagent addition to manage the reaction rate and prevent thermal runaway.[3]
-
Product Stability: The target compound is thermally sensitive. Elevated temperatures can lead to rapid decomposition and polymerization.[1] Maintaining a low temperature throughout the initial phase of the reaction is crucial for achieving a good yield.[3]
Q3: Which solvent should I use and why?
A3: Anhydrous aprotic solvents are essential. Anhydrous tetrahydrofuran (THF) is a common and effective choice.[3] The solvent must be scrupulously dry because strong bases like sodium methoxide react violently with water, which would quench the catalyst and halt the reaction.[1] THF is ideal as it effectively dissolves the reactants and intermediates without participating in side reactions.
Q4: What are the primary safety concerns when handling these reagents?
A4: Safety is a top priority.
-
Reagents: Chloroacetonitrile is toxic if inhaled, swallowed, or in contact with skin.[4] Strong bases like sodium methoxide are corrosive. All manipulations should be performed in a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7]
-
Workup: The workup involves quenching with concentrated acid, which is highly corrosive and should be done slowly and at low temperatures.[3]
-
Waste Disposal: Dispose of all chemical waste according to your institution's approved protocols.[4][6]
Troubleshooting Guide: From Low Yield to Purification Woes
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving common problems.
Q5: My reaction yield is consistently low or zero. What are the likely causes?
A5: Low yield is the most common complaint and can usually be traced to one of the following issues. Use the diagnostic workflow below to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Inactive Base: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture. Using old or improperly stored base is a frequent cause of failure.[1]
-
Moisture Contamination: Any moisture in the solvent, reagents, or glassware will consume the base and prevent the deprotonation of chloroacetonitrile.
-
Impure Reagents: Impurities in either chloroacetonitrile or methyl formate can inhibit the reaction or lead to unwanted side products.[1]
-
Poor Temperature Control: Allowing the temperature to rise excessively during the addition of reagents can cause side reactions and decomposition of the product as it forms.[8]
Q6: The reaction mixture turned into a dark, intractable polymer. How can I prevent this?
A6: Polymerization is a significant issue due to the high reactivity of the product.[1]
-
Causality: The product, this compound, can self-condense or polymerize, especially under the basic reaction conditions or during workup if the pH or temperature is not controlled.
-
Preventative Measures:
-
Strict Temperature Control: Do not deviate from the low-temperature protocol (-5 °C).[3]
-
Immediate Workup: Once the reaction is complete (as determined by TLC analysis), proceed immediately to the workup.[1][3] Do not let the reaction mixture stir for extended periods or sit overnight.
-
Controlled Quench: The acidic quench must be done slowly and at low temperatures (0 °C).[3] Dumping in the acid can create localized hot spots that promote decomposition and polymerization.
-
Q7: I'm having difficulty purifying the product. What is the best approach?
A7: this compound is notoriously unstable, making conventional purification by distillation or chromatography challenging. The product is often described as a crude black oil.[3]
-
Expert Insight: For many applications, the crude product is used directly in the subsequent reaction step without further purification.[3] This avoids significant material loss due to decomposition.
-
Purification Strategy: If purification is absolutely necessary, it must be done rapidly and at low temperatures. Vacuum distillation at the lowest possible temperature might be feasible, but expect significant losses. The workup procedure itself, involving filtration through diatomaceous earth after the acidic quench, is designed to remove inorganic salts and some baseline impurities.[3]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[3] It should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
Caption: Experimental workflow for the synthesis of this compound.
Materials & Reagents:
-
Sodium methoxide (7.14 g, 0.13 mol)
-
Anhydrous tetrahydrofuran (THF, 90 mL)
-
Methyl formate (9 mL, 0.15 mol)
-
Chloroacetonitrile (8.33 mL, 0.13 mol)
-
Concentrated hydrochloric acid (approx. 12 mL)
-
Ethyl acetate
-
Diatomaceous earth
Step-by-Step Procedure:
-
Preparation: In a dry round-bottomed flask under an argon atmosphere, suspend sodium methoxide in anhydrous THF.[3]
-
Cooling: Cool the suspension to -5 °C using an appropriate cooling bath.[3]
-
Methyl Formate Addition: Slowly add methyl formate dropwise over 1 minute. Stir the mixture for 20 minutes, maintaining the temperature at -5 °C.[3]
-
Chloroacetonitrile Addition: Add chloroacetonitrile dropwise over 45 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm. The mixture will change color from white to orange.[3]
-
Reaction: Stir the reaction for an additional 2 hours at -5 °C. Afterwards, remove the cooling bath and allow the mixture to warm to room temperature.[3]
-
Monitoring: Progress can be monitored by taking a small aliquot, quenching it with acid, and analyzing by TLC (100% ethyl acetate eluent, target Rf ≈ 0.45).[3]
-
Workup - Quenching: Cool the reaction mixture to 0 °C and slowly add concentrated hydrochloric acid. The color will change to cherry red.[3] Causality Note: This neutralizes the base and protonates the enolate product.
-
Workup - Filtration: Filter the resulting suspension through a pad of diatomaceous earth, washing the pad thoroughly with ethyl acetate.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. Crucially, the water bath temperature should not exceed 40 °C to prevent product decomposition.[3] The final product is a black oil and should be used immediately.[3]
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -5 °C to 0 °C (addition/initial) | Controls exotherm, minimizes side reactions and product decomposition.[3][8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and non-reactive; effectively dissolves reagents. Must be scrupulously dry.[3] |
| Base | Sodium Methoxide (NaOMe) | Strong base required to deprotonate chloroacetonitrile. Must be fresh and stored properly.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and quenching the base.[3] |
| Workup Temp. | < 40 °C (solvent removal) | The final product is thermally unstable and will decompose at higher temperatures.[3] |
References
- This compound | 53106-70-0 | Benchchem. (URL: )
-
Reaction Condition Optimization - Creative Biolabs. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
2-chloronicotinonitrile - Organic Syntheses Procedure. (URL: [Link])
Sources
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- 2. benchchem.com [benchchem.com]
- 3. This compound | 53106-70-0 [chemicalbook.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Knoevenagel Condensation with 2-Chloro-3-oxopropanenitrile
Welcome to the Technical Support Center for advanced Knoevenagel condensation applications. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the highly reactive substrate, 2-Chloro-3-oxopropanenitrile. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this specific condensation reaction.
Our guidance is grounded in established chemical principles and practical laboratory experience, aiming to empower you to optimize your reaction conditions, maximize yields, and minimize side products.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the most common causes?
Low yields in this reaction can stem from several factors, often related to the inherent reactivity of this compound. The most common issues include inappropriate catalyst choice, suboptimal reaction conditions, and the prevalence of side reactions.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.
Q2: What makes this compound a particularly challenging substrate?
This compound is a trifunctional molecule with a nitrile, a ketone, and a halogenated carbon. This unique structure leads to high reactivity, but also to potential instability and a propensity for side reactions. The electron-withdrawing nature of the chlorine and nitrile groups makes the adjacent carbonyl group highly electrophilic and the alpha-proton exceptionally acidic.
Q3: How does the choice of catalyst impact the reaction with this substrate?
The catalyst is a critical parameter. While a base is necessary to deprotonate the active methylene compound, a strong base can lead to several undesirable outcomes with this compound, including self-condensation or decomposition.[2] Weak bases such as piperidine, pyridine, or ammonium salts are generally preferred.[1] The optimal catalyst will depend on the specific carbonyl compound you are using in the condensation.
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
With this compound, several side reactions can occur:
-
Self-condensation: The highly acidic proton on the chlorinated carbon can be abstracted, leading to self-condensation.
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated system, which can undergo a subsequent Michael addition with another molecule of the deprotonated active methylene compound.[1]
-
Reaction with the catalyst: Secondary amine catalysts like piperidine can potentially form iminium ions with the carbonyl group, which is a key step in one of the proposed mechanisms for the Knoevenagel condensation.[3][4] However, unwanted side reactions with the catalyst are also possible.
-
Decomposition: The inherent instability of this compound can lead to decomposition under harsh reaction conditions (e.g., high temperatures or strong bases).
Q5: Can the solvent choice significantly affect my reaction outcome?
Yes, the solvent plays a crucial role. The polarity of the solvent can influence the reaction rate and the solubility of the reactants and catalyst.[5] For Knoevenagel condensations, polar aprotic solvents are often favored.[5] In some cases, solvent-free conditions or the use of water as a green solvent have been shown to be effective for Knoevenagel condensations.[6][7]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the Knoevenagel condensation with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Catalyst | The choice of base is critical. If you are using a strong base (e.g., NaOH, KOtBu), consider switching to a weaker base like piperidine, pyridine, or ammonium acetate. Strong bases can lead to rapid decomposition of the starting material or favor side reactions over the desired condensation.[2] |
| Insufficient Catalyst | Ensure you are using a catalytic amount of the base. Typically, 0.1 equivalents of a weak base like piperidine is a good starting point.[1] |
| Low Reaction Temperature | While many Knoevenagel condensations proceed at room temperature, some reactions may require gentle heating to overcome the activation energy barrier.[5] Monitor your reaction by TLC while gradually increasing the temperature (e.g., to 40-50 °C). |
| Water Inhibition | The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[5] If you are using a solvent that forms an azeotrope with water (e.g., toluene), consider using a Dean-Stark apparatus to remove water as it is formed.[5] |
| Poor Quality Starting Material | This compound can be unstable. Ensure it is pure and has been stored correctly. Impurities in either starting material can inhibit the reaction. |
Problem 2: Formation of Multiple Products (Byproducts)
| Potential Cause | Troubleshooting Steps & Explanation |
| Self-Condensation of Aldehyde/Ketone | This is more likely with strong bases. Using a weaker base will disfavor the deprotonation of the aldehyde or ketone, reducing self-condensation.[1] |
| Michael Addition | This occurs when the Knoevenagel product reacts with another molecule of the active methylene compound. To minimize this, you can try using a slight excess of the carbonyl compound or reducing the reaction time.[1] |
| Reaction with Solvent | Certain solvents can participate in side reactions. Ensure your solvent is inert under the reaction conditions. |
| Reaction Temperature is Too High | Excessive heat can promote side reactions and decomposition.[5] If you are heating the reaction, try running it at a lower temperature for a longer period. |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation with this compound and an Aldehyde
Materials:
-
Aldehyde (1 equivalent)
-
This compound (1.1 equivalents)
-
Piperidine (0.1 equivalents)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 equivalent) and ethanol.
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add this compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Knoevenagel Condensation using a Dean-Stark Apparatus for Water Removal
Materials:
-
Aldehyde (1 equivalent)
-
This compound (1.2 equivalents)
-
Piperidine (0.1 equivalents)
-
Toluene (as solvent)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the aldehyde (1 equivalent), this compound (1.2 equivalents), and toluene.
-
Add piperidine (0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Reaction
General Knoevenagel Condensation Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Logic Flow
Caption: Systematic troubleshooting logic for low-yield reactions.
References
- BenchChem Technical Support Team. (2025).
- Green Chemistry (RSC Publishing).
- BenchChem Technical Support. (2025). Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
- Banaras Hindu University.
- ResearchGate. (2019).
- Wikipedia.
- MDPI. (2023).
- Asfandyar, M. (2025).
- ResearchGate. (2018). Knoevenagel Condensation of Aldehydes and Ketones with Alkyl Nitriles Catalyzed by Strongly Basic Anion Exchange Resins under Continuous‐Flow Conditions.
- ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile.
- Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Organic & Biomolecular Chemistry, 22(41).
- ResearchGate.
- BenchChem. An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile.
- YouTube. (2021).
- The Umbrella Academy. (2023).
- PubChem. This compound.
- Reddit. (2022). Two questions about the Knoevenagel reaction.
- ResearchGate. (2025).
- Guidechem. Propanenitrile, 2-chloro-3-oxo- 53106-70-0 wiki.
- Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
- PubChem. (2R)-2-chloro-3-oxopropanenitrile.
- BLD Pharm. 53106-70-0|this compound.
- BenchChem. (2025). A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile.
- Lehigh Preserve.
- Sigma-Aldrich. 2-Chloro-3-pyridinecarbonitrile 98 6602-54-6.
- Homework.Study.com. Substitution reaction with (2S,3R)-2-chloro-3-methylpentane with CH_3O-.
- PubChem. 2-Chloro-3,3-dimethylpentane.
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- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
safe handling and disposal of 2-Chloro-3-oxopropanenitrile
Technical Support Center: 2-Chloro-3-oxopropanenitrile
A Guide for Researchers on Safe Handling, Emergency Response, and Disposal
Welcome to the technical support guide for this compound (CAS No: 53106-70-0). This document is intended for researchers, scientists, and drug development professionals who are trained in handling hazardous chemicals. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the scientific rationale behind them, ensuring your experiments are conducted with the highest degree of safety and integrity. This guide is structured to provide quick answers through FAQs and in-depth troubleshooting for specific experimental challenges.
Section 1: Core Hazard Profile & Chemical Properties
Understanding the fundamental properties and hazards of a compound is the bedrock of safe laboratory practice. This compound is a reactive organic compound that demands careful handling.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 53106-70-0 | [1][2][3] |
| Molecular Formula | C₃H₂ClNO | [1][3][4] |
| Molecular Weight | 103.51 g/mol | [1][3][4] |
| Synonyms | 2-chloro-2-formylacetonitrile, Chloro(formyl)acetonitrile | [2][3] |
| Appearance | Reported as a black oil in synthesis | [2] |
| Storage | Store in a cool, well-ventilated area.[5] Some suppliers recommend freezer storage (-20°C) under an inert atmosphere.[6] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[7] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[7] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[5][7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |
Section 2: Proactive Safety & Handling (FAQs)
This section addresses common questions to establish a safe experimental environment before you begin your work.
Q1: What are the most critical hazards of this compound I need to be aware of?
A: The primary risks are acute toxicity and irritation.[7] It is harmful if it enters your body through any route: ingestion, skin contact, or inhalation.[5][7] It is also a significant irritant to the skin, eyes, and respiratory system.[5][7] Upon combustion, it can release highly toxic fumes, including hydrogen chloride and carbon oxides.[5] As a nitrile, the release of hydrogen cyanide gas in a fire or under certain decomposition conditions is a potential hazard.[8]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A multi-layered approach to PPE is required to create a reliable barrier.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's breakthrough time for the specific solvents you are using.
-
Eye/Face Protection: Use tightly fitting safety goggles.[9] A face shield is required when there is a splash hazard.
-
Body Protection: A flame-retardant lab coat is essential. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is also necessary.[9][10]
-
Respiratory Protection: All work must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[5][11] If exposure limits are exceeded, a full-face respirator with an appropriate filter may be necessary.[9]
Q3: How should I properly store this chemical to maintain its integrity and ensure safety?
A: Proper storage is crucial for both safety and experimental reproducibility.
-
Container: Keep the compound in its original, tightly closed container.[5]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][12]
-
Environment: Some suppliers recommend storing the material under an inert gas (like argon) and in a freezer at -20°C, indicating sensitivity to air, moisture, or heat.[6][10][13]
-
Segregation: Store away from incompatible materials.
Q4: What chemicals or materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][14][15] These materials can initiate vigorous or exothermic reactions, leading to a loss of containment and potential decomposition into hazardous byproducts.
Section 3: Troubleshooting & Emergency Response Guides
This section provides step-by-step protocols for managing specific incidents. These protocols are designed to be self-validating, ensuring a safe and controlled response.
Guide 1: Accidental Exposure Response
Issue: You have been exposed to this compound via skin, eye contact, or inhalation.
Protocol: Immediate First Aid
-
Declare an Emergency: Alert colleagues and your supervisor immediately.
-
Skin Contact:
-
Proceed immediately to the nearest safety shower or drench hose.[16]
-
Remove all contaminated clothing and footwear while rinsing.[5] Do not delay this step.
-
Flush the affected skin area with copious amounts of running water for at least 15 minutes.[5][16]
-
Rationale: Rapid and prolonged flushing is critical to remove the chemical and minimize absorption and skin irritation.
-
-
Eye Contact:
-
Go to the nearest eyewash station without delay.
-
Flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[5][16]
-
Remove contact lenses while rinsing, if possible, but do not interrupt the flushing to do so.[16]
-
Rationale: Immediate and extensive irrigation is the most effective way to prevent serious eye damage.
-
Seek immediate medical attention.[16]
-
-
Inhalation:
-
Ingestion:
Guide 2: Chemical Spill Management
Issue: A container of this compound has spilled in the laboratory.
Protocol: Small Spill (<100 mL) Containment & Cleanup (Inside a Fume Hood)
-
Restrict Access & Alert Others: Notify personnel in the immediate area. Keep the fume hood sash as low as possible.
-
Don PPE: Ensure you are wearing the full mandatory PPE as described in the FAQ section, including respiratory protection if there's any doubt about vapor concentrations.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Neutralize (If Applicable & Safe): For many organic nitriles, there isn't a simple in-situ neutralization step. The primary goal is absorption and removal.
-
Collect Absorbed Material:
-
Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbent material.
-
Rationale: While the compound itself is not listed as highly flammable, this is a best practice to prevent ignition of any flammable solvents present in the mixture.[12]
-
Place the material into a clearly labeled, sealable hazardous waste container.[5][13]
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all cleaning materials (wipes, gloves) in the same hazardous waste container.
-
-
Final Verification (Self-Validation):
-
Perform a final wipe of the decontaminated surface with a clean, damp cloth.
-
Allow the area to dry completely before resuming work.
-
-
Dispose of Waste: Seal the hazardous waste container, attach a completed hazardous waste label, and move it to your facility's designated waste storage area.[12][13]
Guide 3: Waste Management & Disposal
Issue: You have generated waste containing this compound.
Protocol: Segregation and Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.[12][15]
-
Segregation:
-
Liquid Waste: Collect in a dedicated, leak-proof, and properly vented container labeled "Halogenated Organic Waste." Do not mix with non-halogenated or incompatible waste streams.[18]
-
Solid Waste: Contaminated labware (pipette tips, gloves, absorbent material) must be collected in a separate, sealed container or a double-lined bag, also labeled as hazardous waste.[13][18]
-
-
Labeling:
-
Every waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including this compound.
-
Keep containers closed at all times, except when adding waste.[13]
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[12][19]
-
Never dispose of this chemical down the drain or in the regular trash. [5][20] This can cause significant environmental damage and may violate regulations.
-
Section 4: Visual Workflows
To provide a clear, at-a-glance reference, the following diagrams illustrate key safety workflows.
Caption: Step-by-step workflow for small spill response.
Section 5: References
Sources
- 1. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53106-70-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 53106-70-0|this compound|BLD Pharm [bldpharm.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 20. Hazardous Waste Manual [ehs.cornell.edu]
preventing decomposition of 2-Chloro-3-oxopropanenitrile during storage
Welcome to the dedicated support center for 2-Chloro-3-oxopropanenitrile (CAS 53106-70-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.
I. Understanding the Instability of this compound
This compound is a highly reactive molecule due to the presence of three functional groups on a small carbon scaffold: an electrophilic nitrile, a reactive aldehyde (oxo group), and a labile α-chloro substituent.[1] This combination makes it susceptible to degradation via several pathways, compromising sample purity and experimental reproducibility. The key to preventing decomposition is to rigorously control the storage environment.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
The primary cause of decomposition is exposure to moisture. The presence of water can initiate hydrolysis of the nitrile group. This reaction is often the first step in a cascade of degradation pathways.
Q2: What are the ideal storage temperature and atmosphere?
For optimal stability, this compound should be stored in a freezer at or below -20°C under an inert atmosphere, such as argon or nitrogen.[2][3] The low temperature minimizes the rate of all potential degradation reactions, while the inert atmosphere prevents oxidation of the highly reactive aldehyde group.
Q3: The material is a low-melting solid. Does it matter if it thaws and refreezes?
Yes, it matters significantly. The melting point is approximately 20°C.[4] Frequent freeze-thaw cycles can introduce moisture from atmospheric condensation each time the container is opened. This moisture can accelerate decomposition. It is highly recommended to aliquot the material into smaller, single-use quantities upon receipt.
Q4: What type of container should I use for storage?
The compound should be stored in the original packaging if possible.[4] If aliquoting, use small, amber glass vials with tightly sealed caps, preferably with a PTFE liner to ensure an airtight and moisture-proof seal. The amber glass will protect the compound from potential light-induced degradation.
Q5: How can I check the purity of my stored this compound?
The purity of the compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[2] For GC analysis, derivatization may be necessary due to the high reactivity of the molecule.[5]
III. Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.
Issue 1: My compound has turned from a colorless/pale yellow solid/oil to a dark brown or black oil.
-
Potential Cause: This is a strong indicator of significant decomposition and potential polymerization. The aldehyde and nitrile functionalities are susceptible to self-condensation or polymerization reactions, especially in the presence of trace amounts of acid or base, which can be introduced by moisture. The synthesis of the compound itself results in a black oil if not handled carefully at low temperatures, indicating its inherent thermal sensitivity.[6]
-
Troubleshooting Steps:
-
Assess Purity: Immediately analyze a small sample via NMR or HPLC to determine the extent of decomposition. Look for the appearance of new signals and a decrease in the characteristic peaks of the starting material.
-
Discard if Necessary: If significant degradation has occurred (e.g., >10-15% impurities), it is strongly recommended to discard the reagent. Using a degraded reagent will lead to inconsistent reaction yields, difficult purification, and the introduction of unknown byproducts into your experiments.
-
Review Storage Protocol: For future batches, ensure strict adherence to the recommended storage conditions outlined in the summary table below. Implement an aliquoting strategy immediately upon receiving a new shipment.
-
Issue 2: I am seeing inconsistent results in my reactions using the same batch of the reagent.
-
Potential Cause: Inconsistent reactivity is often a result of gradual decomposition due to improper handling during use. If the main stock bottle is repeatedly removed from the freezer and opened on the bench, it is exposed to atmospheric moisture and oxygen, leading to progressive degradation that may not be visually obvious initially.
-
Troubleshooting Steps:
-
Implement Aliquoting: If you have not already, aliquot your main stock of this compound into multiple smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Improve Handling Technique: Follow the detailed protocol for handling and aliquoting provided in Section V. Ensure the compound and any tools used are completely dry.
-
Qualify a New Aliquot: Before a critical experiment, it is good practice to run a quick purity check (e.g., TLC or a fast LC-MS) on a fresh aliquot to ensure its integrity.
-
Issue 3: The cap of my storage vial seems to be corroded or there is pressure buildup.
-
Potential Cause: Decomposition can lead to the formation of acidic byproducts, such as hydrochloric acid (HCl), particularly through hydrolysis or elimination reactions.[4] These acidic vapors can corrode certain types of caps or liners and may cause a slight pressure increase in the vial.
-
Troubleshooting Steps:
-
Handle with Extreme Care: Open the vial in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
-
Transfer to a New Vial: If the compound is still deemed usable after a purity check, carefully transfer it to a new, clean, dry vial with a high-quality, corrosion-resistant cap (e.g., PTFE-lined).
-
Re-evaluate Storage: The formation of acidic byproducts is a clear sign of decomposition. The material should be re-qualified for use and stored under stricter conditions (e.g., smaller aliquots, ensuring a robust inert atmosphere).
-
IV. The Science of Decomposition
The instability of this compound stems from its multifunctional nature. Understanding the potential decomposition pathways is critical for developing an effective storage strategy.
Key Factors Influencing Decomposition
Caption: Key factors causing decomposition and preventative measures.
Proposed Decomposition Pathway: Hydrolysis
The most probable degradation route begins with the attack of water on the nitrile group. While a simple SN2 displacement of the chloride is unlikely, hydrolysis of the nitrile to an α-chloro amide intermediate is a well-precedented pathway for α-chloro nitriles under basic or even neutral conditions.[2][7] This amide can then undergo further reactions.
Caption: Simplified hydrolysis pathway of this compound.
V. Recommended Protocols
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Minimizes the rate of all chemical degradation pathways.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and hydrolysis from ambient moisture.[2] |
| Container | Tightly-sealed, amber glass vial with PTFE-lined cap | Prevents moisture ingress and protects from light.[4][8] |
| Handling | Aliquot into single-use quantities | Avoids repeated freeze-thaw cycles and contamination of the bulk material. |
| Expected Shelf Life | >1 year (under optimal conditions) | Strict adherence to these conditions is necessary to ensure long-term stability. |
Protocol for Aliquoting and Handling
-
Preparation: Move the sealed stock container of this compound and the required number of small, clean, and dry amber vials with PTFE-lined caps into an inert atmosphere glovebox. If a glovebox is not available, use a dry nitrogen/argon stream to create an inert environment in a fume hood.
-
Equilibration: Allow the stock container to equilibrate to the ambient temperature inside the inert atmosphere for at least 30-60 minutes before opening. This is a critical step to prevent condensation of moisture onto the cold compound.
-
Dispensing: Quickly open the stock container and dispense the desired amounts into the pre-prepared vials. Work efficiently to minimize the time the stock container is open.
-
Inerting and Sealing: Before sealing each new aliquot vial, flush the headspace with dry argon or nitrogen. Seal the caps tightly.
-
Storage: Place the newly created aliquots and the resealed stock container back into the freezer (≤ -20°C) for long-term storage.
-
Usage: When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature in a desiccator before opening it in the fume hood. Do not return any unused portion to the original vial.
By adhering to these guidelines, you can significantly extend the shelf-life and ensure the quality of your this compound, leading to more reliable and reproducible research outcomes.
References
- Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Online]. Available: [Link]
-
Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? [Online]. Available: [Link]
- Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic α-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109.
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Online]. Available: [Link]
- Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct organocatalytic enantioselective α-chlorination of aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791.
- Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109.
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds... [Online].
-
Beilstein Journal of Organic Chemistry. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Online]. Available: [Link]
-
ResearchGate. (2002, August). A High-Yielding Preparation of β-Ketonitriles. [Online]. Available: [Link]
- Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC. [Online].
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- 3. 53106-70-0|this compound|BLD Pharm [bldpharm.com]
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- 5. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 6. This compound | 53106-70-0 [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Workup Procedures for Reactions Containing 2-Chloro-3-oxopropanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-oxopropanenitrile. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful workup and purification of your reaction products. As a highly reactive and versatile building block, this compound presents unique challenges during the isolation of desired compounds. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Core Principles of Handling this compound
Before delving into specific workup procedures, it is crucial to understand the inherent reactivity and safety considerations associated with this compound.
Safety First: this compound is a toxic and potentially lachrymatory compound. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Stability: The presence of three electron-withdrawing groups (chloro, carbonyl, and nitrile) on a three-carbon backbone makes this molecule highly reactive. It is susceptible to nucleophilic attack and can be unstable under strongly acidic or basic conditions, as well as at elevated temperatures.[3] Storage should be in a cool, dry, and dark place under an inert atmosphere.[4]
II. Troubleshooting Guide: Common Workup Issues and Solutions
This section addresses specific problems you may encounter during the workup of reactions involving this compound in a question-and-answer format.
Question 1: My reaction mixture turned dark brown/black upon quenching with an aqueous base (e.g., NaOH, K₂CO₃). What is happening and how can I avoid it?
Answer:
The dark coloration is likely due to the decomposition or polymerization of this compound and/or your product under basic conditions. The α-proton is acidic, and deprotonation can lead to a cascade of side reactions. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, and the α-chloro ketone moiety is susceptible to various base-mediated reactions.[5][6]
Causality Explained:
-
Hydrolysis: Under basic conditions, the nitrile group can hydrolyze to a carboxylic acid via an amide intermediate.[7] The α-chloro amide intermediate is known to be an intermediate in the basic hydrolysis of α-chloro nitriles to ketones.[5][6]
-
Favorskii Rearrangement: α-Halo ketones can undergo Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.
-
Aldol-type Condensation: The enolate formed upon deprotonation can participate in self-condensation or react with other carbonyl-containing species in the reaction mixture.
Solutions:
-
Acidic Quench: If your product is stable to acid, a much safer approach is to quench the reaction with a dilute aqueous acid, such as 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl).[8] This will neutralize any basic reagents and protonate any anionic species, minimizing base-mediated decomposition.
-
Mildly Basic Quench: If your product is acid-sensitive, a carefully controlled quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be attempted.[9][10] However, monitor the reaction closely for any signs of decomposition. It is advisable to perform this on a small scale first.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering off any solid byproducts and directly concentrating the reaction mixture before purification by chromatography.
Question 2: I am observing a significant amount of a water-soluble byproduct after my aqueous workup. How can I identify and remove it?
Answer:
A common water-soluble byproduct is the salt of any acidic or basic reagents used in the reaction (e.g., triethylamine hydrochloride if triethylamine was used as a base and the reaction was quenched with HCl). Additionally, hydrolysis of the nitrile group to the corresponding carboxylic acid can lead to a water-soluble carboxylate salt after a basic wash.
Identification and Removal Strategy:
-
pH Adjustment and Extraction: If you suspect a carboxylic acid byproduct, acidify the aqueous layer with dilute HCl to a pH of ~2-3. This will protonate the carboxylate, making the carboxylic acid less water-soluble. You can then attempt to extract it with an organic solvent like ethyl acetate to confirm its identity. To remove it from your main product in the organic layer, perform multiple washes with a saturated aqueous NaHCO₃ solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer.
-
Brine Washes: To remove residual water-soluble organic solvents (like DMF or DMSO) and inorganic salts, wash the organic layer multiple times with brine (saturated aqueous NaCl solution).[8]
Question 3: My product is streaking badly on the TLC plate, and I'm having difficulty with chromatographic purification.
Answer:
Streaking on a TLC plate often indicates that the compound is either highly polar and interacting strongly with the silica gel, or it is acidic or basic. Given the structure of derivatives of this compound, they are likely to be polar.
Solutions for Improved Chromatography:
-
Solvent System Modification:
-
For polar compounds: Add a small amount of a polar solvent like methanol or acetic acid to your eluent system. For example, a gradient of hexane/ethyl acetate with 1-5% methanol can help to improve the elution of polar compounds.
-
For acidic compounds: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the acidic protons and reduce tailing.
-
For basic compounds: Add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to the eluent to prevent strong interactions with the acidic silica gel.
-
-
Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase for your column chromatography.
-
Alumina (basic or neutral): This can be a good alternative for purifying basic compounds that interact strongly with silica gel.
-
Reverse-phase silica (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Sample Preparation: Ensure your sample is free of any particulate matter before loading it onto the column. Dissolve the crude product in a minimal amount of the appropriate solvent and filter it through a small plug of cotton or a syringe filter if necessary.
III. Standard Workup Protocol: A General Guideline
The following is a generalized, step-by-step workup procedure for a reaction involving this compound, assuming the product is stable to dilute acid and is soluble in a common organic solvent like ethyl acetate or dichloromethane.
Experimental Protocol: Acidic Aqueous Workup
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control any exotherm during the quenching process.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl to the cooled reaction mixture with vigorous stirring.[8] Monitor the pH of the aqueous layer to ensure it is neutral or slightly acidic (pH 5-7).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate to extract the product. Add enough organic solvent to fully dissolve the product.
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely. Drain the aqueous layer.
-
Aqueous Washes:
-
Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if there is a possibility of acidic byproducts. Be sure to vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Finally, wash the organic layer with brine to remove the bulk of the dissolved water.[8]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by the most appropriate method, such as column chromatography or recrystallization.
IV. Visualization of Workflows and Potential Side Reactions
The following diagrams, generated using DOT language, illustrate the standard workup workflow and potential decomposition pathways.
Caption: A generalized workflow for the aqueous workup of reactions containing this compound.
Caption: Potential side reactions of this compound under common workup conditions.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a basic wash (e.g., NaHCO₃) during the workup? A1: It depends on the stability of your product. While a mild base like sodium bicarbonate is less harsh than sodium hydroxide, it can still promote the decomposition of sensitive compounds containing the α-chloro-β-ketonitrile moiety. If an acidic byproduct must be removed, a NaHCO₃ wash can be attempted, but it should be done quickly at low temperatures (0-5 °C), and the organic layer should be promptly separated and dried. A preliminary small-scale test is highly recommended.
Q2: My desired product seems to be partially soluble in the aqueous layer. How can I improve my extraction efficiency? A2: If your product has some water solubility, you can improve extraction efficiency by:
-
Back-extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent (2-3 times).
-
Salting out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase.
-
Using a more polar extraction solvent: If you are using a non-polar solvent like hexanes, switching to a more polar solvent like ethyl acetate or dichloromethane may improve the partitioning of your polar product into the organic layer.
Q3: What are some common impurities I might expect from a reaction with this compound? A3: Besides unreacted starting material and reagents, common impurities can include:
-
Hydrolysis products: As discussed, hydrolysis of the nitrile to the corresponding carboxylic acid is a possibility, especially under harsh pH conditions.
-
Elimination products: If the reaction conditions allow, elimination of HCl to form an α,β-unsaturated ketone-nitrile could occur.
-
Products from reaction with the solvent: Certain solvents can react with this highly electrophilic compound. For example, alcoholic solvents could potentially form acetals or ketals at the carbonyl group.
Q4: Is it possible to purify my product by distillation? A4: Distillation is generally not recommended for this compound or its derivatives due to their potential thermal instability. High temperatures can lead to decomposition and polymerization. Purification methods like column chromatography or recrystallization at lower temperatures are preferred.
This technical support guide is intended to provide a comprehensive overview and practical advice for the workup of reactions involving this compound. By understanding the underlying chemistry and potential pitfalls, researchers can develop robust and efficient purification strategies. Always prioritize safety and perform small-scale trials when exploring new workup conditions.
VI. References
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
-
This compound | C3H2ClNO | CID 11137111 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry of Nitriles. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
This compound, CAS No. 53106-70-0 - iChemical. (n.d.). iChemical. Retrieved from [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
(2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cas Number 53106-70-0|this compound|C3H2ClNO | molecularinfo.com. (n.d.). Molecularinfo.com. Retrieved from [Link]
-
Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]
-
Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. (2004). Journal of the Indian Chemical Society, 81(10), 874-878.
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Multicomponent diffusion of aqueous sodium carbonate and aqueous sodium bicarbonate. (1985). The Journal of Physical Chemistry, 89(26), 5671-5676.
-
Sodium Bicarbonate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Synthons: A Comparative Guide to 2-Chloro-3-oxopropanenitrile and Malononitrile in Multicomponent Reactions
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand as a paradigm of efficiency and elegance, enabling the construction of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2][3] Central to the success of these reactions is the judicious choice of building blocks. This guide offers an in-depth, objective comparison of two prominent C3 synthons: 2-chloro-3-oxopropanenitrile and the workhorse of active methylene compounds, malononitrile. We will explore their distinct reactivity profiles, delve into their applications in the synthesis of diverse heterocyclic scaffolds, and provide supporting experimental data for the discerning researcher.
The Contenders: Structural and Reactivity Overview
At first glance, both molecules offer a three-carbon backbone equipped with a nitrile functionality. However, their subtle structural differences give rise to profoundly different chemical behaviors in the context of MCRs.
Malononitrile: A Symmetrical Workhorse of C-H Acidity
Malononitrile is renowned for its exceptional reactivity as a C-H acid.[4][5] The methylene protons are flanked by two strongly electron-withdrawing nitrile groups, rendering them highly acidic (pKa ≈ 11 in water) and readily deprotonated under mild basic conditions.[6] This facile carbanion formation makes malononitrile a nucleophilic powerhouse in a vast array of MCRs, including the Gewald reaction for thiophene synthesis, Hantzsch-like pyridine synthesis, and the construction of various pyran and pyranopyrimidine derivatives.[4][7][8][9] Its symmetrical nature simplifies its reactivity, making it a predictable and reliable component in complex reaction cascades.
This compound: A Bifunctional Synthon with Ambivalent Reactivity
In contrast, this compound presents a more nuanced reactivity profile.[10][11][12] It is a bifunctional molecule, possessing both a reactive carbonyl group and an activated methine proton. The presence of both an α-chloro and a nitrile group enhances the electrophilicity of the carbonyl carbon and the acidity of the adjacent C-H bond.[11] This dual nature allows it to act as either a nucleophile (upon deprotonation) or an electrophile (at the carbonyl carbon), opening up distinct synthetic pathways not accessible to malononitrile. The chlorine atom can also potentially serve as a leaving group in subsequent transformations, adding another layer of synthetic versatility.
Head-to-Head in Multicomponent Reactions: A Comparative Analysis
The choice between malononitrile and this compound in designing an MCR is dictated by the desired heterocyclic scaffold and the intended reaction mechanism.
| Feature | Malononitrile | This compound |
| Primary Reactive Site | Highly acidic methylene group (C-H acid) | Activated methine group (C-H acid) and electrophilic carbonyl carbon |
| Reactivity Profile | Predominantly nucleophilic (as a carbanion) | Ambiphilic (nucleophilic and electrophilic) |
| Versatility in MCRs | Extremely versatile and widely used in a vast array of MCRs for heterocyclic synthesis.[4][5][13] | Less commonly reported, but offers unique synthetic possibilities due to its bifunctionality.[7][10] |
| Common Heterocyclic Products | Pyridines, pyrans, thiophenes, pyrimidines, pyranopyrimidines.[4][8][9][14][15] | Pyridines, pyrimidines, pyrazoles, thiophenes.[10][12] |
| Role of Substituents | Two nitrile groups activate the methylene protons. | A chloro and a nitrile group activate the methine proton; the carbonyl group acts as an electrophilic site. |
Mechanistic Insights: Visualizing the Reaction Pathways
The divergent reactivity of these two synthons is best understood by examining their roles in specific MCRs.
Malononitrile in the Gewald Aminothiophene Synthesis
The Gewald reaction is a classic MCR that beautifully illustrates the nucleophilic character of malononitrile. It involves the one-pot synthesis of 2-aminothiophenes from a carbonyl compound, malononitrile, and elemental sulfur in the presence of a base.
Caption: Generalized mechanism of the Gewald reaction with malononitrile.
This compound in Pyrimidine Synthesis
The synthesis of pyrimidines using this compound highlights its dual reactivity. In a reaction with a urea or amidine, the carbonyl group of this compound acts as the initial electrophilic site for condensation, followed by cyclization involving the nitrile group.
Caption: Plausible pathway for pyrimidine synthesis from this compound.
Experimental Protocols and Supporting Data
To provide a practical context for this comparison, we present representative experimental protocols for MCRs involving each synthon.
Synthesis of 2-Amino-4H-pyrans using Malononitrile
This one-pot, three-component reaction exemplifies the efficiency of MCRs with malononitrile for the synthesis of 2-amino-4H-pyran-3-carbonitriles.[9]
Reaction: Aromatic aldehyde + Malononitrile + Methyl acetoacetate → 2-Amino-4-aryl-5-methoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile
Procedure:
-
To a stirred solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add methyl acetoacetate (1 mmol) and a catalytic amount of sodium carbonate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Representative Data for Malononitrile in Pyran Synthesis [9]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Amino-5-methoxycarbonyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | 92 |
| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-methoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile | 95 |
| 4-Methoxybenzaldehyde | 2-Amino-5-methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | 93 |
Synthesis of 2-Aminothiophenes using this compound (A Modified Gewald Reaction)
While less common, this compound can be employed in a Gewald-type reaction. The protocol is adapted from the general procedure for Gewald synthesis.[10][12]
Reaction: Ketone/Aldehyde + this compound + Elemental Sulfur → Substituted 2-aminothiophene
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carbonyl compound (1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).
-
Add a base (e.g., morpholine or triethylamine, 2.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Note: Comprehensive yield data for a wide range of substrates using this compound in this specific MCR is not as readily available in the literature as for malononitrile.[7]
Conclusion: Choosing the Right Tool for the Job
Both this compound and malononitrile are valuable building blocks in the synthetic chemist's arsenal for multicomponent reactions.
Malononitrile is the undisputed champion of versatility and reactivity for the synthesis of a wide variety of heterocyclic systems. Its highly activated methylene group makes it a reliable and predictable nucleophilic component in numerous named MCRs. For diversity-oriented synthesis and the rapid generation of compound libraries based on established scaffolds, malononitrile remains the reagent of choice.
This compound , on the other hand, offers a unique set of synthetic opportunities owing to its bifunctional nature. While not as extensively studied or universally applied as malononitrile, its ability to act as both a nucleophile and an electrophile allows for the construction of heterocyclic systems through alternative mechanistic pathways. The presence of the chloro substituent also opens the door for post-MCR modifications. For researchers looking to explore novel synthetic routes or create unique molecular frameworks, this compound is a compelling, albeit less conventional, option.
Ultimately, the selection between these two synthons will depend on the specific synthetic target and the desired mechanistic approach. A thorough understanding of their distinct reactivity profiles is paramount to harnessing their full potential in the art and science of multicomponent reactions.
References
- Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 18(19), 2513-2529.
- Zhang, Z., et al. (2018). Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Organic & Biomolecular Chemistry, 16(32), 5849-5853.
- Bentham Science Publishers. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines.
- Ingenta Connect. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines.
- Krasota, A. A., et al. (2024). Evolution of the multicomponent reaction of malononitrile with aldehydes and SH acids in the synthesis of six- to fourteen-membered hetero(macro)cycles.
- ResearchGate. (2014). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines.
- Shaabani, A., et al. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207-224.
- Freeman, F. (2019). The Chemistry of Malononitrile and its derivatives.
- ResearchGate. (n.d.). Four‐component synthesis of pyridines from aldehyde, malononitrile and 1,3‐thiazolidinedione.
- BenchChem. (2025). A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions.
- Ghorbane-Vaghei, R., et al. (2016).
- BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.
- El-Sayed, N. N. E., et al. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(52), 32939-32963.
- Boukattaya, M., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(5), 691-697.
- Pinto, M. F., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(16), 4967.
- BenchChem. (n.d.). This compound.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Oxopropanenitrile.
- ACS Green Chemistry Institute. (n.d.). Multicomponent Reactions.
- Montanari, E., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 27(19), 6263.
- Al-Amiery, A. A., et al. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
- TCI Chemicals. (n.d.). Multicomponent Reaction (MCR).
- PubChem. (n.d.). This compound.
- Frolova, T. S., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 38.
- ACG Publications. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Acetylmalononitrile and Malononitrile for Researchers and Drug Development Professional.
- ResearchGate. (n.d.).
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A Comparative Guide to the Reactivity of 2-Chloro-3-oxopropanenitrile and Ethyl Cyanoacetate
Introduction
In the realm of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, bifunctional molecules that offer multiple points for chemical transformation are of particular interest. This guide provides an in-depth, objective comparison of two such reagents: 2-Chloro-3-oxopropanenitrile and ethyl cyanoacetate.
While both molecules possess a nitrile group and are three-carbon synthons (or can be derived from one), their reactivity profiles are fundamentally divergent. This compound, an α-haloaldehyde, is a potent electrophile at multiple sites. In contrast, ethyl cyanoacetate is a classic active methylene compound, primarily serving as a precursor to a soft carbon nucleophile.[1] This guide will dissect the structural and electronic properties of each molecule, present experimental data and protocols to illustrate their characteristic reactions, and provide a framework for researchers to select the appropriate reagent for their synthetic goals.
Structural and Electronic Dissection: The Foundation of Reactivity
The disparate reactivity of these two molecules can be understood by analyzing the influence of their respective functional groups on their electronic structure.
This compound: The Potent Electrophile
This compound (also known as chlorocyanoacetaldehyde) is a highly activated molecule.[2][3] Its structure features a central carbon atom bonded to three powerful electron-withdrawing groups: an aldehyde, a chlorine atom, and a nitrile group.
-
α-Carbon (C2): The inductive effects of the adjacent carbonyl, nitrile, and chlorine atom render this carbon highly electron-deficient, making it a hard electrophilic center susceptible to nucleophilic attack (S_N2 reaction). The chlorine atom serves as a good leaving group.
-
Aldehyde Carbonyl (C3): The aldehyde carbonyl is inherently more electrophilic than a ketone or ester carbonyl. This electrophilicity is further enhanced by the α-chloro and α-cyano substituents, making it a prime target for nucleophilic addition.[4]
-
Nitrile Carbon (C1): While also an electrophilic center, the nitrile carbon is generally less reactive towards nucleophiles than the aldehyde or the α-carbon.
This trifecta of electron-withdrawing groups also makes the single α-proton extremely acidic, though deprotonation is less common than nucleophilic attack at one of the electrophilic centers.
Ethyl Cyanoacetate: The Nucleophile Precursor
Ethyl cyanoacetate's reactivity is dominated by its "active methylene" group—the CH₂ group flanked by a nitrile and an ester (carboxylate) group.[1]
-
Active Methylene Group (α-Carbon): The electron-withdrawing nature of the adjacent nitrile and ester groups significantly increases the acidity of the methylene protons (pKa ≈ 11 in DMSO). This allows for easy deprotonation by even mild bases (e.g., carbonates, amines) to form a resonance-stabilized enolate.[5] This enolate is a soft, carbon-centered nucleophile, which is its primary role in synthesis.[6][7]
-
Ester Carbonyl: The ester carbonyl is an electrophilic site, but it is significantly less reactive than the aldehyde in this compound. It can undergo nucleophilic acyl substitution, for instance, with ammonia to form cyanoacetamide.[1]
The fundamental difference lies here: this compound is inherently a strong electrophile, while ethyl cyanoacetate is a pro-nucleophile, requiring deprotonation to unleash its reactivity.
Comparative Reactivity: A Tale of Two Pathways
The structural differences manifest in two distinct and complementary modes of reactivity. This compound is the quintessential electrophile, readily undergoing substitution and addition reactions. Ethyl cyanoacetate is the quintessential nucleophile (upon deprotonation), participating in condensation and alkylation reactions.
Caption: Divergent reactivity pathways of the two reagents.
Performance in Key Reaction Classes
| Reaction Type | This compound Performance | Ethyl Cyanoacetate Performance | Rationale |
| Nucleophilic Substitution | Excellent Substrate. The α-carbon is highly activated towards S_N2 displacement of the chloride by a wide range of nucleophiles (amines, thiols, etc.).[8] | Poor Substrate. Lacks a suitable leaving group on the α-carbon for substitution. | The C-Cl bond in an α-halocarbonyl is significantly weaker and more polarized than a C-H bond, making it an excellent electrophilic site.[9][10] |
| Knoevenagel Condensation | Not Applicable. Does not possess an active methylene group for enolate formation. | Excellent Reagent. This is a classic reaction for ethyl cyanoacetate, reacting with aldehydes and ketones to form α,β-unsaturated products.[11][12] | The reaction requires the formation of a carbanion/enolate from an active methylene compound to act as the nucleophile.[13] |
| Alkylation | Excellent Alkylating Agent. It readily alkylates nucleophiles. | Excellent Nucleophile for Alkylation. Its enolate is commonly used to attack alkyl halides.[14][15] | This highlights the complementary nature: one is the "alkylator" (electrophile), the other is the "alkylated" (nucleophile). |
| Heterocycle Synthesis | Versatile. Acts as a C3 electrophilic synthon. Can be used to build rings like pyridines and thiophenes by reacting with dinucleophiles.[16][17] | Versatile. Acts as a C3 nucleophilic synthon. Widely used in Gewald, Hantzsch, and Biginelli-type reactions to form thiophenes, pyridines, and pyrimidines.[18][19] | Both are valuable, but they build the heterocyclic core via different mechanistic approaches, reacting with complementary partners. |
Experimental Protocols & Workflows
To provide a practical context for the discussed reactivity, the following sections detail standardized protocols for a characteristic reaction of each compound.
Protocol 1: Nucleophilic Substitution on this compound
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, a reaction that leverages its potent electrophilicity at the α-carbon. This type of reaction is foundational for building more complex molecules, such as precursors for heterocyclic synthesis.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.) and dissolve it in anhydrous acetonitrile (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine nucleophile (e.g., Aniline, 1.05 equiv.) to the solution.
-
Add a non-nucleophilic base (e.g., TEA, 1.2 equiv.) dropwise to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for S_N2 reaction.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol details the classic Knoevenagel condensation, a carbon-carbon bond-forming reaction that exemplifies the nucleophilic character of the ethyl cyanoacetate enolate.[11]
Materials:
-
Ethyl cyanoacetate
-
Benzaldehyde (or other non-enolizable aldehyde/ketone)
-
Piperidine or Diisopropylethylammonium acetate (DIPEAc)[18]
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
In a round-bottom flask, combine ethyl cyanoacetate (1.0 equiv.), benzaldehyde (1.0 equiv.), and ethanol (approx. 0.5 M).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equiv.). The choice of a weak base is critical to ensure deprotonation of the highly acidic ethyl cyanoacetate without promoting self-condensation of the aldehyde.[11]
-
Stir the reaction mixture at room temperature. An initial aldol-type adduct will form, which then dehydrates.[13]
-
For less reactive substrates, the reaction can be heated to reflux. If using toluene as a solvent, a Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours at room temperature for reactive aldehydes.
-
Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.
-
If crystallization occurs, collect the product by filtration and wash with a small amount of cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion: Strategic Reagent Selection
This compound and ethyl cyanoacetate are not interchangeable reagents; they are complementary tools for the synthetic chemist.
-
Choose this compound when you need a potent C3 electrophile. It is ideal for S_N2 reactions to introduce a -CH(CHO)CN moiety or for reactions leveraging its highly activated aldehyde group.
-
Choose Ethyl Cyanoacetate when you need a stabilized C3 nucleophile. It is the reagent of choice for Knoevenagel condensations, Michael additions, and alkylations where a new carbon-carbon bond is formed at its α-position.
A thorough understanding of their fundamental reactivity, rooted in their distinct electronic and structural features, empowers researchers to design more efficient and elegant synthetic routes for the development of novel pharmaceuticals and fine chemicals.
References
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Wikipedia. (2023, December 2). Thorpe reaction. In Wikipedia. Retrieved from [Link][20]
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L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link][21]
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Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism. YouTube. Retrieved from [Link][13]
-
SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link][18]
-
Wikipedia. (2024, May 22). Ethyl cyanoacetate. In Wikipedia. Retrieved from [Link][1]
-
Globe Thesis. (2009, November 3). Central, Ethyl Cyanoacetate Alkylation Reaction. Retrieved from [Link][15]
-
Wikipedia. (2024, April 2). Knoevenagel condensation. In Wikipedia. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link][12]
-
Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5097. [Link][8]
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-
University of Leeds. (n.d.). Enolate Chemistry. Retrieved from [Link][5]
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-
LibreTexts Chemistry. (n.d.). Enolate Nucleophiles. Retrieved from [Link][7]
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A Senior Application Scientist's Guide to NMR Validation of 2-Chloro-3-oxopropanenitrile Reaction Products
Introduction: The Synthetic Versatility of a Reactive Building Block
2-Chloro-3-oxopropanenitrile, also known as chlorocyanoacetaldehyde, is a highly reactive trifunctional electrophile.[1][2] Its structure, featuring a nitrile, an aldehyde, and a halogenated α-carbon, makes it an exceptionally valuable precursor in synthetic organic chemistry, particularly for the construction of diverse heterocyclic systems.[3][4] However, this high reactivity can also lead to a variety of potential products, including simple nucleophilic substitution products, cyclized derivatives, or products of condensation. Consequently, unambiguous structural elucidation of the final product is paramount.
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of potential reaction products derived from this compound. We will explore the underlying principles of how NMR spectroscopy serves as a definitive tool for validation, provide a detailed experimental workflow, and present comparative data to aid researchers in the structural determination of their target compounds.
Pillar 1: Understanding the Reactivity and Potential Products
The chemistry of this compound is dominated by its three electrophilic centers. The choice of nucleophile and reaction conditions dictates the outcome.
-
Nucleophilic Substitution at the α-Carbon: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).
-
Reaction at the Carbonyl: The aldehydic carbonyl is susceptible to attack by nucleophiles, leading to addition or condensation products.
-
Cyclization Cascades: When bifunctional nucleophiles are used (e.g., amino thiols, diamines), an initial substitution can be followed by an intramolecular cyclization, yielding complex heterocyclic scaffolds.[4]
The following diagram illustrates these competing pathways for a generic bifunctional nucleophile H₂N-R-XH.
Caption: Potential reaction pathways of this compound.
Pillar 2: Comparative NMR Analysis for Structural Elucidation
NMR spectroscopy provides a detailed electronic and topological map of a molecule. By comparing the spectra of the starting material and potential products, we can definitively identify the structure.
Expected NMR Signatures
The key to validation lies in recognizing the disappearance of starting material signals and the appearance of new, characteristic product signals.
| Compound / Product Type | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Rationale & Causality |
| Starting Material: this compound | ~9.5-9.8 (s, 1H, CHO) : Aldehydic proton, highly deshielded. ~5.0-5.5 (s, 1H, CHCl) : Methine proton, deshielded by Cl, CN, and CHO. | ~185-195 (C=O) : Aldehyde carbonyl.[5] ~115-120 (C≡N) : Nitrile carbon.[6] ~55-65 (CHCl) : Halogenated carbon.[7] | The molecule possesses distinct, simple singlet signals due to the absence of adjacent protons. The chemical shifts are dictated by the strong electron-withdrawing nature of the functional groups. |
| Alternative 1: α-Amino Substitution Product | Disappearance of ~5.0-5.5 signal. Appearance of ~4.0-4.5 (s, 1H, CH-N) : Methine proton shifts upfield as N is less electronegative than Cl. Appearance of N-H signal (broad, variable) . | Shift of α-carbon signal upfield to ~50-60 ppm . | The substitution of chlorine with a nitrogen-based nucleophile is the primary structural change. This directly impacts the electronic environment of the α-carbon and its attached proton, causing a predictable upfield shift. |
| Alternative 2: Heterocyclic Product (e.g., 2-Amino-3-cyanopyrrole) | Disappearance of BOTH CHO and CHCl signals. Appearance of aromatic/heteroaromatic protons (~6.0-8.0 ppm) . Appearance of NH₂ signal (~5.0-7.0 ppm, broad) . | Disappearance of C=O signal. Appearance of multiple sp² carbon signals in the ~100-150 ppm range . | Cyclization fundamentally alters the carbon skeleton from aliphatic to aromatic/heteroaromatic. This results in a complete transformation of the NMR spectrum, with the loss of aldehydic and methine signals and the emergence of signals characteristic of the new ring system.[3] |
| Alternative 3: Knoevenagel Condensation Product | Disappearance of CHO signal. Appearance of a vinyl proton signal (~7.0-8.0 ppm, s, 1H) . CHCl signal remains (~5.5-6.0 ppm) , possibly shifted slightly downfield due to conjugation. | C=O signal disappears. Appearance of two new sp² carbon signals (~120-150 ppm) for the C=C bond . | This reaction transforms the aldehyde into an alkene. The diagnostic feature is the replacement of the highly deshielded aldehyde proton with a vinyl proton in a conjugated system.[6] |
Pillar 3: A Self-Validating Experimental Protocol
Trustworthiness in experimental science comes from robust and reproducible protocols. The following workflow is designed to ensure high-quality data for accurate structural validation.
Workflow for Synthesis and NMR Validation
Caption: Experimental workflow from synthesis to NMR validation.
Step-by-Step Methodology: Sample Preparation and NMR Acquisition
This protocol ensures the acquisition of high-quality, interpretable NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry reaction product into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is soluble and the solvent signals do not overlap with key analyte signals. Refer to established tables for common solvent and impurity shifts.[8][9][10]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing to 0.00 ppm is required.[11]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
(Optional but Recommended) 2D NMR: If the structure is complex or ambiguous, acquire 2D correlation spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, revealing which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for piecing together the carbon skeleton. Advanced NMR techniques are invaluable for complex heterocyclic structures.[12][13]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Reference the spectra (e.g., TMS at 0.00 ppm or residual solvent peak).
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the molecular structure, comparing the results against the expected values in the table above.
-
Conclusion: From Ambiguity to Certainty
The high reactivity of this compound makes it a powerful tool for synthetic chemists. However, this same reactivity demands rigorous analytical validation to ensure the intended chemical transformation has occurred. By systematically applying ¹H, ¹³C, and 2D NMR spectroscopy, researchers can move from a list of potential products to a single, confirmed structure. This guide provides the framework for that process, grounding experimental choices in the fundamental principles of chemical reactivity and spectroscopic analysis. The comparison of expected NMR signatures against experimentally obtained data is the definitive step in validating the outcome of these versatile reactions.
References
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Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Ren, X., Shen, C., Wang, G., Shi, Z., Tian, X., & Dong, K. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2734–2739. Retrieved from [Link]
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Aitken, R. A., Slawin, A. M. Z., & Taylor, D. W. (2018). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-chloro-3-oxopropanenitrile. PubChem Compound Database. Retrieved from [Link]
- Al-Ghorbani, M., Chebude, Y., & Singh, P. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1031-1046.
- Paquin, J. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1348-1355.
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OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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-
University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
- Martinez-Vazquez, M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3144.
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- Głowacka, I. E., et al. (2020).
- Ben-Ayed, T., et al. (2011). CHARACTERIZATION AND STEREOCHEMISTRY OF ALKYL 2-CHLORO-3-FORMYLACRYLATES: EXPERIMENTAL NMR AND THEORETICAL DFT STUDIES.
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Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved from [Link]
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Allery Chemistry. (2024, March 19). NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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A Comparative Analysis of 2-Chloro-3-oxopropanenitrile and Its Structural Analogs: A Guide for Researchers
Introduction
In the landscape of synthetic chemistry and drug discovery, small, highly functionalized molecules serve as powerful building blocks for the construction of complex molecular architectures. Among these, 2-Chloro-3-oxopropanenitrile stands out as a versatile reagent, possessing a unique combination of reactive functional groups. The presence of a nitrile, a ketone, and an α-chloro substituent on a compact three-carbon backbone imparts a rich and varied chemical reactivity, making it a valuable precursor for the synthesis of a wide range of heterocyclic and carbocyclic compounds.[1][2]
This technical guide provides a comprehensive comparative analysis of this compound and its key structural analogs: 2-Bromo-3-oxopropanenitrile , 3-Oxo-2-phenylpropanenitrile , and 2,2-Dichloro-3-oxopropanenitrile . By examining their physicochemical properties, comparative reactivity, and potential biological activities, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their synthetic strategies and research endeavors. The causality behind experimental choices and the inherent reactivity of these molecules will be explored, providing a foundational understanding for their application.
Physicochemical Properties: A Comparative Overview
The subtle structural modifications among this compound and its analogs lead to distinct differences in their physicochemical properties. These properties, in turn, influence their reactivity, handling, and potential applications.
| Property | This compound | 2-Bromo-3-oxopropanenitrile | 3-Oxo-2-phenylpropanenitrile | 2,2-Dichloro-3-oxopropanenitrile |
| CAS Number | 53106-70-0[1][2] | 97925-42-3 | 5841-70-3[3] | Not readily available |
| Molecular Formula | C₃H₂ClNO[1][4] | C₃H₂BrNO[5] | C₉H₇NO[3] | C₃HCl₂NO |
| Molecular Weight | 103.51 g/mol [1][4] | 147.96 g/mol | 145.16 g/mol [3] | 137.96 g/mol |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid[5] | White solid | Not readily available |
| Boiling Point | Not readily available | ~151.0 °C (predicted)[5] | Not applicable | Not readily available |
| Melting Point | Not readily available | Not readily available | 85-88 °C | Not readily available |
| Density | Not readily available | ~1.797 g/cm³[5] | Not readily available | Not readily available |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents |
Analysis of Physicochemical Trends:
The primary differences arise from the nature of the substituent at the α-position. The replacement of chlorine with bromine in 2-Bromo-3-oxopropanenitrile significantly increases the molecular weight and density, which is expected due to the higher atomic mass of bromine. The introduction of a phenyl group in 3-Oxo-2-phenylpropanenitrile dramatically changes the molecule's properties, rendering it a solid at room temperature and increasing its molecular weight. The disubstituted analog, 2,2-Dichloro-3-oxopropanenitrile , would be expected to have a higher density and boiling point compared to its monochlorinated counterpart due to increased molecular weight and intermolecular forces.
Comparative Reactivity: Exploring the Impact of α-Substitution
The reactivity of these compounds is primarily dictated by the electrophilic nature of the carbonyl carbon and the carbon bearing the halogen(s), as well as the acidity of the α-proton (in the case of the monosubstituted analogs).
Nucleophilic Substitution at the α-Carbon
A key reaction pathway for α-haloketones is nucleophilic substitution, where a nucleophile displaces the halide. The reactivity in such reactions is heavily influenced by the nature of the leaving group.
Reactivity Trend: Br > Cl
This trend is a direct consequence of the C-X bond strength (C-Br is weaker than C-Cl) and the stability of the resulting halide anion (Br⁻ is a better leaving group than Cl⁻). Therefore, 2-Bromo-3-oxopropanenitrile is expected to be more reactive towards nucleophiles than This compound . This enhanced reactivity can be advantageous for reactions requiring milder conditions or for less reactive nucleophiles. However, it can also lead to increased side reactions and instability.
3-Oxo-2-phenylpropanenitrile , lacking a halogen, does not undergo nucleophilic substitution at the α-carbon in the same manner. Instead, its reactivity is centered around the acidity of the α-proton and the electrophilicity of the carbonyl and nitrile groups.
2,2-Dichloro-3-oxopropanenitrile presents two potential leaving groups. While the first chlorine may be displaced by a nucleophile, the second displacement would be more challenging due to electronic and steric factors.
Experimental Protocol: Comparative Nucleophilic Substitution with a Common Nucleophile
To quantitatively assess the relative reactivity of the halo-analogs, a standardized experiment can be performed.
Objective: To compare the rate of nucleophilic substitution of this compound and 2-Bromo-3-oxopropanenitrile with a model nucleophile, such as sodium thiophenoxide.
Materials:
-
This compound
-
2-Bromo-3-oxopropanenitrile
-
Thiophenol
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In two separate, dry, round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of thiophenol and sodium methoxide in anhydrous methanol to generate sodium thiophenoxide in situ.
-
To each flask, add an equimolar amount of either this compound or 2-Bromo-3-oxopropanenitrile at 0 °C.
-
Stir the reactions at a constant temperature (e.g., room temperature) and monitor the progress by TLC at regular time intervals (e.g., every 15 minutes).
-
Quench the reactions at various time points by adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic components with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of starting material to product, allowing for a comparison of the reaction rates.
Expected Outcome: The reaction with 2-Bromo-3-oxopropanenitrile is expected to proceed at a significantly faster rate than the reaction with this compound, as evidenced by the more rapid disappearance of the starting material and appearance of the product peaks in the NMR spectra.
Reactivity at the Carbonyl Group
The carbonyl group in all four analogs is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent substituents.
Electrophilicity Trend: 2,2-Dichloro-3-oxopropanenitrile > this compound ≈ 2-Bromo-3-oxopropanenitrile > 3-Oxo-2-phenylpropanenitrile
The two chlorine atoms in 2,2-Dichloro-3-oxopropanenitrile exert a strong inductive effect, making the carbonyl carbon highly electrophilic. The single halogen in This compound and 2-Bromo-3-oxopropanenitrile also enhances the carbonyl's electrophilicity compared to an unsubstituted ketone. The phenyl group in 3-Oxo-2-phenylpropanenitrile is also electron-withdrawing, but its effect is generally less pronounced than that of the halogens in this context.
Acidity of the α-Proton
For the monosubstituted analogs, the acidity of the α-proton is a crucial factor in their reactivity, particularly in base-catalyzed reactions such as aldol and Knoevenagel condensations.
Acidity Trend: 2-Bromo-3-oxopropanenitrile ≈ this compound > 3-Oxo-2-phenylpropanenitrile
The electron-withdrawing halogen and nitrile groups significantly increase the acidity of the α-proton, facilitating the formation of an enolate intermediate. The phenyl group in 3-Oxo-2-phenylpropanenitrile also enhances the acidity of the α-proton, making it a useful substrate in condensation reactions.[3]
Experimental Workflow: Comparative Knoevenagel Condensation
Caption: Workflow for a comparative Knoevenagel condensation reaction.
Biological Activity: A Preliminary Comparative Assessment
Based on general toxicological principles and the known reactivity of similar compounds, a preliminary assessment of their potential cytotoxicity can be made.
| Compound | Predicted Biological Activity | Rationale |
| This compound | Likely cytotoxic | α-chloro ketone moiety can act as an alkylating agent. |
| 2-Bromo-3-oxopropanenitrile | Potentially more cytotoxic than the chloro analog | Higher reactivity as an alkylating agent due to the better leaving group ability of bromide. |
| 3-Oxo-2-phenylpropanenitrile | May exhibit different biological activities | Lacks the α-halo alkylating group; activity would depend on interactions of the overall structure with biological targets. Derivatives have been investigated as inhibitors of serotonin/norepinephrine reuptake.[3] |
| 2,2-Dichloro-3-oxopropanenitrile | Likely highly cytotoxic | Increased electrophilicity and potential for cross-linking or multiple alkylation events. |
Experimental Protocol: Comparative Cytotoxicity Assay (MTT Assay)
To obtain quantitative and comparable data on the biological activity of these compounds, a standard in vitro cytotoxicity assay is recommended.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and its structural analogs against a human cancer cell line (e.g., HeLa or A549).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound and its structural analogs
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant and non-toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value for each compound.
Expected Outcome: It is anticipated that the halogenated analogs will exhibit dose-dependent cytotoxicity, with 2-Bromo-3-oxopropanenitrile and 2,2-Dichloro-3-oxopropanenitrile potentially showing lower IC₅₀ values (higher potency) than this compound. 3-Oxo-2-phenylpropanenitrile may show significantly different or lower cytotoxicity.
Synthesis of this compound and Its Analogs: Experimental Protocols
Reliable and reproducible synthetic protocols are essential for obtaining high-quality starting materials for further studies.
Synthesis of this compound
This protocol is adapted from the literature and involves the formylation of chloroacetonitrile.[6]
Reaction: Chloroacetonitrile + Methyl Formate → this compound
Materials:
-
Sodium methoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methyl formate
-
Chloroacetonitrile
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
Suspend sodium methoxide in anhydrous THF in a dry, round-bottom flask under an inert atmosphere and cool to -5 °C.
-
Slowly add methyl formate and stir for 20 minutes.
-
Add chloroacetonitrile dropwise over 45 minutes, maintaining the temperature at -5 °C.
-
Stir the reaction mixture for 2 hours at -5 °C.
-
Allow the reaction to warm to room temperature.
-
Cool the mixture to 0 °C and slowly add concentrated hydrochloric acid.
-
Filter the resulting suspension through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield this compound as a black oil, which can be used in subsequent reactions without further purification.[6]
¹H NMR Data (400 MHz, CDCl₃): δ 9.38 (s, 1H).[6] ¹³C NMR Data (400 MHz, DMSO-d₆): δ 168.2, 126.6, 67.8.[6]
Synthesis of 3-Oxo-2-phenylpropanenitrile
This protocol involves the Claisen condensation of a benzoate ester with acetonitrile.[7]
Reaction: Ethyl Benzoate + Acetonitrile → 3-Oxo-2-phenylpropanenitrile
Materials:
-
Ethyl benzoate
-
Sodium methoxide
-
Acetonitrile
-
2M Hydrochloric acid
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reflux a mixture of ethyl benzoate and sodium methoxide in acetonitrile for 3 hours.
-
Cool the reaction to room temperature, filter the resulting white precipitate, and redissolve it in water.
-
Acidify the solution with 2M HCl and extract with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield 3-Oxo-2-phenylpropanenitrile as a white solid.[7]
¹H NMR Data (400 MHz, CDCl₃): δ 7.91 (d, J = 7.2 Hz, 2H), 7.66 (t, J = 7.3 Hz, 1H), 7.52 (t, J = 6.9 Hz, 2H), 4.10 (s, 2H).[7]
Reaction Mechanism: Synthesis of this compound
Caption: Plausible mechanism for the synthesis of this compound.
Conclusion
This compound and its structural analogs represent a fascinating class of small molecules with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comparative analysis of their physicochemical properties, reactivity, and potential biological activities.
-
Reactivity: The nature of the α-substituent plays a critical role in defining the reactivity of these compounds. The bromo-analog is expected to be the most reactive in nucleophilic substitutions, while the dichloro-analog likely possesses the most electrophilic carbonyl group. The phenyl-substituted analog offers a different reactivity profile centered on the acidity of its α-proton.
-
Biological Activity: The presence of an α-halo ketone moiety suggests that the chlorinated and brominated analogs are likely to exhibit cytotoxicity through alkylation of biological macromolecules. Further experimental investigation is crucial to quantify and compare their biological effects.
-
Synthetic Utility: The detailed synthetic protocols and mechanistic insights provided herein serve as a valuable resource for researchers looking to utilize these compounds as building blocks for more complex molecules.
The choice of which analog to employ in a particular application will depend on a careful consideration of the desired reactivity, stability, and potential biological effects. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to generate the data necessary for making these informed decisions. It is through such systematic and comparative investigations that the full potential of these versatile chemical entities can be unlocked.
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A Senior Application Scientist's Guide to Spectroscopic Analysis: Characterizing Derivatives of 2-Chloro-3-oxopropanenitrile
As a cornerstone in synthetic chemistry, 2-chloro-3-oxopropanenitrile stands out as a highly versatile C3 synthon. Its structure is primed for reactivity, featuring an electrophilic aldehyde, a nitrile group, and a labile chlorine atom on the adjacent carbon. This unique combination of functional groups makes it an excellent precursor for a diverse range of organic molecules, particularly nitrogen- and sulfur-containing heterocycles which are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2]
This guide provides an in-depth comparison of the spectroscopic signatures of representative compounds synthesized from this compound. We will explore how distinct reaction pathways—leading to aromatic heterocycles versus a simple substitution product—generate unique molecular architectures that are readily distinguishable by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on not just presenting the data, but on understanding why the spectra appear as they do, linking structural features directly to their spectroscopic outputs.
Comparative Synthesis: From a Single Precursor to Diverse Scaffolds
To illustrate the synthetic utility of this compound, we will consider its reaction with two different types of nucleophilic partners to generate three distinct chemical entities: a pyridine, a thiophene, and an amine-substituted product.
-
Product A: 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile. A multicomponent reaction analogous to the Bohlmann-Rahtz pyridine synthesis, where this compound condenses with an enamine derived from acetophenone and an ammonia source.
-
Product B: 2-Amino-5-benzoylthiophene-3-carbonitrile. A variation of the Gewald reaction, where the α-chloroketonitrile reacts with a ketone (e.g., acetophenone) and elemental sulfur in the presence of a base.[3]
-
Product C: 2-(Dimethylamino)-3-oxopropanenitrile. A direct nucleophilic substitution on the α-carbon by a simple secondary amine, dimethylamine.[4]
The choice of these pathways is deliberate: they represent common and powerful transformations in heterocyclic and synthetic chemistry, showcasing how a single, reactive starting material can be channeled into fundamentally different molecular frameworks.
General Synthetic Workflow
The overall process, from starting material to final analysis, follows a logical and validated sequence. This ensures reproducibility and high-quality data acquisition.
Caption: Generalized workflow from synthesis to spectroscopic analysis.
Experimental Protocols
Scientific integrity demands that protocols are not only detailed but also self-validating. The following procedures include checkpoints, such as TLC monitoring, to ensure reaction completion and justify progression to the next step.
Protocol 1: Synthesis of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile (Product A)
This protocol is adapted from established multicomponent pyridine synthesis methodologies.[5]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (1.20 g, 10 mmol) and ammonium acetate (2.31 g, 30 mmol) in 30 mL of ethanol.
-
Reaction Initiation: To the stirred mixture, add this compound (1.04 g, 10 mmol). The chlorine at the α-position enhances the reactivity of the methylene group for condensation.
-
Thermal Treatment: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The progress of the reaction should be monitored every hour by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting material spots and the appearance of a new, UV-active product spot indicates reaction progression.
-
Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. A solid precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with 20 mL of cold ethanol to remove residual reactants. Further purify the product by recrystallization from hot ethanol to yield the pure pyridine derivative.
Protocol 2: NMR Sample Preparation and Data Acquisition
Standardized sample preparation is critical for obtaining high-resolution, comparable spectra.
-
Sample Preparation: Accurately weigh 10-15 mg of the purified, dry product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[7]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Spectroscopic Data Comparison: Unveiling Molecular Identity
The true power of NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule. By comparing the spectra of our three products, we can clearly see how different atomic arrangements produce distinct and predictable spectroscopic fingerprints.
¹H NMR Data Comparison
The proton NMR spectra reveal the number of unique proton environments, their electronic shielding, and the connectivity between neighboring protons.
| Compound | Proton Assignment | Expected δ (ppm) | Multiplicity | Key Rationale |
| Product A (Pyridine) | Aromatic (Phenyl-H) | 7.30 - 7.60 | Multiplet | Protons on the phenyl ring substituent. |
| Pyridine-H (C5-H) | ~7.10 | Singlet | A single proton on the electron-rich pyridine ring. | |
| NH₂ | 5.50 - 6.50 | Broad Singlet | Exchangeable protons of the amino group. | |
| CH₃ | ~2.50 | Singlet | Methyl group attached to the pyridine ring. | |
| Product B (Thiophene) | Aromatic (Phenyl-H) | 7.40 - 7.90 | Multiplet | Protons on the benzoyl group, deshielded by the adjacent C=O. |
| Thiophene-H (C4-H) | ~7.80 | Singlet | A single proton on the electron-rich thiophene ring. | |
| NH₂ | 6.00 - 7.00 | Broad Singlet | Exchangeable protons of the amino group. | |
| Product C (Amine Subst.) | CHO | ~9.40 | Singlet | Aldehyde proton, highly deshielded by the carbonyl group.[8] |
| CH(Cl)CN | ~4.50 | Singlet | Methine proton alpha to both a nitrile and an amine. | |
| N(CH₃)₂ | ~2.30 | Singlet | Protons of the two equivalent methyl groups on nitrogen. |
¹³C NMR Data Comparison
The carbon NMR spectra provide complementary information on the carbon skeleton of each molecule.
| Compound | Carbon Assignment | Expected δ (ppm) | Key Rationale |
| Product A (Pyridine) | Pyridine Quaternary (C2, C4, C6) | 150 - 160 | sp² carbons within the electron-deficient aromatic ring. |
| Phenyl Quaternary (C1') | ~138 | Point of attachment for the phenyl ring. | |
| Phenyl/Pyridine CH | 115 - 130 | Aromatic CH carbons. | |
| C≡N | ~117 | Nitrile carbon, characteristic chemical shift.[9] | |
| Pyridine Quaternary (C3) | ~95 | Shielded quaternary carbon adjacent to the amino group. | |
| CH₃ | ~24 | Aliphatic methyl carbon. | |
| Product B (Thiophene) | C=O (Benzoyl) | ~185 | Carbonyl carbon, highly deshielded. |
| Thiophene Quaternary (C2, C5) | 140 - 165 | sp² carbons within the thiophene ring. | |
| Phenyl/Thiophene CH | 125 - 135 | Aromatic CH carbons. | |
| C≡N | ~115 | Nitrile carbon. | |
| Thiophene Quaternary (C3) | ~90 | Highly shielded quaternary carbon adjacent to the amino group. | |
| Product C (Amine Subst.) | C=O (Aldehyde) | ~188 | Aldehyde carbonyl carbon, very downfield.[8] |
| C≡N | ~114 | Nitrile carbon. | |
| CH(N)CN | ~65 | Methine carbon attached to electron-withdrawing groups. | |
| N(CH₃)₂ | ~40 | Aliphatic carbons of the dimethylamino group.[10] |
Interpretation and Key Distinctions
The tabulated data provides a clear, quantitative comparison, but the true insight comes from interpreting the patterns.
Caption: Key distinguishing features in the NMR spectra of the three products.
-
Aromatic vs. Aliphatic Regions: The most immediate distinction is the presence of signals in the aromatic region (δ 7-8.5 ppm in ¹H NMR, δ 110-165 ppm in ¹³C NMR) for Products A and B, which are completely absent in the aliphatic Product C. Conversely, Product C is defined by its highly deshielded aldehyde proton (~9.4 ppm) and multiple signals in the aliphatic region.
-
Carbonyl Signature: A powerful diagnostic tool is the carbonyl carbon signal in the ¹³C NMR spectrum. Its presence immediately distinguishes Product B (~185 ppm, ketone) and Product C (~188 ppm, aldehyde) from Product A, which lacks a carbonyl group entirely.
-
Heteroaromatic Fingerprints: While both Product A and B are aromatic, the specific chemical shifts of the ring protons and carbons can help differentiate them. Protons on a pyridine ring are typically found in a similar region to those on a thiophene ring, but the carbon signals can be more diagnostic, reflecting the different heteroatoms and ring electronics.
-
Substitution Patterns: The singlet for the methyl group in Product A (~2.5 ppm) is a clear indicator of its structure, contrasting with the complete lack of high-field aliphatic signals in Product B. The N-dimethyl signal in Product C (~2.3 ppm) is also a unique and unambiguous identifier.
Conclusion
This guide demonstrates that ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of compounds derived from the versatile building block, this compound. By systematically analyzing the chemical shifts, multiplicities, and signal integrations, we can confidently distinguish between vastly different molecular architectures—aromatic heterocycles and simple aliphatic structures—that arise from different reaction pathways. The causality is clear: the unique electronic environment of each proton and carbon atom, dictated by the final molecular structure, directly translates into a unique and predictable NMR spectrum. This analytical rigor is fundamental to advancing research in organic synthesis and drug development.
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Mechanistic Comparison of the Gewald Reaction: A Guide to 2-Chloro-3-oxopropanenitrile and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an elegant and efficient one-pot synthesis of 2-aminothiophenes. These sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide offers a detailed mechanistic comparison between the classical Gewald three-component reaction and synthetic strategies involving alternatives such as 2-chloro-3-oxopropanenitrile, providing experimental insights to inform modern synthetic approaches.
The Classical Gewald Reaction: A Mechanistic Overview
The traditional Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) in the presence of elemental sulfur and a base.[2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the wide array of densely functionalized 2-aminothiophenes that can be synthesized.[3][4]
The reaction mechanism is initiated by a Knoevenagel condensation of the carbonyl compound with the active methylene nitrile, which is catalyzed by a base, commonly a secondary amine such as morpholine or piperidine.[5] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. Subsequent intramolecular cyclization and tautomerization afford the final aromatic 2-aminothiophene.[2] Detailed computational studies have corroborated that the reaction commences with a Knoevenagel-Cope condensation, followed by the opening of the S8 ring of elemental sulfur.[6][7][8]
Figure 1: Reaction pathway of the classical Gewald reaction.
The Role of this compound and Related Alternatives
This compound is a reactive building block that can be employed in the synthesis of various heterocycles.[9][10] Its utility in a Gewald-type synthesis is not as a direct replacement for elemental sulfur but as a precursor that can be incorporated into strategies to build the thiophene ring. For instance, it can react with a sulfur nucleophile to generate a reactive intermediate that then undergoes condensation and cyclization.
A more mechanistically distinct approach involves a three-component reaction where the traditional carbonyl compound is replaced by a chalcone, which reacts with an α-cyanoacetate and elemental sulfur. This method provides access to 2-aminothiophenes that are not obtainable through the conventional Gewald reaction.[11]
Figure 2: A reaction pathway for the synthesis of 2-aminothiophenes from chalcones.
Comparative Performance and Experimental Insights
| Parameter | Classical Gewald Reaction | Alternative Methods (e.g., from Chalcones) |
| Substrates | Ketones/Aldehydes, Active Methylene Nitriles, Elemental Sulfur | Chalcones, α-Cyanoacetates, Elemental Sulfur |
| Catalyst | Stoichiometric or catalytic base (e.g., morpholine, piperidinium borate)[12] | Catalytic base (e.g., DABCO)[11] |
| Conditions | Typically requires heating; can be accelerated by microwave or ultrasound[2][13] | Often requires heating (e.g., 80-100 °C)[11] |
| Yields | Generally good to excellent[12] | Good yields reported for specific substrates[11] |
| Scope & Limitations | Broad scope, but may not be suitable for all substitution patterns | Provides access to 2-aminothiophenes unobtainable by the classical method[11] |
| Advantages | Inexpensive and readily available starting materials | Can offer different regioselectivity and expand the scope of accessible 2-aminothiophenes[11] |
| Disadvantages | Potential for side reactions and purification challenges with elemental sulfur | May require synthesis of the chalcone precursor |
Modern Innovations in Gewald Synthesis
The synthetic utility of the Gewald reaction has been expanded through various modifications:
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in many instances, enhance product yields.[2]
-
Ultrasonic Irradiation: The use of ultrasound in aqueous media offers a green and highly efficient alternative for conducting the Gewald reaction.[13]
-
Novel Catalytic Systems: The development of catalysts such as piperidinium borate has enabled the reaction to be performed with truly catalytic amounts of base, improving the overall efficiency.[12]
Experimental Protocols
Protocol 1: Classical Gewald Synthesis
A representative procedure for the synthesis of a 2-aminothiophene derivative:
-
A mixture of the ketone (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.2 equiv.) is suspended in ethanol.
-
A catalytic or stoichiometric amount of a suitable base (e.g., morpholine) is added.
-
The mixture is heated to reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product, which often precipitates, is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of 2-Aminothiophenes from Chalcones
A procedure adapted from the literature for a base-catalyzed three-component reaction:[11]
-
A mixture of the chalcone (1.0 equiv.), the α-cyanoacetate (1.05 equiv.), and a catalytic amount of DABCO (20 mol%) in a minimal amount of a high-boiling solvent like DMSO is heated (e.g., at 80 °C) for a short period (e.g., 30 minutes) to facilitate the Michael addition.
-
Elemental sulfur (2.0 equiv.) is then added, and the mixture is heated for an extended period (e.g., 16 hours) to effect the sulfurative cyclization.
-
The reaction mixture is then worked up, which may involve trituration with a solvent like methanol, followed by filtration to isolate the product.
-
Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The Gewald reaction remains an indispensable tool in synthetic and medicinal chemistry for the construction of the 2-aminothiophene core. While the classical three-component reaction is a robust and widely practiced method, the exploration of alternative substrates and methodologies, including those inspired by the reactivity of precursors like this compound, has broadened the scope and versatility of this important transformation. The choice of synthetic route will be dictated by the specific target molecule, desired substitution patterns, and the availability of starting materials. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving the desired synthetic outcomes.
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The Synthetic Chemist's Compass: Navigating Heterocyclic Synthesis with 2-Chloro-3-oxopropanenitrile and Its Alternatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of heterocyclic chemistry, the choice of starting materials is paramount, dictating the efficiency, regioselectivity, and overall success of a synthetic campaign. Among the arsenal of versatile building blocks, α,β-unsaturated nitriles stand out for their dual reactivity, enabling the construction of a diverse array of nitrogen-containing ring systems that form the backbone of many pharmaceuticals. This guide provides an in-depth comparative analysis of synthetic routes utilizing 2-chloro-3-oxopropanenitrile against other prominent precursors, offering a critical perspective for researchers navigating the complexities of modern organic synthesis.
At its core, this compound is a trifunctional electrophile, possessing a nitrile, a ketone, and a reactive carbon-chlorine bond. This unique combination of functional groups opens up a rich tapestry of chemical transformations, often leading to densely functionalized heterocyclic cores. However, the utility of this reagent must be weighed against its stability, cost, and the availability of alternative, often more established, precursors such as 3-oxopropanenitrile (cyanoacetaldehyde), malononitrile, and ethyl cyanoacetate. This guide will dissect the nuances of these choices, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic endeavors.
I. The Strategic Advantage of the Chlorine Substituent: A Mechanistic Perspective
The presence of a chlorine atom at the α-position of 3-oxopropanenitrile is not a mere structural embellishment; it is a strategic tool that profoundly influences the molecule's reactivity. In many synthetic contexts, the chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions and enabling unique cyclization pathways that are inaccessible to its non-halogenated counterpart.
Consider the synthesis of substituted pyridines. While 3-oxopropanenitrile can participate in pyridine synthesis, the pathways are often limited.[1] In contrast, the chloro-derivative provides an additional handle for intramolecular cyclization or for subsequent functionalization of the resulting heterocyclic ring.[2]
Below is a generalized workflow illustrating the divergent reactivity based on the presence of the chloro group.
Caption: Divergent synthetic pathways of this compound versus 3-oxopropanenitrile.
II. Comparative Synthesis of Key Heterocyclic Scaffolds
The true measure of a synthetic precursor lies in its performance in constructing sought-after molecular architectures. This section provides a head-to-head comparison of this compound with its alternatives in the synthesis of pyridines, pyrazoles, and thiophenes.
A. Pyridine Synthesis: Expanding the Chemical Space
Pyridine and its derivatives are ubiquitous in medicinal chemistry.[3] While various methods exist for their synthesis, the use of α,β-unsaturated nitriles offers a convergent and efficient approach.
| Precursor | Typical Reaction | Advantages | Disadvantages | Reported Yield (%) |
| This compound | Cyclocondensation with active methylene compounds | Introduces a handle for further functionalization (Cl group). Can lead to unique substitution patterns.[2] | Potentially lower stability and higher cost. | Variable, often moderate to good. |
| 3-Oxopropanenitrile | Hantzsch-like pyridine synthesis | Readily available and cost-effective.[1] | Limited scope compared to malononitrile; use in classical Hantzsch is not well-documented.[1] | Generally moderate. |
| Malononitrile | Gewald, Hantzsch-like pyridine synthesis | Highly versatile and widely used. Excellent reactivity of the methylene group.[1] | Can lead to symmetrical products if not carefully controlled. | Good to excellent. |
| Ethyl Cyanoacetate | Condensation reactions | Good reactivity, allows for ester functionality in the final product.[4] | Ester group may require subsequent modification. | Good to excellent. |
Experimental Protocol: Synthesis of a 2-Chloropyridine Derivative
A representative procedure for the synthesis of a 2,3-disubstituted pyridine takes advantage of the ortho-directing effect of the chlorine atom in 2-chloropyridine for metallation, followed by reaction with an electrophile.[2] While not directly starting from this compound, this highlights the synthetic utility of the 2-chloropyridine scaffold, which can be conceptually accessed from precursors like it.
-
To a solution of 2-chloropyridine in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metallation at the 3-position.
-
Add the desired electrophile (e.g., an aldehyde or ketone) to the reaction mixture and stir for an additional 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-chloro-3-substituted pyridine.
B. Pyrazole Synthesis: A Tale of Two Nitrogens
Pyrazoles are another class of five-membered heterocycles with significant biological activity.[5] Their synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.
| Precursor | Typical Reaction | Advantages | Disadvantages | Reported Yield (%) |
| This compound | Cyclocondensation with hydrazine derivatives | The chloro-group can influence regioselectivity and provide a site for post-cyclization modification.[6] | Potential for side reactions with the hydrazine at the chloro-position. | Moderate to good. |
| 3-Oxopropanenitrile | Condensation with hydrazine | Direct and straightforward route to 3-aminopyrazoles.[5][7] | The inherent instability of 3-oxopropanenitrile requires in situ generation or careful handling.[8] | Good. |
| β-Ketonitriles (general) | Condensation with hydrazine | A versatile and widely applicable method for a broad range of substituted pyrazoles.[5][9] | Regioselectivity can be an issue with unsymmetrical β-ketonitriles.[9] | Good to excellent. |
Experimental Protocol: Synthesis of a Pyrazole from a β-Ketonitrile
The following is a general procedure for the synthesis of a pyrazole derivative from a β-ketonitrile and hydrazine.[7]
-
Dissolve the β-ketonitrile (e.g., a 3-oxopropanenitrile derivative) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution, followed by a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is collected by filtration or after solvent removal and can be purified by recrystallization from an appropriate solvent.
Caption: General workflow for pyrazole synthesis from a β-ketonitrile.
C. Gewald Reaction for Thiophene Synthesis: A Multicomponent Marvel
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes, which are valuable intermediates in pharmaceutical synthesis.[3] This reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
| Precursor | Role in Gewald Reaction | Advantages | Disadvantages | Reported Yield (%) |
| This compound | Active methylene nitrile & carbonyl component | The bifunctionality could potentially lead to more complex thiophene structures in a single step. | The chloro-group might interfere with the reaction or lead to undesired side products. | Less commonly reported. |
| 3-Oxopropanenitrile | Active methylene nitrile & carbonyl component | A cornerstone reactant in the Gewald synthesis, offering a direct route to 2-aminothiophenes.[3] | Instability can be a practical challenge.[8] | Good to excellent. |
| Malononitrile | Active methylene nitrile | Highly reactive and widely used, providing excellent yields of 2-amino-3-cyanothiophenes.[1] | Requires a separate carbonyl component (ketone or aldehyde). | Excellent. |
| Ethyl Cyanoacetate | Active methylene nitrile | Also a common and effective precursor in the Gewald reaction.[4] | Requires a separate carbonyl component. | Excellent. |
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
The following protocol describes a general method for the Gewald reaction using an active methylene nitrile.[3]
-
In a round-bottom flask, combine the ketone or aldehyde, the active methylene nitrile (e.g., malononitrile or a 3-oxopropanenitrile derivative), and elemental sulfur in a suitable solvent like ethanol or DMF.
-
To the stirred mixture, add a catalytic amount of a base, such as morpholine or triethylamine, dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 40-60 °C and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water with stirring to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
III. Conclusion and Future Outlook
The choice between this compound and its non-halogenated or dinitrile counterparts is a nuanced decision that hinges on the specific synthetic target and the desired level of molecular complexity. While precursors like 3-oxopropanenitrile and malononitrile are well-established workhorses in heterocyclic synthesis, offering reliable and high-yielding routes to a variety of scaffolds, this compound presents a unique set of opportunities.[1][4] The strategic placement of the chlorine atom provides a valuable synthetic handle for introducing further diversity into the target molecules, either through direct displacement or by influencing the regiochemical outcome of cyclization reactions.
For researchers and drug development professionals, the key takeaway is to view these precursors not as mutually exclusive options, but as a complementary toolkit. The higher reactivity and potential for unique transformations offered by this compound may justify its use in cases where novel substitution patterns are sought or where subsequent functionalization is a critical part of the synthetic strategy. Conversely, for the large-scale synthesis of more classical heterocyclic systems, the cost-effectiveness and proven reliability of precursors like malononitrile and ethyl cyanoacetate will likely continue to make them the reagents of choice.
As the demand for novel, biologically active heterocycles continues to grow, a deep understanding of the reactivity and synthetic potential of these fundamental building blocks will remain a cornerstone of successful drug discovery and development. The judicious selection of the right precursor, guided by the principles of mechanistic understanding and empirical data, is the first and often most critical step on the path to innovation.
IV. References
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A Comparative Guide to the Reaction Products of 3-Oxopropanenitrile and its Synthetic Alternatives - Benchchem. Available at:
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Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at:
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Synthesis of Heterocycles Using 2-Chloro-1-cyclopropylbutane-1,3-dione: Application Notes and Protocols - Benchchem. Available at:
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A Comparative Guide to the Biological Activity of Heterocycles Derived from 2-Chloro-3-oxopropanenitrile and its Analogs
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is perpetual. A key strategy in this endeavor is the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals.[1][2] Among the myriad of starting materials for synthesizing these crucial scaffolds, 2-chloro-3-oxopropanenitrile and its analogs stand out as exceptionally versatile precursors. Their unique trifunctional nature—possessing a nitrile, a carbonyl group, and a reactive chlorine atom—provides a rich platform for a diverse range of cyclization reactions, leading to a variety of heterocyclic systems.
This guide provides a comprehensive comparison of the biological activities of prominent heterocycles derived from this compound. We will delve into their synthesis, comparative performance in key therapeutic areas, and the underlying structure-activity relationships that govern their efficacy. This analysis is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a robust resource for navigating this promising area of chemical biology.
Synthetic Pathways from a Versatile Precursor
The reactivity of this compound allows for its cyclization with a variety of nucleophiles to form different heterocyclic rings. The general synthetic routes to key heterocyclic families, including pyridines, pyrazoles, and pyrimidines, are often one-pot or two-step reactions, making this precursor an efficient starting point for generating compound libraries.
Caption: General synthetic pathways from this compound.
Comparative Biological Activity Analysis
The diverse heterocyclic scaffolds synthesized from this compound and its analogs exhibit a wide spectrum of biological activities. Below, we compare their performance in key therapeutic areas.
Anticancer Activity
Derivatives of pyrazole, in particular, have shown significant promise as anticancer agents.[3][4] Their mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by kinases.[3][5]
-
Pyrazoles: Numerous studies have reported the potent cytotoxic effects of pyrazole derivatives against a range of cancer cell lines.[3][4][5][6] For instance, certain pyrazolo[3,4-b]pyridine analogs have demonstrated remarkable cytotoxicity toward HepG2, MCF7, and HeLa cells, with IC50 values in the low micromolar range, comparable to the standard drug doxorubicin.[3] The anticancer activity of pyrazoles is often attributed to their ability to inhibit enzymes like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[3]
-
Pyridines and Pyrimidines: While also showing anticancer potential, the reported activities for pyridine and pyrimidine derivatives are often more moderate compared to the most potent pyrazoles.[7][8] However, specific substitutions can significantly enhance their efficacy. For example, some pyranopyrimidine derivatives have demonstrated notable antitumor activity.[9]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Heterocycle Class | Compound Example | HepG2 | MCF-7 | HeLa | A549 | HCT-116 | Reference |
| Pyrazoles | Pyrazolo[3,4-b]pyridine analog | 3.11 | 4.06 | 4.24 | - | - | [3] |
| Pyrazole Benzothiazole Hybrid | - | - | - | 3.17-6.77 | - | [3] | |
| Pyrazole derivative | - | 5.8 | 9.8 | 8.0 | - | [6] | |
| 1,3,4-triarylpyrazole | - | - | - | - | - | [5] | |
| Pyrimidines | Pyrido[2,3-d]pyrimidine | - | - | - | - | - | [7][8] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) Insights for Anticancer Agents:
-
For pyrazole derivatives, the presence of halogen substituents, such as chlorine, on the phenyl rings often enhances cytotoxic activity.[6]
-
The nature and position of substituents on the heterocyclic core play a crucial role in determining the potency and selectivity of the anticancer effect.[10][11]
Antimicrobial Activity
Heterocycles derived from this compound have also been extensively evaluated for their antimicrobial properties. Pyridine and pyrimidine derivatives, in particular, have shown broad-spectrum activity.
-
Pyridines: A variety of pyridine compounds have demonstrated good antibacterial and antifungal activity.[12][13] For example, certain dodecanoic acid derivatives of aminopyridine are effective against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[12]
-
Pyrimidines: Annulated pyrido[2,3-d]pyrimidines have been synthesized and screened for their antimicrobial activity, with some compounds showing moderate to good activity, especially against Staphylococcus aureus.[7][8]
-
Pyrazoles and Triazoles: Some pyrazole and triazole derivatives have also been reported to possess significant antibacterial and antifungal activities, with efficacy comparable to standard drugs like Ciprofloxacin.[14]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Heterocycle Class | Compound Example | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyridines | Nicotinoyl thioureas | 31.25-62.5 | 31.25-62.5 | 31.25-62.5 | - | [12] |
| Pyrimidines | Pyrido[2,3-d]pyrimidine | Active | - | - | - | [7][8] |
| Pyrazoles | Thiazolyl pyrazoline | 62.5-125 | 62.5-125 | 15.625-31.25 | >500 | [15] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Agents:
-
The introduction of lipophilic groups can enhance the antimicrobial activity of pyridine derivatives by facilitating their passage through the microbial cell membrane.
-
For thiazole-pyrazole hybrids, the nature of the substituent on the pyrazoline ring significantly influences the spectrum of activity.[15]
Anti-inflammatory Activity
Several classes of heterocycles derived from this compound have been investigated for their anti-inflammatory potential.[16][17][18]
-
Pyrazoles and Pyridines: New heterocyclic derivatives incorporating pyrazole and pyridine moieties have been synthesized and evaluated as COX-2 inhibitors, a key target in inflammation therapy.[19]
-
Thiazolidines and other heterocycles: A diverse range of heterocyclic systems have been synthesized and shown to possess anti-inflammatory activity.[16]
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Agents:
-
The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.[2]
-
The presence of specific pharmacophores, such as the chalcone moiety, in the precursors can lead to final compounds with significant anti-inflammatory properties.[19]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial.
General Synthesis of a Pyrazole Derivative
-
Step 1: Synthesis of the Chalcone Precursor: To a solution of an appropriate acetophenone derivative in ethanol, add an equimolar amount of a suitable aromatic aldehyde.
-
Step 2: Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the reaction mixture at room temperature for 2-4 hours.
-
Step 3: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Step 4: Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.
-
Step 5: Cyclization to Pyrazole: Dissolve the synthesized chalcone in glacial acetic acid.
-
Step 6: Add a slight excess of hydrazine hydrate and reflux the mixture for 6-8 hours.
-
Step 7: After cooling, pour the reaction mixture into ice-cold water.
-
Step 8: Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the desired pyrazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow from synthesis to biological evaluation.
Conclusion
This compound and its analogs have firmly established their role as invaluable starting materials in the synthesis of biologically active heterocyclic compounds. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of the major heterocyclic systems derived from these precursors. The evidence strongly suggests that pyrazole derivatives are particularly promising in the realm of anticancer drug discovery, while pyridines and pyrimidines offer a broad spectrum of antimicrobial activity. The versatility of the starting material, coupled with the potential for diverse biological activities, ensures that this area of research will continue to be a fertile ground for the discovery of novel therapeutic agents. Future work should focus on the optimization of lead compounds through systematic structure-activity relationship studies and the exploration of novel heterocyclic scaffolds derived from this versatile precursor.
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Synthesis and anti-inflammatory activity of diversified heterocyclic systems. Chem Biol Drug Des. 2019 Oct;94(4):1750-1759. [Link]
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Synthesis and Antimicrobial Activity of 6,7-Annulated Pyrido[2,3-d]pyrimidine. J Pharm Sci. 1995 May;84(5):661-4. [Link]
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Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
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Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. 2012, 4(1):23-32. [Link]
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Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022 Jan 12;27(2):474. [Link]
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Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. J Pharm Sci. 1995 May;84(5):661-4. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. 2022 Jul 18;27(14):4579. [Link]
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Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Med Chem. 2024 Jun 24;15(7):2024-2051. [Link]
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Biological Importance of Heterocyclic Compounds – A Review. ijariie. [Link]
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Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Adv. 2022 Nov 22;12(50):32371-32402. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-oxopropanenitrile for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety and environmental stewardship. 2-Chloro-3-oxopropanenitrile, a halogenated nitrile, presents a unique set of hazards that demand a comprehensive and well-understood disposal strategy. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to directly address the operational questions surrounding the disposal of this compound. Our commitment is to furnish you with the critical knowledge to manage this chemical safely, reinforcing the bedrock of trust and expertise that should underpin all laboratory operations.
Understanding the Hazard Profile of this compound
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. This compound is a trifunctional molecule containing a nitrile group, a chlorine atom, and an aldehyde. This combination of functional groups contributes to its reactivity and toxicity.
Based on available safety data for structurally similar compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] The presence of the nitrile group suggests a potential for the release of cyanide under certain conditions, a rapid-acting and highly toxic chemical.[3] The alpha-chloro substitution pattern can also contribute to its reactivity and potential as an alkylating agent.
Table 1: Hazard Summary and Immediate Precautions
| Hazard Category | Potential Risks | Recommended Immediate Actions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common recommendation), and safety goggles or a face shield.[1][2] All handling should occur in a certified chemical fume hood. |
| Skin and Eye Irritation | May cause skin and eye irritation.[1][2] | In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] |
| Reactivity | Reactive with strong acids, bases, and oxidizing agents.[1] May release toxic fumes, including hydrogen cyanide and hydrogen chloride, upon decomposition.[1] | Store away from incompatible materials in a cool, dry, and well-ventilated area.[1] |
| Environmental Hazard | Potentially harmful to aquatic life. Do not discharge into drains or rivers.[1] | Prevent release to the environment. All waste must be collected and disposed of as hazardous waste. |
Operational Plans for Disposal: A Two-Pronged Approach
The primary directive for the disposal of this compound is to utilize a licensed and approved hazardous waste disposal facility. For laboratories that generate small quantities, in-house chemical neutralization prior to collection by a waste disposal service can be a viable option to mitigate immediate hazards.
Primary Disposal Route: Licensed Hazardous Waste Management
This is the most secure and recommended method for the disposal of this compound.
Step-by-Step Protocol for External Disposal:
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept tightly closed and are not leaking.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste.
-
Secondary Option: In-Lab Chemical Neutralization (for small quantities)
For experienced personnel, chemical neutralization can be performed to degrade small quantities of this compound into less hazardous compounds before collection. The following protocol is based on the principles of alkaline hydrolysis of α-chloro nitriles and the established methods for cyanide waste treatment.[4][5]
Causality Behind this Experimental Choice: Alkaline hydrolysis is proposed as it targets two of the key hazardous functional groups in the molecule. The basic conditions facilitate the hydrolysis of the nitrile group, ultimately leading to a carboxylic acid or amide, while also promoting the substitution of the alpha-chloro group.[5][6] This process aims to break down the molecule into less toxic and more environmentally benign components.
Experimental Protocol for Alkaline Hydrolysis:
-
Materials and Reagents:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
A suitable reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer
-
A chemical fume hood
-
pH paper or a pH meter
-
Personal Protective Equipment (PPE) as detailed in Table 1
-
-
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure you are wearing appropriate PPE.
-
Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., water, if the waste is in an aqueous solution) in the reaction vessel. This helps to control the reaction rate and temperature.
-
Basification: Slowly add the sodium hydroxide solution to the stirred waste. Monitor the pH of the solution, aiming for a pH of 10 or higher.[4] This is a critical step to prevent the formation of hydrogen cyanide gas.[4]
-
Reaction: Continue stirring the basic solution at room temperature. The reaction time will depend on the concentration of the waste. For small quantities, stirring for several hours (e.g., 12-24 hours) is recommended to ensure complete hydrolysis. Gentle heating can be applied to accelerate the reaction, but this should be done with extreme caution and with appropriate temperature control to avoid vigorous reactions or the release of volatile compounds.
-
Monitoring: If possible, monitor the disappearance of the this compound using a suitable analytical technique (e.g., TLC, GC-MS) to confirm the completion of the reaction.
-
Neutralization (if necessary): Once the reaction is complete, the resulting solution can be neutralized by the slow addition of a dilute acid (e.g., 1 M HCl) if required by your institution's waste disposal guidelines. Be cautious during neutralization as heat may be generated.
-
Collection for Disposal: The treated solution should be collected in a labeled hazardous waste container for pickup by a licensed disposal service. Even after treatment, the solution may contain residual chemicals and should not be disposed of down the drain.
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or personnel exposure is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[1] Seek immediate medical attention.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Do not attempt to clean up a spill without appropriate PPE, including a respirator if necessary.
-
Containment: For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully collect the absorbent material and the spilled substance into a labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning solution (e.g., a dilute solution of sodium hypochlorite followed by a water rinse).
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Cyanide Waste Treatment. (n.d.). Hach. Retrieved from [Link]
-
Cyanide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Treatment Of Reactive Wastes At Hazardous Waste Landfills. (1982, September). EPA NEPI. Retrieved from [Link]
-
What to Do If You Have Cyanide in Your Industrial Wastewater. (n.d.). SAMCO Technologies. Retrieved from [Link]
-
Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. (1989, October). Department of Toxic Substances Control. Retrieved from [Link]
-
Chemistry of Nitriles. (2022, October 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Decontamination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
- Chemical Processes of Decontamination in the Treatment of Hazardous Substances. (2013). Journal of Applied Engineering Science, 11(4), 221-226.
-
(2R)-2-chloro-3-oxopropanenitrile. (n.d.). In PubChem. Retrieved from [Link]
-
Nitrile anion. (n.d.). In Wikipedia. Retrieved from [Link]
-
Decontamination. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Decontamination and Disinfection. (n.d.). MIT EHS. Retrieved from [Link]
-
Biological Safety Manual - Chapter 10: Decontamination and Disinfection. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Process for the alpha-chlorination of phenylacetonitriles. (1992). Google Patents.
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017, March 15). Chemistry Stack Exchange. Retrieved from [Link]
-
This compound. (n.d.). In PubChem. Retrieved from [Link]
- Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2019). Molecules, 24(21), 3838.
-
Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. (1990, September). EPA NEPI. Retrieved from [Link]
- Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. (2010). Environmental Science & Technology, 44(2), 779-784.
- Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media. (2023). Preprints.org.
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A Guide to Personal Protective Equipment for Handling 2-Chloro-3-oxopropanenitrile
This document provides essential safety and logistical guidance for laboratory professionals handling 2-Chloro-3-oxopropanenitrile (CAS No. 53106-70-0). Given the compound's chemical structure, which combines a halogenated carbon, a reactive aldehyde, and a nitrile group, it must be treated with extreme caution. The following protocols are derived from established best practices for managing hazardous chemicals with similar functionalities, emphasizing a conservative approach to minimize exposure and ensure a safe laboratory environment.
Hazard Analysis: A Multifaceted Threat Profile
This compound's molecular structure suggests a significant potential for toxicity and reactivity. The presence of the nitrile group (-CN) indicates a risk of releasing cyanide, a potent cellular respiration inhibitor, upon decomposition or metabolic processes. The alpha-chloro aldehyde functionality points towards high reactivity and potential as a lachrymator and alkylating agent, posing a severe risk to skin, eyes, and the respiratory tract.
Inferred Hazard Profile:
| Hazard Type | Associated Functional Group | Potential Effects |
| High Acute Toxicity | Nitrile (-C≡N) | Potential for cyanide poisoning through inhalation, ingestion, or skin absorption.[1][2][3] |
| Corrosivity & Irritation | Alpha-Chloro Aldehyde (-CHCl-CHO) | Severe skin, eye, and respiratory irritation; potential for chemical burns.[4] |
| Reactivity | Aldehyde (-CHO) | May undergo self-polymerization or react violently with oxidizing agents, acids, and bases. |
| Environmental Hazard | Halogenated Organic | Toxic to aquatic life with potential for long-lasting effects.[5] |
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safely handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove[6] | Flame-resistant lab coat with tight-fitting cuffs | N95 respirator or higher, used within a certified chemical fume hood |
| Chemical Reactions & Purifications | Chemical splash goggles and a face shield | Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove[6] | Chemical-resistant apron over a flame-resistant lab coat | N95 respirator or higher, used within a certified chemical fume hood |
| Handling Outside a Fume Hood | Not Recommended | - | - | - |
Rationale for PPE Selection:
-
Eye and Face Protection: The combination of goggles and a face shield provides maximum protection against splashes and potential projectiles from a reactive event.
-
Hand Protection: Double-gloving is critical. A nitrile inner glove offers a good general barrier, while a more robust outer glove, such as butyl rubber or Viton™, is necessary for handling highly corrosive and toxic substances.[6] Nitrile gloves alone may not provide sufficient protection against prolonged exposure to halogenated hydrocarbons.[7] Gloves should be inspected before each use and changed immediately upon known or suspected contact with the chemical.
-
Body Protection: A flame-resistant lab coat is standard, and a chemical-resistant apron provides an additional barrier during procedures with a higher risk of splashes.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An N95 respirator provides an additional layer of protection against aerosols.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize risk.
Workflow for Handling this compound:
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP) before beginning any work.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Weigh the compound within the fume hood, using disposable weigh boats to minimize contamination.
-
Conduct all reactions and manipulations within the fume hood.
-
Keep the container of this compound tightly sealed when not in use and store it in an inert atmosphere, in a freezer below -20°C.[8]
-
-
Decontamination and Disposal:
-
Decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with a suitable organic solvent, followed by washing with soap and water, is recommended. The rinsate must be collected as hazardous waste.
-
Dispose of all waste, including contaminated PPE and weigh boats, in a clearly labeled, sealed container for halogenated organic waste.[5][9][10]
-
Never dispose of this compound down the drain.[9]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
The disposal of this compound and associated waste must be handled in accordance with local, state, and federal regulations.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."[5][9][10]
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, absorbent material) must be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
All hazardous waste must be disposed of through your institution's environmental health and safety department or a licensed hazardous waste disposal company.
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. Retrieved from [Link]
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]
-
VSafety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]
-
Virginia Department of Health. (2019, October 9). Cyanides – Emergency Preparedness. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Delaware. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
Sources
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- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves.com [gloves.com]
- 8. 53106-70-0|this compound|BLD Pharm [bldpharm.com]
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- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
